Product packaging for dorsmanin C(Cat. No.:CAS No. 1025775-95-4)

dorsmanin C

Cat. No.: B3075087
CAS No.: 1025775-95-4
M. Wt: 504.6 g/mol
InChI Key: HHAZEOQNUWGOLG-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dorsmanmanin C is a specific prenylated flavonoid, a class of polyphenolic secondary metabolites, isolated from plants of the Dorstenia genus, particularly Dorstenia mannii . Its chemical structure is defined by the molecular formula C30H32O7 and a molecular weight of 504.6 g/mol, featuring a flavonoid core with a distinctive diprenylated modification, identified as 2-(3,4-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5-dihydroxy-8,8-dimethylpyrano[2,3-h]chromen-4-one . This structural characteristic significantly increases the compound's lipophilicity, which can enhance its interaction with biological membranes and proteins . Initial scientific investigations have highlighted its significant antioxidant capabilities . Research shows that Dorsmanin C is a potent scavenger of free radicals, effectively neutralizing the stable free radical 1,1-diphenyl-2-picrylhydrazyl (DPPH) . Furthermore, studies have demonstrated that it inhibits the copper-mediated oxidation of human low-density lipoprotein (LDL), suggesting potential for research into cardiovascular health and oxidative stress . The compound is part of a rich assembly of related structures, including other dorsmanins and diprenylated flavonoids, all co-occurring in Dorstenia mannii . The isolation of this compound is typically performed from the twigs and aerial parts of the plant using chromatographic techniques, and its structure is elucidated via modern spectroscopic methods . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H32O7 B3075087 dorsmanin C CAS No. 1025775-95-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5-dihydroxy-8,8-dimethylpyrano[2,3-h]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32O7/c1-16(2)7-6-8-17(3)9-11-19-24(33)23-25(34)26(35)27(18-10-12-21(31)22(32)15-18)36-29(23)20-13-14-30(4,5)37-28(19)20/h7,9-10,12-15,31-33,35H,6,8,11H2,1-5H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAZEOQNUWGOLG-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=C(O3)C4=CC(=C(C=C4)O)O)O)C=CC(O2)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C2C(=C3C(=C1O)C(=O)C(=C(O3)C4=CC(=C(C=C4)O)O)O)C=CC(O2)(C)C)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

dorsmanin C discovery and isolation from Dorstenia mannii

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Isolation of Dorsmanin C from Dorstenia mannii

Introduction

Dorstenia mannii, a plant species belonging to the Moraceae family, is a rich source of diverse secondary metabolites, particularly prenylated flavonoids.[1] These compounds have garnered significant interest in the scientific community due to their potential therapeutic applications. Phytochemical screening of Dorstenia mannii has revealed the presence of various classes of compounds including alkaloids, saponins, tannins, and flavonoids.[2] This guide provides a comprehensive overview of the discovery, isolation, and characterization of a specific prenylated flavonoid, this compound, from Dorstenia mannii.

Discovery of this compound

This compound was first isolated from the aerial parts of Dorstenia mannii.[3] It is part of a larger family of related flavonoid structures, known as dorsmanins, that have been identified in this plant species.[3][4] The discovery and characterization of these compounds have been achieved through various spectroscopic techniques.[3] this compound is structurally classified as a flavone.[5]

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₀H₃₂O₇[5]
Molecular Weight 504.6 g/mol [5]
IUPAC Name 2-(3,4-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5-dihydroxy-8,8-dimethylpyrano[2,3-h]chromen-4-one[5]
PubChem CID 5472481[5]

Experimental Protocols: Isolation and Purification of this compound

The following protocol is a generalized procedure for the isolation and purification of this compound from the aerial parts of Dorstenia mannii, based on common natural product isolation techniques.

1. Plant Material Collection and Preparation:

  • Collect fresh aerial parts (leaves and twigs) of Dorstenia mannii.

  • Air-dry the plant material at room temperature for two weeks.

  • Grind the dried plant material into a coarse powder.

2. Extraction:

  • Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 48 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

3. Fractionation:

  • Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

  • Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate.

  • Concentrate each fraction using a rotary evaporator.

4. Chromatographic Purification:

  • Subject the ethyl acetate fraction to column chromatography on silica gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate of increasing polarity.

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine fractions showing similar TLC profiles.

  • Further purify the combined fractions containing this compound using preparative high-performance liquid chromatography (HPLC) with a suitable solvent system (e.g., a gradient of methanol and water).

5. Structure Elucidation:

  • The structure of the isolated pure compound is elucidated using spectroscopic methods, including:

    • Mass Spectrometry (MS) to determine the molecular weight and formula.

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, and HMBC) to determine the chemical structure and stereochemistry.

G cluster_0 Preparation cluster_1 Extraction & Fractionation cluster_2 Purification & Elucidation plant Dorstenia mannii (Aerial Parts) powder Dried Powder plant->powder Air-drying & Grinding extract Crude Methanol Extract powder->extract Methanol Maceration partition Liquid-Liquid Partitioning extract->partition hexane n-Hexane Fraction partition->hexane chloroform Chloroform Fraction partition->chloroform ethyl_acetate Ethyl Acetate Fraction partition->ethyl_acetate cc Silica Gel Column Chromatography ethyl_acetate->cc prep_hplc Preparative HPLC cc->prep_hplc dorsmanin_c Pure this compound prep_hplc->dorsmanin_c elucidation Structure Elucidation (NMR, MS) dorsmanin_c->elucidation

Caption: Workflow for the isolation and identification of this compound.

Biological Activity of this compound

This compound has been evaluated for its antioxidant properties. The table below summarizes the reported in vitro antioxidant activity.

AssayIC₅₀ (µM)Reference
DPPH Radical Scavenging Not specified, but showed concentration-dependent activity[6]

Crude extracts of Dorstenia mannii have also demonstrated significant antioxidant potential in various assays.[2]

Potential Signaling Pathways and Future Directions

While the specific signaling pathways modulated by this compound have not been extensively studied, flavonoids are known to interact with various cellular signaling cascades, making them promising candidates for drug development. One such pathway is the PI3K/AKT pathway, which is crucial in regulating cell proliferation, survival, and apoptosis, and is often dysregulated in cancer.[7]

Further research is warranted to investigate the effects of this compound on key signaling pathways, such as the PI3K/AKT pathway, to elucidate its mechanism of action and therapeutic potential.

G DorsmaninC This compound PI3K PI3K DorsmaninC->PI3K Inhibition (?) AKT AKT PI3K->AKT Activation Proliferation Cell Proliferation AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits

References

Unraveling the Molecular Architecture of Dorsomorphin (Compound C): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also widely known as Compound C, has emerged as a pivotal small molecule tool in cellular biology and a lead compound in drug discovery.[1] Its significance stems from its potent and reversible inhibition of two key signaling hubs: the AMP-activated protein kinase (AMPK) and the bone morphogenetic protein (BMP) type I receptors.[2][3] This dual activity has made it an invaluable probe for dissecting a multitude of cellular processes, from metabolic regulation and autophagy to cell differentiation and developmental biology. This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Dorsomorphin, detailing its chemical properties, the experimental methodologies used for its characterization, and its impact on critical signaling pathways.

Chemical Identity and Properties

Dorsomorphin is a pyrazolo[1,5-a]pyrimidine derivative with the systematic IUPAC name 6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine.[4] Its chemical structure was first reported in a 2008 study in Nature Chemical Biology by Yu et al., where it was identified through a high-throughput screen in zebrafish embryos for compounds that disrupt dorsoventral axis formation.[5]

The core of the molecule is a bicyclic pyrazolo[1,5-a]pyrimidine scaffold. This core is substituted at the 3-position with a pyridine-4-yl group and at the 6-position with a phenyl group, which is further functionalized at the para-position with a 2-(piperidin-1-yl)ethoxy side chain.[4]

Table 1: Physicochemical Properties of Dorsomorphin

PropertyValueReference(s)
Molecular Formula C₂₄H₂₅N₅O[4]
Molecular Weight 399.5 g/mol [4]
CAS Number 866405-64-3[2]
Appearance Light yellow solid[6]
Solubility Soluble in DMSO[6]
Synonyms Compound C, BML-275[6]

Structure Elucidation: A Methodological Overview

The definitive determination of Dorsomorphin's chemical structure relied on a combination of spectroscopic techniques and chemical synthesis. While the original publication by Yu et al. (2008) does not provide detailed tabulated spectral data, the methods employed are standard in the field of organic chemistry for structure elucidation.

Experimental Protocols

1. Synthesis of the Pyrazolo[1,5-a]pyrimidine Core:

The synthesis of the core scaffold of Dorsomorphin and its analogs has been described in the literature. A general approach involves the condensation of a 1,3-dicarbonyl compound with an aminopyrazole derivative. For instance, a synthetic route to the pyrazolo[1,5-a]pyrimidine scaffold involves the reaction of a substituted malonaldehyde with 3-amino-4-cyanopyrazole, followed by further chemical modifications.

2. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of a molecule.

    • ¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Dorsomorphin, one would expect to see distinct signals for the aromatic protons on the pyridine and phenyl rings, the methylene protons of the ethoxy chain and the piperidine ring, and the protons on the pyrazolopyrimidine core.

    • ¹³C NMR: This method identifies the different types of carbon atoms in the molecule. The spectrum of Dorsomorphin would show characteristic peaks for the aromatic carbons, the aliphatic carbons of the piperidine and ethoxy groups, and the carbons of the heterocyclic core.

    • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the overall structure.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₂₄H₂₅N₅O) by providing a highly accurate mass measurement.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a chromatographic technique used to assess the purity of the synthesized compound. A pure sample of Dorsomorphin would show a single major peak in the chromatogram.

Key Signaling Pathways Modulated by Dorsomorphin

Dorsomorphin's biological effects are primarily attributed to its inhibition of the AMPK and BMP signaling pathways.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. It is activated during periods of low cellular energy (high AMP:ATP ratio) and acts to restore energy balance by stimulating catabolic processes and inhibiting anabolic pathways. Dorsomorphin acts as an ATP-competitive inhibitor of AMPK, with a reported Ki value of 109 nM.[7]

AMPK_Pathway AMP High AMP/ATP Ratio LKB1 LKB1 AMP->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates mTORC1 mTORC1 AMPK->mTORC1 inhibits Catabolism Catabolic Processes (Fatty Acid Oxidation, Glycolysis) AMPK->Catabolism Dorsomorphin Dorsomorphin (Compound C) Dorsomorphin->AMPK inhibits Anabolism Anabolic Processes (Protein & Lipid Synthesis) mTORC1->Anabolism

Figure 1: Dorsomorphin's inhibition of the AMPK signaling pathway.
BMP Signaling Pathway

Bone Morphogenetic Proteins (BMPs) are a group of growth factors that play crucial roles in embryonic development, tissue homeostasis, and bone formation. They signal through a complex of type I and type II serine/threonine kinase receptors. Dorsomorphin selectively inhibits the BMP type I receptors ALK2, ALK3, and ALK6, thereby blocking the downstream phosphorylation of SMAD proteins (SMAD1/5/8) and subsequent gene transcription.[2][5]

BMP_Pathway BMP_Ligand BMP Ligand TypeII_R BMP Type II Receptor BMP_Ligand->TypeII_R TypeI_R BMP Type I Receptor (ALK2, ALK3, ALK6) TypeII_R->TypeI_R recruits & phosphorylates SMAD158 SMAD1/5/8 TypeI_R->SMAD158 phosphorylates Dorsomorphin Dorsomorphin (Compound C) Dorsomorphin->TypeI_R inhibits pSMAD158 p-SMAD1/5/8 Complex SMAD Complex pSMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription

Figure 2: Dorsomorphin's inhibition of the BMP signaling pathway.

Experimental Workflow for Structure Elucidation

The general workflow for the chemical structure elucidation of a novel small molecule like Dorsomorphin follows a logical progression from synthesis to comprehensive characterization.

Workflow Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Purity_Analysis Purity Analysis (HPLC) Purification->Purity_Analysis Structure_Hypothesis Initial Structure Hypothesis Purity_Analysis->Structure_Hypothesis NMR NMR Spectroscopy (1H, 13C, 2D) Structure_Hypothesis->NMR MS Mass Spectrometry (HRMS) Structure_Hypothesis->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Biological_Assay Biological Activity Screening Structure_Confirmation->Biological_Assay Final_Structure Final Elucidated Structure Biological_Assay->Final_Structure

Figure 3: General experimental workflow for chemical structure elucidation.

Conclusion

The elucidation of Dorsomorphin's chemical structure has been instrumental in advancing our understanding of fundamental cellular processes. Its well-defined pyrazolo[1,5-a]pyrimidine core and its specific substitutions give rise to its potent inhibitory effects on AMPK and BMP signaling. While the originally published detailed analytical data for its structure determination is not extensively tabulated, the application of standard and robust analytical techniques such as NMR and mass spectrometry, in conjunction with chemical synthesis, has unequivocally established its molecular architecture. Dorsomorphin continues to be a cornerstone for researchers and a valuable scaffold for the development of more selective and potent inhibitors for therapeutic applications.

References

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and cellular signaling pathways associated with Dorsmanin C and its related prenylated flavonoids. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Quantitative Analysis

The primary natural source of this compound and a rich array of related prenylated flavonoids is the African medicinal plant, Dorstenia mannii (Moraceae).[1] This herb has been a focal point of phytochemical investigations, leading to the identification of a diverse group of Dorsmanins, including Dorsmanin A through J, alongside other structurally similar flavonoids.[1][2]

While comprehensive quantitative data for this compound remains to be extensively published, a study on a related prenylated flavonoid, 6,8-diprenyleriodictyol, isolated from the aerial parts of Dorstenia mannii, reported a yield of 2.5 grams from 4.2 kilograms of dried plant material.[2] This provides an initial benchmark for the potential abundance of these compounds within the plant. Further quantitative analyses using techniques such as High-Performance Liquid Chromatography (HPLC) are necessary to ascertain the precise concentrations of this compound and its analogs in various parts of the plant.

Table 1: Natural Sources of this compound and Related Flavonoids

CompoundNatural SourcePlant Part
This compound Dorstenia manniiAerial Parts
Dorsmanin A-J Dorstenia manniiAerial Parts
6,8-diprenyleriodictyol Dorstenia manniiAerial Parts

Experimental Protocols: Extraction and Isolation

The isolation of this compound and its related flavonoids from Dorstenia mannii involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on established methodologies for the isolation of prenylated flavonoids from plant matrices.

Extraction
  • Plant Material Preparation: The aerial parts of Dorstenia mannii are collected, air-dried, and ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is typically subjected to sequential extraction with solvents of increasing polarity. A common approach is to start with a nonpolar solvent like n-hexane to remove lipids and other nonpolar constituents, followed by extraction with a more polar solvent such as methanol or acetone to extract the flavonoids. Soxhlet extraction is a commonly employed technique for this purpose.

Isolation and Purification
  • Preliminary Fractionation: The crude methanol or acetone extract is concentrated under reduced pressure. The resulting residue is then often subjected to liquid-liquid partitioning between immiscible solvents (e.g., water and ethyl acetate) to achieve a preliminary separation of compounds based on their polarity. The flavonoid-rich fraction is typically found in the ethyl acetate layer.

  • Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography over silica gel. A gradient elution system, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is used to separate the mixture into fractions of decreasing polarity.

  • Preparative Thin-Layer Chromatography (pTLC) and High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified using pTLC or preparative HPLC. Reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase consisting of a mixture of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape, is a powerful technique for the final purification of individual flavonoids.

  • Structure Elucidation: The purity and structure of the isolated compounds are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Extraction_and_Isolation_Workflow Start Dried & Powdered Dorstenia mannii Aerial Parts Soxhlet Soxhlet Extraction (Methanol) Start->Soxhlet Concentration1 Concentration (Rotary Evaporator) Soxhlet->Concentration1 Partition Liquid-Liquid Partition (Ethyl Acetate/Water) Concentration1->Partition Aq_Phase Aqueous Phase (Discard) Partition->Aq_Phase EtOAc_Phase Ethyl Acetate Phase Partition->EtOAc_Phase Concentration2 Concentration EtOAc_Phase->Concentration2 CC Silica Gel Column Chromatography (Hexane-EtOAc Gradient) Concentration2->CC Fractions Collection of Fractions CC->Fractions pTLC_HPLC Preparative TLC / HPLC Fractions->pTLC_HPLC Isolated_Compounds Isolated this compound & Related Flavonoids pTLC_HPLC->Isolated_Compounds Structure_Elucidation Spectroscopic Analysis (NMR, MS) Isolated_Compounds->Structure_Elucidation

Caption: General workflow for the extraction and isolation of this compound.

Signaling Pathway Modulation

Flavonoids, including this compound and its relatives, are known to exert a wide range of biological activities, many of which are attributed to their ability to modulate cellular signaling pathways. While the specific molecular targets of this compound are still under active investigation, the current understanding of flavonoid pharmacology points towards their involvement in key pathways regulating cell survival, proliferation, and apoptosis.

Induction of Apoptosis

A significant body of research indicates that flavonoids can induce apoptosis (programmed cell death) in cancer cells through the intrinsic or mitochondrial pathway. This pathway is a critical mechanism for eliminating damaged or cancerous cells and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

Intrinsic_Apoptosis_Pathway Dorsmanin_C This compound Bax_Bak Bax/Bak Activation Dorsmanin_C->Bax_Bak Bcl2 Bcl-2/Bcl-xL Inhibition Dorsmanin_C->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Bcl2->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Modulation of PI3K/Akt/mTOR and MAPK Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades are two critical pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers. Flavonoids have been shown to modulate these pathways, often leading to the inhibition of cancer cell proliferation and survival. It is plausible that this compound exerts its potential anticancer effects through the modulation of these key signaling networks.

Signaling_Pathway_Modulation Dorsmanin_C This compound PI3K PI3K Dorsmanin_C->PI3K MAPK_Cascade MAPK Cascade (e.g., ERK, JNK, p38) Dorsmanin_C->MAPK_Cascade Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_Cascade->Proliferation Apoptosis Apoptosis MAPK_Cascade->Apoptosis

Caption: Potential modulation of PI3K/Akt/mTOR and MAPK pathways by this compound.

Conclusion and Future Directions

This compound and its related prenylated flavonoids from Dorstenia mannii represent a promising class of natural products with potential therapeutic applications. This technical guide has summarized the current knowledge regarding their natural sources, isolation procedures, and putative mechanisms of action. Further research is warranted to:

  • Conduct comprehensive quantitative analyses of this compound and its analogs in Dorstenia mannii.

  • Develop and optimize standardized protocols for the large-scale extraction and purification of these compounds.

  • Elucidate the specific molecular targets and detailed signaling pathways modulated by this compound to fully understand its pharmacological effects.

Such investigations will be crucial for the future development of this compound and related flavonoids as potential leads for novel therapeutic agents.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biosynthesis of Prenylated Flavonoids in Plants

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data related to the biosynthesis of prenylated flavonoids in plants. These specialized metabolites, known for their significant biological activities, are of increasing interest in pharmacology and drug development. This document details the enzymatic processes, key players, and experimental approaches used to study these valuable compounds.

Core Biosynthetic Pathway

The biosynthesis of prenylated flavonoids is a multi-step process that begins with the general flavonoid pathway, leading to the formation of various flavonoid scaffolds such as chalcones, flavanones, flavones, isoflavones, and flavonols. The crucial, value-adding step is the attachment of a prenyl group (typically dimethylallyl pyrophosphate - DMAPP, or geranyl pyrophosphate - GPP) to the flavonoid backbone. This reaction is catalyzed by a class of enzymes known as prenyltransferases (PTs) .

The general reaction is as follows:

Flavonoid Acceptor + Prenyl Diphosphate Donor → Prenylated Flavonoid + Diphosphate

These PTs often exhibit regiospecificity, meaning they attach the prenyl group to a specific position on the flavonoid ring system. The subcellular localization of these enzymes is critical; many are membrane-bound, often associated with the endoplasmic reticulum or chloroplasts, which facilitates access to both lipophilic flavonoid substrates and prenyl diphosphate donors.

Prenylated_Flavonoid_Biosynthesis_Pathway start_node General Flavonoid Pathway (e.g., Phenylpropanoid Pathway) flav_node Flavonoid Scaffolds (Naringenin, Genistein, etc.) start_node->flav_node Produces pt_node Flavonoid Prenyltransferase (PT) (Membrane-Associated) flav_node->pt_node donor_node Prenyl Diphosphate Donors (DMAPP, GPP) donor_node->pt_node product_node Prenylated Flavonoids (e.g., Icaritin, Xanthohumol) pt_node->product_node Catalyzes end_node Further Modifications (Glycosylation, etc.) product_node->end_node

Caption: General biosynthetic pathway for prenylated flavonoids.

Key Enzymes: Flavonoid Prenyltransferases (PTs)

Flavonoid PTs are the cornerstone of this biosynthetic pathway. They belong to a larger class of aromatic prenyltransferases. A key characteristic of many plant PTs is their substrate promiscuity, meaning a single enzyme can often accept a range of flavonoid scaffolds and sometimes different prenyl donors. This promiscuity is a significant factor in the vast structural diversity of prenylated flavonoids found in nature.

Quantitative Data on Characterized Flavonoid PTs

The following table summarizes kinetic data for several well-characterized flavonoid prenyltransferases, highlighting their substrate preferences and catalytic efficiencies. This data is essential for understanding enzyme function and for potential applications in metabolic engineering.

Enzyme NameSource PlantFlavonoid SubstratePrenyl DonorKm (µM)Vmax (pkat/mg)Subcellular LocalizationReference
SfN8DT-1 Sophora flavescensNaringeninDMAPP12.0 ± 1.21.63 ± 0.04Plastid
OfaPS Ophiorrhiza alataGenisteinGPP35.7 ± 4.51.02 ± 0.04Not specified
LIC8DT Glycyrrhiza glabraLiquiritigeninDMAPP25.0Not specifiedNot specified
CpGP1 Citrus paradisiNaringeninGPP143 ± 153.1 ± 0.1Plastid
FePT1 Flemingia edulisGenisteinDMAPP10.5 ± 1.14.85 ± 0.12Not specified

Experimental Protocols

The discovery and characterization of flavonoid PTs involve a series of established molecular biology and biochemical techniques. Below are detailed methodologies for the key experiments.

Heterologous Expression and Microsome Preparation

To overcome the low abundance of these enzymes in native plant tissues, they are often expressed in heterologous systems like Saccharomyces cerevisiae (yeast) or Escherichia coli. Yeast is particularly useful as it allows for the preparation of microsomes, which are vesicles of fragmented endoplasmic reticulum that correctly lodge membrane-bound PTs.

Protocol: Yeast Microsome Preparation

  • Yeast Transformation: Transform yeast cells (e.g., strain INVSc1) with a suitable expression vector (e.g., pYES2) containing the codon-optimized gene for the target PT.

  • Culture Growth: Grow a pre-culture in synthetic complete (SC) medium lacking uracil (for selection) with 2% glucose. Inoculate a larger culture in the same medium and grow to an OD600 of ~0.6.

  • Induction: Pellet the cells and resuspend in induction medium (SC-uracil with 2% galactose instead of glucose) to induce gene expression. Incubate for 16-24 hours at 20-30°C.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol). Lyse the cells using glass beads and vigorous vortexing or a French press.

  • Microsome Isolation: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1-2 hours at 4°C.

  • Final Preparation: Discard the supernatant. The resulting pellet contains the microsomal fraction. Resuspend this pellet in a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM DTT, 20% glycerol) and store at -80°C. The protein concentration should be determined using a Bradford or BCA assay.

In Vitro Enzyme Assays

Enzyme assays are performed to determine the activity, substrate specificity, and kinetic parameters of the expressed PT.

Protocol: Standard Prenyltransferase Assay

  • Reaction Mixture: Prepare a reaction mixture in a microcentrifuge tube. A typical 50 µL reaction includes:

    • 100 mM Tris-HCl (pH 7.5 - 9.0, optimization is key)

    • 5 mM MgCl₂ (essential cofactor)

    • 50 µM Flavonoid substrate (dissolved in DMSO)

    • 100 µM Prenyl donor (DMAPP or GPP)

    • 5-10 µg of microsomal protein preparation

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ethyl acetate or methanol.

  • Product Extraction: Vortex thoroughly and centrifuge to separate the phases. Transfer the organic (ethyl acetate) or methanolic phase containing the products to a new tube.

  • Analysis: Evaporate the solvent and redissolve the residue in methanol. Analyze the products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product can be identified by comparing its retention time and mass spectrum to an authentic standard or through structural elucidation.

Experimental_Workflow node_gene 1. Identify Candidate PT Gene (e.g., from transcriptome data) node_clone 2. Gene Cloning & Vector Construction (pYES2 vector) node_gene->node_clone node_express 3. Heterologous Expression in Yeast (S. cerevisiae) node_clone->node_express node_micro 4. Microsome Isolation (via ultracentrifugation) node_express->node_micro node_assay 5. In Vitro Enzyme Assay (Substrates + Microsomes) node_micro->node_assay node_lcms 6. Product Identification (HPLC / LC-MS) node_assay->node_lcms node_kinetics 7. Enzyme Kinetics Calculation (Km, Vmax) node_lcms->node_kinetics

Caption: Workflow for discovery and characterization of a flavonoid PT.

Visualization of Key Relationships

Understanding the relationships between different components of the biosynthetic machinery is crucial. The following diagram illustrates the logical relationship of a membrane-bound PT with its substrates.

Membrane_Association cluster_membrane Endoplasmic Reticulum Membrane node_pt Prenyltransferase (Integral or Peripheral) node_prod Prenylated Flavonoid (Released) node_pt->node_prod Catalyzes Reaction node_flav Lipophilic Flavonoid Substrate (from Cytosol/Membrane) node_flav->node_pt Enters Active Site node_donor Prenyl Diphosphate Donor (from MEP/MVA Pathway) node_donor->node_pt Enters Active Site

Caption: Subcellular localization of a membrane-bound PT.

Conclusion and Future Directions

The study of prenylated flavonoid biosynthesis is a dynamic field. While significant progress has been made in identifying and characterizing the PTs responsible, many enzymes from diverse plant species remain undiscovered. Future research will likely focus on:

  • Elucidating Regulatory Networks: Understanding how the expression of PT genes is controlled in response to environmental or developmental cues.

  • Structural Biology: Solving the crystal structures of flavonoid PTs to understand the basis of their substrate specificity and catalytic mechanism.

  • Metabolic Engineering: Utilizing the characterized PTs in engineered microbial or plant systems to produce high-value prenylated flavonoids for pharmaceutical applications.

This guide provides the foundational knowledge and methodologies required to engage in this exciting area of research. The combination of genetic, biochemical, and analytical approaches will continue to unravel the complexities of how plants produce these potent bioactive molecules.

A Technical Guide to the Solubility of Dorsomorphin (Compound C) for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of Dorsomorphin, a potent and selective small molecule inhibitor of AMP-activated protein kinase (AMPK) and Bone Morphogenetic Protein (BMP) signaling pathways. Dorsomorphin, also known as Compound C, is a critical tool in cellular and developmental biology research. Understanding its solubility is paramount for accurate and reproducible experimental design. This document is intended for researchers, scientists, and drug development professionals.

Core Solubility Data

The solubility of Dorsomorphin can vary depending on whether it is in its free base form or as a dihydrochloride salt. The dihydrochloride salt generally exhibits greater aqueous solubility. The following tables summarize the available quantitative solubility data for both forms in common laboratory solvents. It is important to note that solubility values can vary between different suppliers and batches.

Table 1: Solubility of Dorsomorphin (Free Base)

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)~1 - 8.49[1][2][3]~2.5 - 21.25Sonication and warming may be required to achieve higher concentrations.[1][2]
Dimethylformamide (DMF)~2.5[3][4]~6.26Purge with an inert gas recommended for stock solutions.[4]
Ethanol~0.14[4]~0.35Sparingly soluble.
WaterInsolubleInsoluble
1:1 DMF:PBS (pH 7.2)~0.083[4]~0.21For achieving solubility in aqueous buffers, it is recommended to first dissolve in DMF and then dilute.[4]

Table 2: Solubility of Dorsomorphin Dihydrochloride

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
WaterUp to 100[5]Up to 211.68
Phosphate-Buffered Saline (PBS, pH 7.2)~1.0[6]~2.12Aqueous solutions are not recommended for storage for more than one day.[6]
Dimethyl Sulfoxide (DMSO)~0.5 - 20[6]~1.06 - 42.33Gentle warming may be necessary.
Dimethylformamide (DMF)~1.0[6]~2.12

Experimental Protocols

Protocol for Preparation of Dorsomorphin Stock Solutions

This protocol provides a generalized procedure for preparing stock solutions of Dorsomorphin and its dihydrochloride salt.

Materials:

  • Dorsomorphin (free base or dihydrochloride salt)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Weighing: Accurately weigh the desired amount of Dorsomorphin powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, gentle warming in a water bath at 37°C for 5-10 minutes can be applied.[2]

    • Alternatively, or in combination with warming, sonication for 5-10 minutes can aid in dissolution.[1]

  • Inert Gas Purge: For long-term storage of solutions in organic solvents like DMF, it is recommended to purge the headspace of the vial with an inert gas to prevent oxidation.[4]

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are generally stable for several months at -20°C.

General Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard laboratory method for determining the thermodynamic solubility of a compound in an aqueous buffer.

Materials:

  • Dorsomorphin powder

  • Aqueous buffer of interest (e.g., PBS, pH 7.2)

  • Small glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical method)

  • Standard laboratory glassware and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of Dorsomorphin powder to a glass vial. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume of the aqueous buffer to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure saturation is reached.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent and analyze the concentration of dissolved Dorsomorphin using a validated HPLC method or another appropriate quantitative technique.

  • Calculation: The determined concentration represents the thermodynamic solubility of Dorsomorphin in the tested aqueous buffer at the specified temperature.

Visualizing Signaling Pathways and Workflows

Dorsomorphin's Inhibition of the AMPK Signaling Pathway

Dorsomorphin acts as an ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

AMPK_Pathway AMP_ATP High AMP/ATP Ratio LKB1 LKB1 AMP_ATP->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates Downstream Downstream Targets (e.g., ACC, ULK1) AMPK->Downstream phosphorylates Dorsomorphin Dorsomorphin (Compound C) Dorsomorphin->AMPK inhibits Energy_Homeostasis Energy Homeostasis (e.g., increased catabolism, decreased anabolism) Downstream->Energy_Homeostasis BMP_Pathway BMP_Ligand BMP Ligand BMPR2 BMP Type II Receptor BMP_Ligand->BMPR2 BMPR1 BMP Type I Receptor (ALK2, ALK3, ALK6) BMPR2->BMPR1 recruits & phosphorylates SMAD158 SMAD1/5/8 BMPR1->SMAD158 phosphorylates Dorsomorphin Dorsomorphin Dorsomorphin->BMPR1 inhibits pSMAD158 p-SMAD1/5/8 Complex SMAD Complex pSMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus translocates to Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription Experimental_Workflow Start Start: Cell Seeding Prepare_Dorsomorphin Prepare Dorsomorphin Stock (e.g., 10 mM in DMSO) Start->Prepare_Dorsomorphin Dilute Dilute to Working Concentration in Cell Culture Medium Prepare_Dorsomorphin->Dilute Treatment Treat Cells with Dorsomorphin (and controls, e.g., vehicle) Dilute->Treatment Incubation Incubate for Desired Time Treatment->Incubation Assay Perform Assay (e.g., Western Blot, qPCR, etc.) Incubation->Assay Analysis Data Analysis Assay->Analysis End End: Conclusion Analysis->End

References

A Comprehensive Review of the Genus Dorstenia: Phytochemistry, Biological Activities, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The genus Dorstenia, belonging to the Moraceae family, encompasses a diverse group of perennial herbs with a rich history in traditional medicine across Africa and South America. This technical guide provides a comprehensive review of the current scientific literature on Dorstenia, focusing on its phytochemistry, the biological activities of its constituent compounds, and the experimental methodologies used for their isolation and evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Phytochemical Composition of Dorstenia

The genus Dorstenia is a prolific source of a wide array of secondary metabolites, with prenylated flavonoids being the most characteristic and extensively studied class of compounds. Other significant constituents include coumarins, chalcones, and triterpenoids.

Prenylated Flavonoids

A hallmark of the Dorstenia genus is the abundance and structural diversity of its prenylated flavonoids. These compounds, which include flavanones, flavones, and chalcones, are often substituted with one or more isoprenoid groups, which enhances their lipophilicity and biological activity. Notable examples of prenylated flavonoids isolated from various Dorstenia species are presented in Table 1.

Coumarins and Furanocoumarins

Coumarins and their derivatives, particularly furanocoumarins, are also prevalent in the Dorstenia genus. These compounds are known for their photosensitizing and various other pharmacological properties.

Other Bioactive Compounds

In addition to flavonoids and coumarins, other classes of compounds have been isolated from Dorstenia species, including triterpenoids, steroids, and benzofuran derivatives. Some of these compounds have demonstrated significant biological activities, contributing to the overall therapeutic potential of the genus.

Biological Activities and Therapeutic Potential

The rich phytochemical profile of the Dorstenia genus translates into a broad spectrum of biological activities. The most prominent of these are antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

Extracts and isolated compounds from various Dorstenia species have demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi. The antimicrobial efficacy is often attributed to the presence of prenylated flavonoids. Quantitative data on the antimicrobial activity of selected Dorstenia compounds are summarized in Table 2.

Antioxidant Activity

Many Dorstenia species and their isolated compounds exhibit potent antioxidant properties. This activity is primarily due to the free radical scavenging ability of the phenolic hydroxyl groups present in the flavonoid structures. The antioxidant capacity of several Dorstenia extracts and compounds has been quantified using various assays, and the results are presented in Table 3.

Anti-inflammatory Activity

Traditional uses of Dorstenia for treating inflammatory conditions are supported by modern scientific studies. The anti-inflammatory effects are believed to be mediated through the inhibition of key inflammatory mediators and signaling pathways. Evidence suggests that certain Dorstenia compounds can modulate the NF-κB signaling pathway, a critical regulator of the inflammatory response.

Anticancer Activity

A growing body of research is focused on the anticancer potential of Dorstenia compounds. Several prenylated flavonoids have been shown to exhibit cytotoxicity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Quantitative data on the cytotoxic activity of selected Dorstenia compounds are presented in Table 4.

Data Presentation

Table 1: Selected Prenylated Flavonoids from Dorstenia Species
Compound NameDorstenia SpeciesReference
6,8-diprenyleriodictyolD. mannii[1]
Dorsmanin CD. mannii[2]
Dorsmanin FD. mannii[1]
Gancaonin QD. angusticornis
StipulinD. angusticornis
Angusticornin BD. angusticornis
Bartericin AD. barteri
IsobavachalconeD. barteri
Kanzonol CD. barteri
4-hydroxylonchocarpinD. barteri
Table 2: Antimicrobial Activity of Dorstenia Compounds (MIC in µg/mL)
CompoundStaphylococcus aureusEscherichia coliCandida albicansReference
Isobavachalcone0.5 - 4>1280.3
4-hydroxylonchocarpin2 - 8>12816
6,8-diprenyleriodictyol1 - 4>12832
Kanzonol C4 - 16>12864
Table 3: Antioxidant Activity of Dorstenia Compounds (IC50 in µM)
CompoundDPPH Radical ScavengingReference
6,8-diprenyleriodictyol<1[3]
This compound<1[3]
Dorsmanin F<1[3]
Table 4: Cytotoxic Activity of Dorstenia Flavonoids against Cancer Cell Lines (IC50 in µg/mL)[4]
CompoundCCRF-CEM (Leukemia)MIA PaCa-2 (Pancreatic)U87MG (Glioblastoma)
Gancaonin Q<20<20<20
6-prenylapigenin>20<20>20
6,8-diprenyleriodictyol<20<20<20
4-hydroxylonchocarpin<20<20<20

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of Dorstenia and its compounds.

Extraction and Isolation of Bioactive Compounds

A general workflow for the extraction and isolation of compounds from Dorstenia is depicted below.

Extraction_Isolation_Workflow plant_material Dried & Powdered Plant Material (e.g., twigs, leaves) extraction Maceration with Organic Solvent (e.g., Methanol, Ethanol) plant_material->extraction filtration Filtration & Concentration (Rotary Evaporator) extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions further_purification Further Purification (Sephadex LH-20, Preparative TLC/HPLC) fractions->further_purification isolated_compounds Isolated Compounds further_purification->isolated_compounds structure_elucidation Structure Elucidation (NMR, MS, etc.) isolated_compounds->structure_elucidation

Fig. 1: General workflow for extraction and isolation.

Detailed Methodologies:

  • Extraction: Air-dried and powdered plant material (e.g., 1 kg of Dorstenia mannii twigs) is typically macerated in a solvent like methanol at room temperature for an extended period (e.g., 48 hours). The resulting mixture is then filtered and concentrated under reduced pressure to yield a crude extract.

  • Isolation: The crude extract is subjected to a series of chromatographic techniques for the separation of individual compounds.

    • Column Chromatography: Silica gel is commonly used as the stationary phase, with a gradient of solvents of increasing polarity (e.g., n-hexane/ethyl acetate or chloroform/methanol) to elute different fractions.

    • Size-Exclusion Chromatography: Sephadex LH-20 is often used for further purification of the fractions, particularly for separating flavonoids.

    • Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): These techniques are employed for the final purification of the isolated compounds. For HPLC, a reversed-phase C18 column is frequently used with a mobile phase gradient of water and acetonitrile or methanol, with UV detection at wavelengths relevant for flavonoids (e.g., 280 nm and 340 nm).[4][5]

Antimicrobial Assays

The antimicrobial activity of Dorstenia extracts and compounds is typically evaluated using the following methods:

  • Agar Disc Diffusion Method: This is a qualitative method to screen for antimicrobial activity. A solution of the test substance is applied to a paper disc placed on an agar plate inoculated with the test microorganism. The diameter of the zone of inhibition around the disc is measured after incubation.

  • Broth Microdilution Method: This is a quantitative method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Serial dilutions of the test substance are prepared in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with the microorganism and incubated.

Antioxidant Assays

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for evaluating antioxidant activity.

DPPH_Assay_Workflow sample_prep Prepare serial dilutions of Dorstenia extract/compound mixing Mix sample dilutions with DPPH solution sample_prep->mixing dpph_solution Prepare DPPH solution in methanol dpph_solution->mixing incubation Incubate in the dark at room temperature mixing->incubation measurement Measure absorbance at ~517 nm incubation->measurement calculation Calculate percentage of radical scavenging activity measurement->calculation NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK p_IkBa p-IκBα IKK->p_IkBa Phosphorylation IkBa IκBα NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkBa_NFkB IκBα-NF-κB Complex IkBa_NFkB->NFkB Release proteasome Proteasome p_IkBa->proteasome Ubiquitination & Degradation Dorstenia_flavonoids Dorstenia Flavonoids Dorstenia_flavonoids->IKK Inhibition DNA DNA NFkB_n->DNA Binding pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->pro_inflammatory_genes Apoptosis_Induction cluster_regulation Regulation of Bcl-2 Family Proteins cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade Dorstenia_flavonoids Dorstenia Flavonoids Bax Bax (Pro-apoptotic) Dorstenia_flavonoids->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Dorstenia_flavonoids->Bcl2 Downregulation MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bcl2->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

References

Methodological & Application

Application Notes and Protocols for Dorsomorphin (Compound C)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also known as Compound C, is a widely utilized small molecule inhibitor in biomedical research. It functions as a potent, selective, and reversible ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3][4] The Ki value for its inhibition of AMPK is 109 nM.[1][2][3][4] Additionally, Dorsomorphin is recognized as an inhibitor of the bone morphogenetic protein (BMP) signaling pathway by targeting type I BMP receptors ALK2, ALK3, and ALK6.[2][3][5][6][7] This dual activity makes it a valuable tool for studying a variety of cellular processes, including metabolism, cell differentiation, and developmental biology.

This document provides detailed information on the synthesis and purification of Dorsomorphin, along with protocols for its use in in-vitro kinase assays.

Synthesis and Purification of Dorsomorphin

Dorsomorphin is a synthetic compound. The following protocol is based on a convergent synthesis strategy.

Synthetic Protocol

A common route for Dorsomorphin synthesis involves a multi-step process. An adapted Mitsunobu reaction can be employed for the synthesis of Dorsomorphin and its analogs.[8] A key step involves the demethylation of a precursor followed by alkylation.[8]

Reagents and Conditions for a key synthetic step:

StepReagentsConditions
DemethylationBBr₃, CH₂Cl₂-78 °C, 1 h
Alkylation1-(2-chloroethyl) piperidine, K₂CO₃, DMF60 °C, 16 h

This table summarizes a crucial part of the synthesis process as described in the literature.[8]

Purification Protocol

The final product is typically purified by flash chromatography.

Purification Parameters:

ParameterValue
Stationary Phase Silica gel
Mobile Phase Hexane/Ethyl Acetate
Gradient 6:1 to 9:1 (Hexane:Ethyl Acetate)

Following synthesis and purification, a yellowish solid of Dorsomorphin is obtained.[8] The reported yield for a two-stage process is approximately 18%.[8]

Quantitative Data Summary

ParameterValueReference
AMPK Inhibition (Ki) 109 nM[1][2][3][4]
BMP Signaling Inhibition (IC50) 0.47 µM (for BMP4-induced SMAD phosphorylation)[1]
Synthesis Yield 18% (over two stages)[8]
Purity ≥ 98% (by HPLC)

Experimental Protocols

In Vitro AMPK Inhibition Assay

This protocol is designed to assess the inhibitory activity of Dorsomorphin on partially purified AMPK from rat liver.[3][6]

Materials:

  • Partially purified rat liver AMPK (to the blue-Sepharose step)

  • Dorsomorphin (Compound C)

  • AMP (100 µM)

  • ATP (100 µM, containing 0.5 µCi ³³P-ATP per reaction)

  • SAMS peptide substrate (50 µM)

  • Assay Buffer (40 mM HEPES, pH 7.0, 80 mM NaCl, 0.8 mM EDTA, 5 mM MgCl₂, 0.025% BSA, 0.8 mM DTT)

  • 1% Phosphoric Acid (H₃PO₄)

  • 96-well MultiScreen plates

Procedure:

  • Prepare a 100 µL reaction mixture containing AMP, ATP, and SAMS peptide in the assay buffer.

  • Add the desired concentration of Dorsomorphin to the reaction mixture.

  • Initiate the reaction by adding the partially purified AMPK enzyme.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding 80 µL of 1% H₃PO₄.

  • Transfer 100 µL of the stopped reaction to a 96-well MultiScreen plate.

  • Wash the plate three times with 1% H₃PO₄.

  • Determine the amount of incorporated ³³P into the SAMS peptide using a suitable counter.

  • Calculate the inhibition by comparing the activity in the presence of Dorsomorphin to a vehicle control.

Visualizations

Signaling Pathways of Dorsomorphin Inhibition

G cluster_AMPK AMPK Pathway cluster_BMP BMP Pathway AMPK AMPK ACC ACC AMPK->ACC Autophagy Autophagy AMPK->Autophagy Dorsomorphin_AMPK Dorsomorphin (Compound C) Dorsomorphin_AMPK->AMPK BMP BMP BMPR BMP Type I Receptors (ALK2, ALK3, ALK6) BMP->BMPR SMAD SMAD1/5/8 Phosphorylation BMPR->SMAD Gene Target Gene Transcription SMAD->Gene Dorsomorphin_BMP Dorsomorphin (Compound C) Dorsomorphin_BMP->BMPR

Caption: Dorsomorphin's inhibitory action on AMPK and BMP signaling pathways.

General Experimental Workflow for Dorsomorphin Application

G cluster_prep Preparation cluster_exp Experimentation Synthesis Chemical Synthesis Purification Flash Chromatography Synthesis->Purification QC Purity Check (HPLC) Purification->QC Stock Prepare Stock Solution (e.g., in DMSO) QC->Stock Assay In Vitro / In Vivo Assay Stock->Assay Data Data Collection Assay->Data Analysis Data Analysis Data->Analysis

Caption: A generalized workflow from synthesis to data analysis for Dorsomorphin.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Dorsmanin C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dorsmanin C is a prenylated flavonoid that has been isolated from plants such as Dorstenia mannii.[1][2] As a member of the flavonoid class of compounds, this compound holds potential for various pharmacological activities, necessitating a reliable analytical method for its quantification in research and development settings.[1] High-Performance Liquid Chromatography (HPLC) is a precise, sensitive, and reproducible technique for the analysis of flavonoids.[3][4] This application note provides a detailed protocol for the quantitative analysis of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of an effective HPLC method.

PropertyValueSource
Molecular Formula C₃₀H₃₂O₇PubChem[1]
Molecular Weight 504.6 g/mol PubChem[1]
Chemical Class Flavones (a class of Flavonoids)PubChem[1]
IUPAC Name 2-(3,4-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5-dihydroxy-8,8-dimethylpyrano[2,3-h]chromen-4-onePubChem[1]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or Acetic Acid, HPLC grade)

  • 0.22 µm Syringe filters

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Degasser

  • Binary or Quaternary Pump

  • Autosampler

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

The following HPLC parameters are recommended for the analysis of this compound. These are based on common methods for flavonoid analysis and may require optimization for specific matrices.[3]

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-25 min: 20% to 50% B25-30 min: 50% B30.1-35 min: Return to 20% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or scan for optimal wavelength with PDA detector)
Injection Volume 10 µL
Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation

The following is a general procedure for the extraction of this compound from a plant matrix. The protocol should be optimized based on the specific sample type.

  • Extraction: Weigh 1 g of the homogenized and dried plant material. Add 10 mL of methanol and perform ultrasound-assisted extraction for 30 minutes.[3]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[5]

Data Presentation: Method Validation Parameters

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[6]

ParameterExpected Outcome
Linearity (R²) > 0.999
Limit of Detection (LOD) To be determined experimentally (e.g., ~0.1 µg/mL)
Limit of Quantification (LOQ) To be determined experimentally (e.g., ~0.3 µg/mL)
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
Retention Time Consistent under the specified conditions

Mandatory Visualizations

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification sample Weigh Sample extraction Solvent Extraction (e.g., Methanol) sample->extraction standard Weigh this compound Reference Standard dissolve_std Dissolve in Methanol standard->dissolve_std centrifuge Centrifugation extraction->centrifuge serial_dilution Serial Dilution dissolve_std->serial_dilution filtration Filtration (0.22 µm) centrifuge->filtration working_std Working Standards serial_dilution->working_std hplc_vial Transfer to HPLC Vial filtration->hplc_vial working_std->hplc_vial calibration Generate Calibration Curve from Standards working_std->calibration injection Inject Sample/Standard hplc_vial->injection hplc HPLC System (C18 Column, Gradient Elution) detection UV Detection (254 nm) hplc->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify this compound in Sample chromatogram->quantification calibration->quantification

Caption: Workflow for the HPLC analysis of this compound.

Representative Signaling Pathway: PI3K/AKT Pathway

While a specific signaling pathway for this compound is not extensively documented, many flavonoids are known to modulate key cellular signaling pathways such as the PI3K/AKT pathway, which is crucial in regulating cell proliferation, survival, and apoptosis.[7][8]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt Activation transcription Transcription Factors (e.g., NF-κB, mTOR) akt->transcription Regulation dorsmanin_c This compound (Potential Inhibition) dorsmanin_c->pi3k Inhibition response Cell Proliferation, Survival (Inhibited) transcription->response

Caption: Potential modulation of the PI3K/AKT pathway by this compound.

References

Application Notes and Protocols: Total Synthesis of Dorsmanin C and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorsmanin C, a complex prenylated pyranoflavone isolated from Dorstenia mannii, has garnered interest due to its potential biological activities, characteristic of the flavonoid class of natural products. While the total synthesis of this compound has not been extensively reported in peer-reviewed literature, this document outlines a comprehensive, hypothetical synthetic strategy based on established methodologies for flavonoid and pyranoflavone synthesis. These protocols are intended to serve as a practical guide for researchers aiming to synthesize this compound and its analogs for further investigation in drug discovery and development. The proposed synthesis leverages a convergent approach, beginning with the construction of the core flavonoid skeleton via a Claisen-Schmidt condensation, followed by strategic prenylation and pyran ring formation.

Introduction

Flavonoids are a diverse group of polyphenolic compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This compound belongs to a more structurally complex subgroup, featuring a geranyl moiety and a dimethylpyran ring fused to the flavonoid core. The complexity of this molecule presents a significant synthetic challenge. The protocols detailed below provide a plausible pathway for the total synthesis of this compound, divided into key stages: synthesis of the chalcone precursor, construction of the flavone core, and late-stage modifications to introduce the characteristic prenyl and pyran functionalities.

Proposed Retrosynthetic Analysis of this compound

A logical retrosynthetic analysis of this compound suggests dissecting the molecule into key building blocks. The pyran ring can be envisioned as being formed from a hydroxylated and prenylated flavonoid precursor. The geranyl group can be introduced via electrophilic aromatic substitution. The flavonoid core itself can be disconnected through the central heterocyclic ring, leading back to a chalcone intermediate, which in turn is derived from simpler acetophenone and benzaldehyde starting materials.

Retrosynthesis Dorsmanin_C This compound Precursor_A Prenylated Pyranoflavone Precursor Dorsmanin_C->Precursor_A Pyran Ring Formation Precursor_B Geranylated Flavone Precursor_A->Precursor_B Geranylation Flavone_Core Flavone Core Precursor_B->Flavone_Core Functional Group Interconversion Chalcone Chalcone Intermediate Flavone_Core->Chalcone Cyclization Acetophenone Substituted Acetophenone Chalcone->Acetophenone Benzaldehyde Substituted Benzaldehyde Chalcone->Benzaldehyde Claisen-Schmidt Condensation Workflow Start Start Materials: Substituted Acetophenone & Benzaldehyde Step1 Step 1: Claisen-Schmidt Condensation (KOH, Ethanol, RT, 12-24h) Start->Step1 Purification1 Purification: Acidification, Filtration, Recrystallization Step1->Purification1 Chalcone Chalcone Intermediate Purification1->Chalcone Step2 Step 2: Oxidative Cyclization (Iodine, DMSO, 100-120°C, 2-4h) Chalcone->Step2 Purification2 Purification: Quenching, Filtration, Column Chromatography Step2->Purification2 Flavone Flavone Core Purification2->Flavone Step3 Step 3: C-Geranylation (Geraniol, BF3.OEt2, Dioxane, RT, 24-48h) Flavone->Step3 Purification3 Purification: Extraction, Column Chromatography Step3->Purification3 Geranyl_Flavone Geranylated Flavone Purification3->Geranyl_Flavone Step4a Step 4a: Etherification (Propargyl Bromide, K2CO3, Acetone, Reflux) Geranyl_Flavone->Step4a Step4b Step 4b: Thermal Cyclization (N,N-diethylaniline, Reflux) Step4a->Step4b Purification4 Purification: Extraction, Preparative HPLC Step4b->Purification4 Dorsmanin_C Final Product: this compound Purification4->Dorsmanin_C Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex releases NFkB_p50 p50 NFkB_p65 p65 NFkB_translocation NF-κB (p50/p65) NFkB_complex->NFkB_translocation translocates Dorsmanin_C This compound (Hypothesized) Dorsmanin_C->IKK inhibits DNA DNA NFkB_translocation->DNA binds to Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) DNA->Gene_Expression activates

Dorsomorphin (Compound C): Application Notes and Protocols for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also known as Compound C, is a widely utilized small molecule inhibitor in cell biology research. It is a cell-permeable pyrazolopyrimidine that exhibits potent, reversible, and ATP-competitive inhibition of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] Additionally, Dorsomorphin is a selective inhibitor of the bone morphogenetic protein (BMP) type I receptors ALK2, ALK3, and ALK6.[4][5] This dual activity makes it a valuable tool for dissecting the roles of AMPK and BMP signaling in a multitude of cellular processes, including differentiation, proliferation, apoptosis, and autophagy.[1][6]

These application notes provide detailed protocols for utilizing Dorsomorphin in various cell culture assays, along with key quantitative data and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

Dorsomorphin primarily targets two distinct signaling pathways:

  • AMP-activated protein kinase (AMPK) Pathway: Dorsomorphin acts as an ATP-competitive inhibitor of AMPK with a Ki value of 109 nM in cell-free assays.[1][7][8] By inhibiting AMPK, it prevents the phosphorylation of downstream targets, thereby interfering with the cellular response to low energy states. It does not significantly inhibit other structurally related kinases such as ZAPK, SYK, PKCθ, PKA, or JAK3.[1][8]

  • Bone Morphogenetic Protein (BMP) Pathway: Dorsomorphin selectively inhibits the BMP type I receptors ALK2, ALK3, and ALK6.[4][5] This inhibition blocks the BMP-mediated phosphorylation of SMAD1/5/8, which in turn prevents the translocation of these transcription factors to the nucleus and the subsequent regulation of target gene expression.[4]

Dorsomorphin_Signaling_Pathways cluster_AMPK AMPK Pathway cluster_BMP BMP Pathway AMP AMP/ATP Ratio ↑ AMPK AMPK AMP->AMPK Downstream_AMPK Downstream Targets (e.g., ACC) AMPK->Downstream_AMPK Dorsomorphin_AMPK Dorsomorphin Dorsomorphin_AMPK->AMPK BMP_Ligand BMP Ligand BMP_Receptor BMP Type I Receptors (ALK2, ALK3, ALK6) BMP_Ligand->BMP_Receptor SMAD SMAD1/5/8 BMP_Receptor->SMAD P Nucleus Nucleus SMAD->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Dorsomorphin_BMP Dorsomorphin Dorsomorphin_BMP->BMP_Receptor

Figure 1: Dorsomorphin's dual inhibition of AMPK and BMP signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data for Dorsomorphin based on published research.

ParameterValueCell-Free/Cell-BasedReference
Ki (AMPK) 109 nMCell-free[1][7][8]
IC50 (BMP4-induced SMAD phosphorylation) 0.47 µMCell-based[9]
IC50 (HeLa cell viability) 10.71 µMCell-based[10]
IC50 (HCT116 cell viability) 11.34 µMCell-based[10]
ApplicationCell LineConcentrationIncubation TimeEffectReference
Inhibition of Osteoblast DifferentiationC2C124 µM5 daysAbolished BMP4/6-induced alkaline phosphatase activity[4][11]
Inhibition of Hepcidin ExpressionHep3B10 µMNot specifiedAbrogated BMP2-induced hepcidin promoter activity[4]
Induction of CardiomyogenesisMouse ES Cells2 µM24 hoursIncreased yield of spontaneously beating cardiomyocytes[12][13]
Induction of Cancer Cell ApoptosisHeLa, HCT11610 µM24 hoursIncreased cleaved PARP levels and Annexin V+ cells[10]
Inhibition of HSP ExpressionHeLa, HCT11610 µM30 min pre-treatmentInhibited heat stress-induced HSP expression[10]

Experimental Protocols

Protocol 1: Preparation of Dorsomorphin Stock Solution

Materials:

  • Dorsomorphin powder (lyophilized)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Warming bath or incubator (37°C)

Procedure:

  • Gently tap the vial of Dorsomorphin powder to ensure all the powder is at the bottom.

  • To prepare a 10 mM stock solution, reconstitute the powder in the appropriate volume of DMSO. For example, for 5 mg of Dorsomorphin (MW: 399.49 g/mol ), add 1.25 mL of DMSO.[8][14]

  • To facilitate dissolution, warm the solution at 37°C for 3-5 minutes and vortex gently.[9][15]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. The stock solution in DMSO is typically stable for at least 3 months.[8]

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[15]

Protocol 2: General Workflow for a Cell-Based Assay with Dorsomorphin

Dorsomorphin_Experimental_Workflow Start Start Seed_Cells Seed cells in appropriate culture vessel Start->Seed_Cells Incubate_Adherence Incubate for cell adherence (e.g., 24 hours) Seed_Cells->Incubate_Adherence Prepare_Media Prepare culture media with desired Dorsomorphin concentration Incubate_Adherence->Prepare_Media Treat_Cells Remove old media and add Dorsomorphin-containing media Prepare_Media->Treat_Cells Incubate_Treatment Incubate for the desired treatment duration Treat_Cells->Incubate_Treatment Assay Perform downstream assay (e.g., Western blot, qPCR, viability assay) Incubate_Treatment->Assay End End Assay->End

Figure 2: A generalized experimental workflow for cell culture assays using Dorsomorphin.

Protocol 3: Inhibition of BMP-Induced Osteogenic Differentiation in C2C12 Cells

This protocol is adapted from studies demonstrating Dorsomorphin's ability to block BMP-induced osteogenesis.[4][11]

Materials:

  • C2C12 myoblast cell line

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Differentiation Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin

  • Recombinant human BMP4 or BMP6

  • Dorsomorphin stock solution (10 mM in DMSO)

  • Alkaline Phosphatase (ALP) activity assay kit

  • Cell lysis buffer

  • Phosphate Buffered Saline (PBS)

  • 96-well or 24-well cell culture plates

Procedure:

  • Seed C2C12 cells in a multi-well plate at a density that will allow them to reach confluence within 24-48 hours.

  • Once confluent, switch the growth medium to differentiation medium.

  • Prepare the treatment groups in the differentiation medium:

    • Vehicle control (DMSO)

    • BMP4 or BMP6 (e.g., 50 ng/mL)

    • BMP4 or BMP6 + Dorsomorphin (e.g., 4 µM)

    • Dorsomorphin alone (e.g., 4 µM)

  • Replace the medium with the prepared treatment media.

  • Incubate the cells for 5 days, replacing the treatment media every 2-3 days.

  • After 5 days, wash the cells with PBS.

  • Lyse the cells according to the ALP activity assay kit manufacturer's instructions.

  • Measure the ALP activity and normalize it to the total protein concentration of the cell lysate.

Protocol 4: Assessment of Dorsomorphin-Induced Apoptosis in Cancer Cells

This protocol is based on findings that Dorsomorphin can induce apoptosis in various cancer cell lines.[6][10]

Materials:

  • Cancer cell line of interest (e.g., HeLa, HCT116)

  • Appropriate complete culture medium

  • Dorsomorphin stock solution (10 mM in DMSO)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

  • 6-well cell culture plates

Procedure:

  • Seed the cancer cells in 6-well plates and allow them to attach and grow for 24 hours.

  • Prepare the treatment media with the desired concentrations of Dorsomorphin (e.g., 0, 5, 10, 20 µM). Include a vehicle control (DMSO).

  • Treat the cells with the prepared media and incubate for 24 hours.

  • Harvest the cells, including any floating cells in the supernatant, by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided with the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.

Concluding Remarks

Dorsomorphin is a versatile and powerful tool for investigating the roles of AMPK and BMP signaling in cellular physiology and disease. When using Dorsomorphin, it is crucial to consider its dual inhibitory nature and to include appropriate controls to dissect the specific pathway of interest. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize Dorsomorphin in their cell culture assays. As with any inhibitor, it is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell type and experimental question.

References

Dorsomorphin (Compound C): Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also widely known as Compound C, is a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2][3] It also exhibits inhibitory activity against bone morphogenetic protein (BMP) type I receptors, specifically ALK2, ALK3, and ALK6.[4][5] This dual activity makes Dorsomorphin a valuable tool for investigating a multitude of cellular processes, including metabolic regulation, cell differentiation, autophagy, and cancer cell proliferation.[1][3] These application notes provide detailed protocols for the preparation and use of Dorsomorphin in in vitro studies, along with a summary of its key characteristics and signaling pathways.

Physicochemical Properties and Solubility

Proper preparation of Dorsomorphin solutions is critical for reproducible experimental outcomes. Dorsomorphin is typically supplied as a crystalline solid or lyophilized powder.[6][7] Its solubility varies significantly depending on the solvent.

SolventSolubilityNotes
DMSO ~1-100 mMWarming to 37°C and sonication can aid dissolution.[2][8][9][10][11]
DMF ~2.5 mg/mLPurge with an inert gas.[6][10]
Ethanol ~0.14 mg/mLPurge with an inert gas.[6]
Aqueous Buffers Sparingly solubleFor aqueous solutions, first dissolve in DMSO or DMF and then dilute with the buffer. Aqueous solutions are not recommended for storage for more than one day.[6][12]
Dorsomorphin HCl in PBS (pH 7.2) ~1 mg/mLThe hydrochloride salt offers improved aqueous solubility.[12]

Storage and Stability: Store the solid compound and stock solutions at -20°C.[5][6] The solid form is stable for at least two years.[6] For stock solutions in DMSO, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[8]

Mechanism of Action

Dorsomorphin primarily functions as an inhibitor of AMPK, with a Ki of 109 nM in cell-free assays. It is selective for AMPK over several other structurally related kinases such as ZAPK, SYK, PKCθ, PKA, and JAK3.[1][13] By inhibiting AMPK, Dorsomorphin can prevent the phosphorylation of downstream targets, thereby modulating cellular metabolism and growth.

Independently of its effect on AMPK, Dorsomorphin also inhibits BMP type I receptors (ALK2, ALK3, and ALK6), which blocks the phosphorylation of downstream SMAD1/5/8 proteins.[4][5] This inhibition can influence cell differentiation processes, such as promoting cardiomyogenesis and neural differentiation while inhibiting osteogenesis.[4][8]

Furthermore, in some cancer cell lines, Dorsomorphin has been shown to downregulate the Akt/mTOR pathway, leading to the induction of autophagy.[6][10]

cluster_AMPK AMPK Pathway cluster_BMP BMP Pathway Dorsomorphin Dorsomorphin (Compound C) AMPK AMPK Dorsomorphin->AMPK BMPR BMP Type I Receptors (ALK2, ALK3, ALK6) Dorsomorphin->BMPR mTORC1 mTORC1 AMPK->mTORC1 Autophagy Autophagy mTORC1->Autophagy SMAD SMAD1/5/8 Phosphorylation BMPR->SMAD Differentiation Cell Differentiation SMAD->Differentiation

Dorsomorphin's dual inhibitory action on AMPK and BMP signaling pathways.

Experimental Protocols

Preparation of Dorsomorphin Stock Solution (10 mM in DMSO)
  • Materials: Dorsomorphin powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • To prepare a 10 mM stock solution from 5 mg of Dorsomorphin (FW: 399.5 g/mol ), add 1.25 mL of DMSO.[7] For other starting amounts, adjust the volume of DMSO accordingly.

    • To facilitate dissolution, gently warm the solution at 37°C for 3-5 minutes and/or sonicate.[2][8]

    • Vortex until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C.

Preparation of Working Solution for Cell Culture
  • Materials: 10 mM Dorsomorphin stock solution, pre-warmed sterile cell culture medium.

  • Procedure:

    • Thaw an aliquot of the 10 mM Dorsomorphin stock solution at 37°C.[8]

    • Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 10 µM, add 10 µL of the 10 mM stock solution.

    • Mix the supplemented medium thoroughly. To ensure sterility, the final medium can be filtered through a 0.2 µm low-protein binding filter.[8]

    • Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[8]

start Start: Dorsomorphin Powder dissolve Dissolve in DMSO (e.g., to 10 mM) start->dissolve assist Warm (37°C) and/or Sonicate dissolve->assist stock 10 mM Stock Solution dissolve->stock aliquot Aliquot and Store at -20°C stock->aliquot thaw Thaw Aliquot at 37°C aliquot->thaw dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute final Working Solution (e.g., 0.5-20 µM) dilute->final end Treat Cells final->end

Workflow for preparing Dorsomorphin solutions for in vitro experiments.

In Vitro Applications and Recommended Concentrations

The effective concentration of Dorsomorphin can vary depending on the cell type, experimental duration, and the specific pathway being investigated. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.

ApplicationCell LineConcentrationIncubation TimeEffect
Inhibition of BMP-mediated osteoblast differentiationC2C124 µM-Decrease in alkaline phosphatase level.[1]
Inhibition of BMP-mediated hepcidin mRNA expressionHepG210 µM30 mins pre-treatmentInhibition of hepcidin mRNA expression.[1]
Induction of autophagyU251 human glioma cells10 µM-Downregulation of the Akt/mTOR pathway.[6][10]
General cell culture applicationsVarious0.5 - 20 µMVariesEffective range for various applications.[8]
Inhibition of adipogenic differentiation3T3-L1 fibroblasts--Inhibition of adipogenesis.[2]
Reduction of cisplatin-induced apoptosisBUMPT-30620 µM24 hDecreased expression of c-caspase3 and c-PARP.[14]

Conclusion

Dorsomorphin is a versatile and potent inhibitor for studying AMPK and BMP signaling pathways in vitro. Careful preparation of solutions and optimization of working concentrations are essential for obtaining reliable and reproducible data. The protocols and information provided in these application notes serve as a comprehensive guide for researchers utilizing Dorsomorphin in their in vitro studies.

References

Application of Dorsomorphin (Compound C) in Antimicrobial Susceptibility Testing: A Synergistic Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Dorsomorphin, also known as Compound C, is a well-established, potent, and selective inhibitor of AMP-activated protein kinase (AMPK) and Bone Morphogenetic Protein (BMP) signaling pathways.[1][2][3] It is a widely used tool in cellular biology to investigate metabolic processes, cellular differentiation, and various signaling cascades. While Dorsomorphin is not recognized as a conventional antibiotic with direct antimicrobial properties, its role as a kinase inhibitor presents a compelling rationale for its investigation in antimicrobial susceptibility testing, specifically for its potential to act synergistically with established antibiotics.

The increasing prevalence of antimicrobial resistance necessitates the exploration of novel therapeutic strategies, including the use of non-antibiotic compounds to potentiate the efficacy of existing drugs. Pathogens have been shown to modulate host cell AMPK for their own benefit, and AMPK signaling can play a role in the host's defense against infections.[4][5] Furthermore, signaling pathways in bacteria, such as those analogous to BMP signaling, have been implicated in processes like biofilm formation.[6] Therefore, inhibiting these pathways with a molecule like Dorsomorphin could potentially render pathogens more susceptible to the action of traditional antibiotics.

This document provides a detailed protocol for evaluating the synergistic antimicrobial activity of Dorsomorphin in combination with a conventional antibiotic using the checkerboard microdilution method.

Principle

The checkerboard assay is a standard in vitro method used to assess the interaction between two antimicrobial agents. By systematically testing serial dilutions of two compounds, both individually and in combination, the assay can determine whether their combined effect is synergistic, additive, indifferent, or antagonistic.[7][8][9] The outcome is quantified by calculating the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is generally interpreted as synergy, indicating that the combination of the two agents is more effective at inhibiting microbial growth than the sum of their individual effects.[7][10]

Data Presentation

Table 1: Hypothetical Checkerboard Assay Results for Dorsomorphin and Ampicillin against Staphylococcus aureus

Dorsomorphin (µg/mL)Ampicillin (µg/mL)Growth (+/-)
MIC 0.25
00.25-
00.125+
00.0625+
00+
16
160.0625-
160.03125+
160+
8
80.0625-
80.03125+
80+
4
40.125-
40.0625+
40+
2
20.125-
20.0625+
20+
0 MIC
00.25-
00.125+
00.0625+
00+

Table 2: Calculation and Interpretation of Fractional Inhibitory Concentration (FIC) Index

DrugMIC Alone (µg/mL)MIC in Combination (µg/mL)FICΣFIC (FIC Index)Interpretation
Ampicillin0.250.06250.250.5Synergy
Dorsomorphin>64160.25

Note: The MIC of Dorsomorphin alone is assumed to be >64 µg/mL based on the lack of direct antimicrobial activity. For calculation purposes, the lowest concentration of Dorsomorphin that resulted in a synergistic effect is used.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Bacterial Inoculum:

    • From a fresh culture of the test organism (e.g., Staphylococcus aureus ATCC 29213) on an appropriate agar plate, select 3-5 isolated colonies.

    • Transfer the colonies to a tube containing sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of the test antibiotic (e.g., Ampicillin) and Dorsomorphin in a suitable solvent (e.g., DMSO for Dorsomorphin, water for Ampicillin).

    • Perform serial two-fold dilutions of each compound in a 96-well microtiter plate using MHB.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the diluted antimicrobial agents. The final volume in each well will be 100 µL.

    • Include a growth control well (bacteria and MHB only) and a sterility control well (MHB only).

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Synergy Assay

  • Plate Setup:

    • Use a 96-well microtiter plate.

    • Along the x-axis (columns), prepare serial two-fold dilutions of Dorsomorphin.

    • Along the y-axis (rows), prepare serial two-fold dilutions of the antibiotic (e.g., Ampicillin).

    • The final plate will contain a gradient of concentrations for both compounds, individually and in combination.

  • Inoculation and Incubation:

    • Prepare the bacterial inoculum as described in Protocol 1.

    • Inoculate each well with the standardized bacterial suspension.

    • Include appropriate controls: growth control, sterility control, and wells with each drug alone.

    • Incubate the plate under the same conditions as the MIC assay.

  • Data Analysis:

    • After incubation, determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.[10]

    • Interpret the results based on the FICI value:[7]

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Visualizations

Synergistic_Action_Pathway cluster_0 Bacterial Cell Dorsomorphin Dorsomorphin Kinase Bacterial Kinase (e.g., for signaling/biofilm) Dorsomorphin->Kinase Inhibits Signaling Pro-survival/ Resistance Pathway Kinase->Signaling Activates Inhibition Inhibition of Growth Signaling->Inhibition Contributes to Resistance Antibiotic Antibiotic (e.g., Ampicillin) Target Antibiotic Target (e.g., Cell Wall Synthesis) Antibiotic->Target Inhibits Target->Inhibition Leads to

Caption: Proposed mechanism of synergistic action.

Experimental_Workflow cluster_workflow Checkerboard Assay Workflow prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_drugs Prepare Serial Dilutions of Dorsomorphin & Antibiotic setup_plate Set up 96-well Plate with Drug Combinations prep_drugs->setup_plate setup_plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MICs of Drugs Alone and in Combination incubate->read_mic calc_fic Calculate FIC Index (FICI = FICA + FICB) read_mic->calc_fic interpret Interpret Synergy (FICI ≤ 0.5), Additive, or Antagonism calc_fic->interpret

Caption: Workflow for the checkerboard synergy assay.

References

Dorsomorphin C: A Versatile Tool Compound in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dorsomorphin, also known as Compound C, is a potent and versatile small molecule inhibitor widely utilized in cancer research. Initially identified as a selective and reversible ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), subsequent studies have revealed its activity against other key signaling molecules, including bone morphogenetic protein (BMP) type I receptors (ALK2, ALK3, and ALK6) and heat shock factor 1 (HSF1).[1][2][3][4] This multi-targeted nature makes Dorsomorphin a valuable tool for dissecting complex signaling networks that govern cancer cell proliferation, survival, metastasis, and drug resistance. These application notes provide an overview of Dorsomorphin's mechanisms of action, summarize its effects on various cancer models, and offer detailed protocols for its use in key in vitro and in vivo experiments.

I. Mechanism of Action and Key Signaling Pathways

Dorsomorphin exerts its anti-cancer effects by modulating several critical signaling pathways:

  • AMPK Inhibition: As a primary target, Dorsomorphin inhibits AMPK, a central regulator of cellular energy homeostasis.[2][3] In some cancer contexts, this inhibition can disrupt metabolic adaptations of tumor cells, leading to reduced proliferation and apoptosis.[5]

  • BMP Pathway Inhibition: Dorsomorphin effectively blocks BMP signaling by inhibiting the kinase activity of type I receptors ALK2, ALK3, and ALK6.[3][6] This is crucial as the BMP pathway is implicated in cancer progression, including processes like epithelial-mesenchymal transition (EMT).[4][7]

  • HSF1 Inhibition: Dorsomorphin has been shown to reduce the nuclear levels and activity of HSF1, a key transcription factor for heat shock proteins (HSPs).[1][8] By suppressing the expression of HSPs, which are often overexpressed in cancer and contribute to therapeutic resistance, Dorsomorphin can induce apoptosis and sensitize cancer cells to other anti-cancer agents.[1][8][9]

  • Other Pathways: Research also indicates that Dorsomorphin can impact other cancer-relevant pathways, including the TGF-β/Smad, PI3K/Akt/mTOR, and JAK/STAT signaling cascades.[7][9] It has also been found to inhibit the transporter activity of ABCG2, a protein associated with multidrug resistance.[10]

Below are diagrams illustrating the key signaling pathways modulated by Dorsomorphin.

Dorsomorphin_AMPK_Pathway Dorsomorphin Dorsomorphin (Compound C) AMPK AMPK Dorsomorphin->AMPK Apoptosis Apoptosis Dorsomorphin->Apoptosis AMPK-independent mechanisms also contribute mTORC1 mTORC1 AMPK->mTORC1 Autophagy Autophagy AMPK->Autophagy Proliferation Cell Proliferation mTORC1->Proliferation

Dorsomorphin inhibits the AMPK signaling pathway.

Dorsomorphin_BMP_Pathway BMP BMP Ligand BMPR2 BMP Type II Receptor BMP->BMPR2 BMPR1 BMP Type I Receptor (ALK2/3/6) BMPR2->BMPR1 phosphorylates SMAD158 p-SMAD1/5/8 BMPR1->SMAD158 Dorsomorphin Dorsomorphin (Compound C) Dorsomorphin->BMPR1 SMAD_complex SMAD Complex SMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_Transcription Target Gene Transcription (e.g., EMT genes) Nucleus->Gene_Transcription Dorsomorphin_HSF1_Pathway Stress Cellular Stress (e.g., Heat Shock, Proteasome Inhibition) HSF1_inactive HSF1 (inactive) Stress->HSF1_inactive HSF1_active HSF1 (active, nuclear) HSF1_inactive->HSF1_active Nuclear Translocation HSPs Heat Shock Proteins (e.g., HSP70) HSF1_active->HSPs Transcription Dorsomorphin Dorsomorphin (Compound C) Dorsomorphin->HSF1_active Reduces nuclear levels Apoptosis Apoptosis HSPs->Apoptosis Drug_Resistance Drug Resistance HSPs->Drug_Resistance Cell_Viability_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (e.g., 24h) Start->Incubate1 Treat Treat with serial dilutions of Dorsomorphin Incubate1->Treat Incubate2 Incubate (e.g., 48-72h) Treat->Incubate2 AddReagent Add MTS/WST-8 reagent Incubate2->AddReagent Incubate3 Incubate (1-4h) AddReagent->Incubate3 Read Measure absorbance Incubate3->Read Analyze Analyze data (Calculate IC50) Read->Analyze

References

Application Notes and Protocols for Testing Dorsomorphin C Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also known as Compound C, is a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), with a Ki value of 109 nM.[1][2][3] It is a cell-permeable small molecule widely utilized in cellular and molecular biology research.[1][4] While primarily known for its role as an AMPK inhibitor, Dorsomorphin also exhibits inhibitory effects on other kinases, including bone morphogenetic protein (BMP) type I receptors (ALK2, ALK3, and ALK6).[4][5][6][7] Notably, several studies have highlighted that its pro-apoptotic effects in cancer cells can be independent of AMPK inhibition.[2][8][9] These characteristics make Dorsomorphin a valuable tool for studying various signaling pathways and a potential candidate for therapeutic development.

These application notes provide detailed protocols for assessing the cytotoxic effects of Dorsomorphin C in various cancer cell lines. The methodologies outlined below cover the evaluation of cell viability, induction of apoptosis, and analysis of key signaling pathways affected by the compound.

Mechanism of Action

Dorsomorphin C exerts its cytotoxic effects through multiple mechanisms:

  • AMPK Inhibition: As a primary target, Dorsomorphin competitively inhibits AMPK, a crucial regulator of cellular energy homeostasis.[1][5][10]

  • BMP Signaling Inhibition: It selectively inhibits BMP type I receptors ALK2, ALK3, and ALK6, thereby blocking BMP-mediated SMAD1/5/8 phosphorylation and subsequent target gene transcription.[4][6][7]

  • Induction of Apoptosis: Dorsomorphin has been shown to induce apoptosis in cancer cells by affecting the expression of key regulatory proteins.[8][11] For instance, it can lead to increased levels of cleaved PARP.[8]

  • HSF1 Inhibition: It can inhibit the nuclear translocation of Heat Shock Factor 1 (HSF1), a transcriptional regulator of heat shock proteins (HSPs), leading to reduced HSP expression and sensitization of cancer cells to other inhibitors.[8][11]

  • Modulation of Other Pathways: Research suggests that Dorsomorphin can also influence other signaling cascades, such as the PI3K/Akt/mTOR pathway.[4][12]

Data Presentation: Quantitative Analysis of Dorsomorphin C Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Dorsomorphin C in various cancer cell lines, providing a comparative overview of its cytotoxic potency.

Cell LineCancer TypeIC50 (µM)Citation
HeLaCervical Cancer10.71[8]
HCT116Colorectal Cancer11.34[8]
92-1Uveal Melanoma6.526[13]
MP46Uveal Melanoma10.13[13]
OMM2.5Uveal Melanoma31.45[13]
Mel270Uveal Melanoma8.39[13]

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol details the use of the Cell Counting Kit-8 (CCK-8) to measure the cytotoxic effects of Dorsomorphin C on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Dorsomorphin C (Compound C)

  • DMSO (vehicle control)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Dorsomorphin C in complete culture medium. The final concentrations should bracket the expected IC50 value. Also, prepare a vehicle control using DMSO at the same final concentration as in the highest Dorsomorphin C treatment.

  • Drug Addition: Remove the old medium from the wells and add 100 µL of the prepared Dorsomorphin C dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the treated plates for 24, 48, or 72 hours, depending on the experimental design.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plates for 2-3 hours at 37°C in the dark.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the Dorsomorphin C concentration to determine the IC50 value using non-linear regression analysis.

G cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Dorsomorphin C B->C D Incubate for 24-72h C->D E Add CCK-8 solution D->E F Incubate for 2-3h E->F G Measure absorbance at 450 nm F->G H Calculate IC50 G->H

Caption: Workflow for Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by Dorsomorphin C using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Dorsomorphin C

  • DMSO (vehicle control)

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Dorsomorphin C at the desired concentrations for 24 hours.[8]

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining.[8] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.

G cluster_workflow Apoptosis Assay Workflow A Seed and treat cells B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC/PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G cluster_AMPK AMPK Pathway cluster_BMP BMP Pathway cluster_HSF1 HSF1 Pathway Dorsomorphin Dorsomorphin C AMPK AMPK Dorsomorphin->AMPK BMPR BMP Receptors (ALK2, ALK3, ALK6) Dorsomorphin->BMPR HSF1_nuc Nuclear HSF1 Dorsomorphin->HSF1_nuc inhibits nuclear translocation mTOR mTOR AMPK->mTOR inhibits Apoptosis Apoptosis AMPK->Apoptosis regulates Autophagy Autophagy mTOR->Autophagy inhibits SMAD SMAD1/5/8 BMPR->SMAD phosphorylates Gene Target Gene Transcription SMAD->Gene Gene->Apoptosis regulates HSP HSP Expression HSF1_nuc->HSP HSP->Apoptosis inhibits

References

Application Notes and Protocols for Dorsomorphin C in Signal Transduction Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also known as Compound C, is a widely utilized small molecule inhibitor in the study of cellular signaling pathways.[1] Initially identified as a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), it has also been characterized as a selective inhibitor of the bone morphogenetic protein (BMP) signaling pathway.[2][3] Dorsomorphin exerts its inhibitory effect on BMP signaling by targeting the type I BMP receptors ALK2, ALK3, and ALK6.[4][5] Its dual inhibitory action makes it a valuable tool for dissecting the roles of AMPK and BMP signaling in various biological processes, including embryonic development, cell differentiation, metabolism, and cancer progression.[1][5] However, researchers should be aware of its potential off-target effects, notably on the VEGF signaling pathway.[6][7] These application notes provide a comprehensive overview of Dorsomorphin's mechanisms, applications, and detailed protocols for its use in signal transduction research.

Mechanism of Action

Dorsomorphin functions as a competitive inhibitor at the ATP-binding sites of its target kinases.[2] In the context of AMPK signaling, it prevents the phosphorylation of the catalytic α-subunit, thereby inhibiting its kinase activity.[8] For the BMP pathway, Dorsomorphin binds to the kinase domain of ALK2, ALK3, and ALK6, preventing the phosphorylation of downstream SMAD proteins (SMAD1/5/8).[4][5] This blockade of SMAD phosphorylation inhibits the transcription of BMP target genes.[4]

Key Applications in Signal Transduction Research

  • Inhibition of AMPK Signaling: Elucidating the role of AMPK in cellular energy homeostasis, autophagy, and metabolic disorders.[2][9]

  • Inhibition of BMP Signaling: Studying the involvement of BMP pathways in embryonic patterning, osteogenesis, and iron metabolism.[4][5]

  • Stem Cell Biology: Promoting the self-renewal and neural induction of human embryonic stem cells by inhibiting BMP-mediated differentiation.[2]

  • Cancer Research: Investigating the role of AMPK and BMP signaling in tumor cell proliferation, apoptosis, and invasion.[1][10]

  • Cardiovascular Research: Examining the effects of AMPK and BMP pathways in angiogenesis and cardiac hypertrophy.[2][6]

Data Presentation

Table 1: Inhibitory Activity of Dorsomorphin
TargetInhibition ParameterValueCell/Assay SystemReference
AMPKKi109 nMCell-free assay[2][3]
AMPKIC50234.6 nMCell-free assay[1]
BMP4-induced SMAD1/5/8 phosphorylationIC500.47 µMPASMCs[2]
ALK2-Dose-dependent inhibitionC2C12 cells[4]
ALK3-Dose-dependent inhibitionC2C12 cells[4]
ALK6-Dose-dependent inhibitionC2C12 cells[4]
HeLa cell viabilityIC5010.71 µMCCK-8 assay[11]
HCT116 cell viabilityIC5011.34 µMCCK-8 assay[11]
Uveal Melanoma (92-1) cell viabilityIC506.526 µM-[12]
Uveal Melanoma (MP46) cell viabilityIC5010.13 µM-[12]
Uveal Melanoma (OMM2.5) cell viabilityIC5031.45 µM-[12]
Uveal Melanoma (Mel270) cell viabilityIC508.39 µM-[12]
Table 2: Effects of Dorsomorphin on Gene and Protein Expression
Biological ProcessTarget Gene/ProteinEffectCell Line/ModelDorsomorphin ConcentrationReference
Iron HomeostasisHepcidin mRNAReduced to one-third of vehicleMice10 mg/kg[2]
Iron HomeostasisSerum Iron60% increase over 24hMice10 mg/kg[2]
AutophagyAutophagic ProteolysisInhibitedHT-29 cellsNot specified[2]
AdipogenesisAdipogenic DifferentiationInhibited3T3-L1 fibroblastsNot specified[2]
OsteogenesisAlkaline Phosphatase ActivityInhibitedC2C12 cells4 µM[5]
OsteogenesisMineralized Vertebrae45% decreaseZebrafish4 µM[5]

Signaling Pathway Diagrams

BMP_Signaling_Pathway BMP BMP Ligand TypeII_R BMP Type II Receptor BMP->TypeII_R Binds TypeI_R BMP Type I Receptor (ALK2/3/6) TypeII_R->TypeI_R Recruits & Phosphorylates pSMAD p-SMAD1/5/8 TypeI_R->pSMAD Phosphorylates Dorsomorphin Dorsomorphin Dorsomorphin->TypeI_R Inhibits Complex SMAD Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Target Gene Transcription Nucleus->Transcription Regulates AMPK_Signaling_Pathway AMP_ATP High AMP:ATP Ratio AMPK AMPK AMP_ATP->AMPK Activates Downstream Downstream Targets (e.g., ACC, mTORC1) AMPK->Downstream Phosphorylates Dorsomorphin Dorsomorphin (Compound C) Dorsomorphin->AMPK Inhibits (ATP-competitive) Metabolic_Response Cellular Metabolic Response Downstream->Metabolic_Response Leads to Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis A Plate PASMCs B Serum Starve A->B C Pre-treat with Dorsomorphin B->C D Stimulate with BMP4 C->D E Cell Lysis D->E F Protein Quantification (BCA) E->F G SDS-PAGE F->G H Protein Transfer (PVDF) G->H I Blocking H->I J Primary Antibody Incubation (p-SMAD, Total SMAD, Loading Control) I->J K Secondary Antibody Incubation J->K L Detection K->L M Band Quantification L->M N Normalization & Analysis M->N

References

Application Notes and Protocols: Dorsomorphin C in Natural Product-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Dorsomorphin (Compound C), a potent and reversible inhibitor of AMP-activated protein kinase (AMPK) and Bone Morphogenetic Protein (BMP) signaling, in the context of natural product-based drug discovery. The following sections detail its mechanism of action, potential for synergistic applications with natural products, and specific experimental protocols to investigate these interactions.

Introduction to Dorsomorphin (Compound C)

Dorsomorphin, also known as Compound C, is a versatile small molecule inhibitor widely used in cellular and molecular biology research.[1] Its primary mechanisms of action involve the competitive inhibition of ATP at the kinase domain of AMPK and the inhibition of BMP type I receptors, specifically ALK2, ALK3, and ALK6.[2][3] This dual activity makes Dorsomorphin a valuable tool for dissecting signaling pathways involved in cell metabolism, proliferation, differentiation, apoptosis, and autophagy.

The inhibition of AMPK, a central energy sensor, allows for the investigation of metabolic pathways in cancer and other diseases.[4] Simultaneously, its ability to block BMP signaling provides a means to study developmental processes, cellular differentiation, and disease states where this pathway is dysregulated.[3]

Rationale for Combining Dorsomorphin with Natural Products

Natural products are a rich source of bioactive compounds with demonstrated anticancer and chemopreventive properties.[5][6] Many natural products, such as curcumin, resveratrol, quercetin, and berberine, exert their effects by modulating signaling pathways that overlap with those targeted by Dorsomorphin, including the PI3K/Akt/mTOR and AMPK pathways.[7] This convergence of molecular targets presents a strong rationale for investigating the synergistic or combined effects of Dorsomorphin with these natural compounds.

Potential Synergistic Applications:

  • Enhanced Apoptosis Induction: Natural products that induce apoptosis through pathways independent of or parallel to AMPK/BMP signaling may exhibit synergistic effects when combined with Dorsomorphin.

  • Modulation of Autophagy: Dorsomorphin can influence autophagy through its inhibition of AMPK. Combining it with natural products that also modulate autophagy can lead to enhanced cancer cell death.[2][8]

  • Overcoming Drug Resistance: Natural products have been shown to sensitize cancer cells to conventional therapies.[5] Investigating their combination with Dorsomorphin could reveal novel strategies to overcome resistance mechanisms.

Application Note: Synergistic Interaction of Dorsomorphin and Berberine in Glioblastoma

This section details the application of Dorsomorphin to investigate the mechanism of action of the natural product Berberine in glioblastoma (GBM) cells.

Background:

Berberine, a natural plant alkaloid, exhibits anti-tumor activity in glioblastoma by inducing high-flux autophagy and subsequent apoptotic cell death.[2][8] The study by Wang et al. (2016) utilized Dorsomorphin (Compound C) to elucidate the role of the AMPK/mTOR/ULK1 pathway in Berberine-induced autophagy.[2][8]

Key Findings:

  • Berberine treatment in GBM cells leads to the activation of AMPK.

  • Inhibition of AMPK using Dorsomorphin (Compound C) attenuated the Berberine-induced autophagy flux.[2]

  • This finding suggests that Berberine's induction of autophagy is, at least in part, dependent on the activation of the AMPK signaling pathway.

Quantitative Data Summary
Cell LineTreatmentEffect on p-AMPK LevelsEffect on Autophagy FluxReference
U251, U87BerberineIncreasedIncreased[2][8]
U251, U87Berberine + Dorsomorphin (Compound C)ReducedAttenuated[2]

Table 1: Effect of Dorsomorphin on Berberine-Induced AMPK Activation and Autophagy in Glioblastoma Cells.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

  • Cell Lines: Human glioblastoma cell lines U251 and U87, and normal human astrocytes.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Prepare stock solutions of Berberine (BBR) and Dorsomorphin (Compound C) in DMSO.

    • Treat cells with varying concentrations of BBR (e.g., 25, 50, 75, 100, 125, 150 µM) for the desired time (e.g., 24, 48, 72 hours).[2]

    • For combination studies, pre-treat cells with Dorsomorphin (e.g., 10 µM) for a specified time before adding Berberine.

Protocol 2: Western Blot Analysis for Signaling Pathway Proteins

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto a 10-12% SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Phospho-AMPKα (Thr172)

      • Total AMPKα

      • Phospho-mTOR

      • Total mTOR

      • Phospho-ULK1

      • Total ULK1

      • Beclin-1

      • LC3B

      • GAPDH (as a loading control)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: Autophagy Flux Assay (LC3B Turnover)

  • Treatment: Treat cells with Berberine in the presence or absence of an autophagy inhibitor like Bafilomycin A1 (Baf A1) or Chloroquine (CQ) for the final 2-4 hours of the treatment period.

  • Western Blotting: Perform Western blot analysis for LC3B as described in Protocol 2.

  • Analysis: Autophagic flux is indicated by a significant increase in the amount of LC3-II in the presence of the autophagy inhibitor compared to treatment with Berberine alone.

Protocol 4: Cell Viability Assay (CCK-8)

  • Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Treatment: Treat cells with various concentrations of Berberine, Dorsomorphin, or their combination for the desired duration.

  • Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

Visualizations

G cluster_0 Berberine Action cluster_1 Dorsomorphin Intervention Berberine Berberine AMPK AMPK Berberine->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits ULK1 ULK1 mTOR->ULK1 Inhibits Autophagy Autophagy ULK1->Autophagy Initiates Dorsomorphin Dorsomorphin Dorsomorphin->AMPK Inhibits

Caption: Signaling pathway of Berberine-induced autophagy and the inhibitory point of Dorsomorphin.

G cluster_0 In Vitro Experiment cluster_1 Assay Types A Seed Glioblastoma Cells B Treat with Berberine and/or Dorsomorphin A->B C Incubate for 24-72h B->C D Assays C->D Viability Cell Viability (CCK-8) D->Viability Western Western Blot (p-AMPK, LC3B) D->Western Autophagy Autophagy Flux (LC3 Turnover) D->Autophagy

Caption: Experimental workflow for investigating the synergistic effects of Dorsomorphin and Berberine.

Potential Applications with Other Natural Products

While direct synergistic studies with Dorsomorphin are less documented for other natural products, their known mechanisms of action suggest a strong potential for combined therapeutic strategies.

a) Curcumin
  • Mechanism: Curcumin, a polyphenol from turmeric, has been shown to induce apoptosis and autophagy in cancer cells through the inhibition of the PI3K/Akt/mTOR pathway.[9][10]

  • Rationale for Combination: Since both Dorsomorphin (via AMPK inhibition) and Curcumin can modulate the mTOR pathway, their combination could lead to a more potent inhibition of this key cell growth and survival pathway, potentially resulting in synergistic anticancer effects.

b) Resveratrol
  • Mechanism: Resveratrol, found in grapes and berries, can activate AMPK, leading to the inhibition of mTOR signaling and induction of apoptosis in cancer cells.[9][11]

  • Rationale for Combination: The opposing effects of Resveratrol (AMPK activator) and Dorsomorphin (AMPK inhibitor) on AMPK provide a unique opportunity to dissect the AMPK-dependent and -independent effects of Resveratrol in cancer cells. This combination can help clarify the precise molecular mechanisms of Resveratrol's anticancer activity.

c) Quercetin
  • Mechanism: Quercetin, a flavonoid present in many fruits and vegetables, can induce apoptosis and inhibit cancer cell migration and invasion.[12][13][14] Some studies suggest it can also modulate AMPK signaling.[7]

  • Rationale for Combination: If Quercetin's anticancer effects are partially mediated through AMPK activation, Dorsomorphin could be used to determine the extent of this dependency. Furthermore, their combined effect on apoptosis and cell migration warrants investigation for potential synergy.

General Protocols for Investigating Synergy

The following are general protocols that can be adapted to study the combined effects of Dorsomorphin and various natural products.

Protocol 5: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Treatment: Treat cells with Dorsomorphin, the natural product of interest, and their combination for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining:

    • Resuspend cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

G start Treat Cells with Dorsomorphin and/or Natural Product harvest Harvest Cells start->harvest stain Stain with Annexin V-FITC and PI harvest->stain flow Analyze by Flow Cytometry stain->flow results Quantify Apoptotic vs. Live vs. Necrotic Cells flow->results

Caption: Workflow for assessing apoptosis using Annexin V/PI staining.

Conclusion

Dorsomorphin C is a powerful pharmacological tool in natural product-based drug discovery. Its well-defined inhibitory effects on AMPK and BMP signaling pathways provide a means to elucidate the mechanisms of action of natural products and to explore potential synergistic therapeutic combinations. The provided application notes and protocols offer a framework for researchers to design and execute experiments aimed at discovering and validating novel cancer therapies based on the combined action of Dorsomorphin and natural compounds. Further research into such combinations is warranted to unlock their full therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dorsmanin C Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Dorsmanin C from its natural source, Dorstenia mannii.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source?

This compound is a prenylated flavonoid, a class of secondary metabolites known for their diverse biological activities.[1] Its primary reported natural source is the plant Dorstenia mannii, a member of the Moraceae family.

Q2: What kind of yields can I realistically expect for prenylated flavonoids from Dorstenia mannii?

While specific yield data for this compound is not widely published, a related prenylated flavonoid, 6,8-diprenyleriodictyol, has been isolated from the aerial parts of Dorstenia mannii with a reported yield of approximately 0.06% (2.5 g from 4.2 kg of plant material). This can serve as a benchmark for expected yields of similar compounds from this source.

Q3: Which extraction methods are most effective for maximizing the yield of this compound?

Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than conventional methods like maceration or Soxhlet extraction for obtaining flavonoids. These modern methods often result in higher yields in shorter times with reduced solvent consumption.

Q4: What are the key parameters to optimize for improving the extraction efficiency of this compound?

The critical parameters to optimize for any extraction method include:

  • Solvent System: The choice of solvent and its polarity is crucial. Mixtures of ethanol or methanol with water are commonly used for flavonoids.

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may degrade thermolabile compounds like some flavonoids.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and solubilize the target compounds.

  • Solid-to-Liquid Ratio: An optimal ratio ensures efficient extraction without excessive solvent usage.

  • Particle Size of Plant Material: A smaller particle size increases the surface area for extraction, but particles that are too fine can complicate filtration.

  • (For UAE): Ultrasonic Power and Frequency: These parameters influence the cavitation effect that enhances extraction.

  • (For MAE): Microwave Power: This affects the heating rate of the solvent and plant matrix.

Q5: How can I purify this compound from the crude extract?

A multi-step purification process is typically required. This usually involves:

  • Liquid-Liquid Partitioning: To separate compounds based on their polarity.

  • Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 to separate fractions containing flavonoids.

  • Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of this compound to a high degree of purity.

  • Crystallization: To obtain pure this compound in crystalline form.

Q6: What are the potential biological activities and signaling pathways associated with this compound?

As a prenylated flavonoid, this compound is likely to exhibit a range of biological activities. Flavonoids from Dorstenia species have shown antimicrobial properties by causing cell membrane damage and inhibiting the synthesis of DNA, RNA, and proteins. Furthermore, prenylated flavonoids are known to modulate key cellular signaling pathways, including:

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: Involved in cell proliferation, differentiation, and apoptosis.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A key regulator of inflammatory responses.

  • PI3K/Akt/mTOR (Phosphoinositide 3-kinase/Protein Kinase B/Mammalian Target of Rapamycin) Pathway: Crucial for cell growth, survival, and metabolism.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of this compound in Crude Extract Inefficient extraction method.Switch from conventional methods (maceration, Soxhlet) to modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.
Suboptimal extraction parameters.Systematically optimize parameters such as solvent composition (e.g., ethanol/water ratio), temperature, time, and solid-to-liquid ratio.
Poor quality or incorrect plant material.Ensure the use of authenticated Dorstenia mannii. The concentration of secondary metabolites can vary with the age, part of the plant, and growing conditions.
Degradation of this compound during extraction.Avoid excessive heat and prolonged extraction times. Consider extracting under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Co-extraction of a Large Amount of Impurities Inappropriate solvent polarity.Use a solvent system with optimized polarity to selectively extract flavonoids while minimizing the co-extraction of highly nonpolar (e.g., chlorophylls, waxes) or highly polar (e.g., sugars, proteins) compounds.
Inadequate pre-extraction processing.Consider a pre-extraction step with a nonpolar solvent like hexane to remove lipids and chlorophylls before the main extraction.
Difficulty in Purifying this compound Complex mixture of closely related flavonoids.Employ a multi-step chromatographic approach. Start with column chromatography (e.g., silica gel) to obtain enriched fractions, followed by further purification using Sephadex LH-20 and/or preparative HPLC with a suitable column (e.g., C18).
Poor resolution in chromatography.Optimize the mobile phase composition and gradient for HPLC. For column chromatography, experiment with different solvent systems.
Loss of Compound During Purification Irreversible adsorption on the stationary phase.For column chromatography, especially with silica gel, deactivation of the stationary phase by adding a small amount of a polar solvent to the mobile phase might be necessary.
Degradation during solvent evaporation.Use a rotary evaporator at a low temperature and under reduced pressure to remove solvents.
Inability to Crystallize the Final Product Presence of residual impurities.Re-purify the compound using preparative HPLC.
Unsuitable crystallization solvent.Screen a variety of solvents and solvent mixtures of different polarities. Slow evaporation of a solution or slow cooling of a saturated solution are common crystallization techniques.

Quantitative Data Summary

The following table provides a representative comparison of expected total flavonoid yields from plant material using different extraction techniques, based on literature for flavonoid extraction. Note that the actual yield of this compound will be a fraction of the total flavonoid content.

Extraction MethodTypical Total Flavonoid Yield Range (mg/g of dry plant material)Relative Efficiency
Maceration5 - 15Low
Soxhlet Extraction10 - 25Medium
Ultrasound-Assisted Extraction (UAE)20 - 45High
Microwave-Assisted Extraction (MAE)25 - 50High to Very High

Note: These are generalized values. The actual yield of this compound will depend on its concentration in the specific Dorstenia mannii biomass and the optimized extraction conditions.

Experimental Protocols

Protocol 1: General Procedure for Extraction of this compound from Dorstenia mannii

This protocol provides a general framework. Optimization of specific parameters is highly recommended.

  • Preparation of Plant Material:

    • Air-dry the aerial parts of Dorstenia mannii in the shade to prevent degradation of phytochemicals.

    • Grind the dried plant material into a fine powder (e.g., 40-60 mesh).

  • Extraction (Choose one method):

    • Conventional Maceration:

      • Macerate the powdered plant material (100 g) with 80% methanol (1 L) at room temperature for 48-72 hours with occasional shaking.

      • Filter the extract through Whatman No. 1 filter paper.

      • Repeat the extraction process on the plant residue two more times.

      • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

    • Ultrasound-Assisted Extraction (UAE) - Recommended for higher efficiency:

      • Place the powdered plant material (100 g) in a flask with 80% ethanol (1 L).

      • Submerge the flask in an ultrasonic bath.

      • Sonicate at a frequency of 40 kHz and a power of 250 W for 30-60 minutes at a controlled temperature (e.g., 40°C).

      • Filter the extract.

      • Repeat the extraction on the residue.

      • Combine and concentrate the filtrates as described above.

    • Microwave-Assisted Extraction (MAE) - Recommended for higher efficiency:

      • Place the powdered plant material (50 g) in a microwave-safe extraction vessel with 70% ethanol (1 L).

      • Set the microwave power (e.g., 500 W) and extraction time (e.g., 5-10 minutes).

      • After extraction, allow the mixture to cool and then filter.

      • Combine and concentrate the filtrate as described above.

  • Purification:

    • Liquid-Liquid Partitioning:

      • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound is expected to be in the ethyl acetate fraction.

    • Column Chromatography (Silica Gel):

      • Subject the ethyl acetate fraction to column chromatography on silica gel.

      • Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

      • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Column Chromatography (Sephadex LH-20):

      • Further purify the this compound-rich fractions on a Sephadex LH-20 column using methanol as the mobile phase.

    • Preparative HPLC:

      • Perform final purification using a preparative HPLC system with a C18 column and a mobile phase gradient of methanol and water (with 0.1% formic acid).

    • Crystallization:

      • Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., acetone, methanol) and allow for slow evaporation or cooling to induce crystallization.

Visualizations

Experimental Workflow

experimental_workflow plant Dorstenia mannii (Aerial Parts) drying Drying & Grinding plant->drying extraction Extraction (UAE or MAE) drying->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning ethyl_acetate Ethyl Acetate Fraction partitioning->ethyl_acetate silica_gel Silica Gel Column Chromatography ethyl_acetate->silica_gel dorsmanin_fraction This compound-rich Fraction silica_gel->dorsmanin_fraction sephadex Sephadex LH-20 Column Chromatography dorsmanin_fraction->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_dorsmanin Pure this compound prep_hplc->pure_dorsmanin

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathways

MAPK Signaling Pathway

mapk_pathway DorsmaninC This compound MAPKKK MAPKKK DorsmaninC->MAPKKK Modulates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Activates CellularResponse Cellular Response (Proliferation, Apoptosis, Inflammation) TranscriptionFactors->CellularResponse

Caption: Modulation of the MAPK signaling pathway by this compound.

NF-κB Signaling Pathway

nfkb_pathway DorsmaninC This compound IKK IKK Complex DorsmaninC->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Inflammatory Gene Transcription Nucleus->InflammatoryGenes

Caption: Inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway

pi3k_akt_mtor_pathway DorsmaninC This compound PI3K PI3K DorsmaninC->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellularResponse Cell Growth & Survival mTOR->CellularResponse

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

References

Technical Support Center: Dorsomorphin (Compound C)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dorsomorphin (also known as Compound C).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the experimental use of Dorsomorphin, with a focus on preventing and resolving precipitation in cell culture media.

Question 1: My Dorsomorphin solution precipitated after I added it to my cell culture medium. What should I do?

Answer:

Precipitation of Dorsomorphin upon addition to aqueous solutions like cell culture media is a common issue. Here’s a step-by-step troubleshooting guide:

  • Visually Confirm Precipitation: Examine the medium for any visible particles, cloudiness, or sediment. This can be done by holding the flask or plate up to a light source.

  • Determine if the Precipitate is the Compound: If possible, and without disturbing your experiment, you can take a small aliquot of the medium, centrifuge it, and see if a pellet forms.

  • For Ongoing Experiments: If your experiment is already running, note the presence of the precipitate. The effective concentration of the dissolved compound will be lower than intended, which may impact your results. It is often best to repeat the experiment with optimized preparation methods.

  • For Future Experiments: Refer to the recommended protocols below for preparing and using Dorsomorphin to avoid precipitation. Key factors to control are the solvent concentration, temperature, and mixing procedure.

Question 2: How can I prevent Dorsomorphin from precipitating in my cell culture medium?

Answer:

Proactive measures during solution preparation are crucial to prevent precipitation. Follow these best practices:

  • Proper Stock Solution Preparation: Ensure your Dorsomorphin is fully dissolved in the initial solvent (typically DMSO) before further dilution. Gentle warming to 37°C and ultrasonication can aid dissolution.[1][2][3]

  • Pre-warm the Culture Medium: Before adding the Dorsomorphin stock solution, warm your cell culture medium to 37°C.[1] Adding a cold compound solution to a warm medium or vice-versa can cause it to precipitate.

  • Sequential Dilution: Instead of adding a highly concentrated DMSO stock directly into the medium, perform serial dilutions in DMSO first to lower the concentration before the final dilution into the aqueous medium.

  • Control Final Solvent Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally not exceeding 0.5%.[1] Always include a vehicle control (medium with the same DMSO concentration) in your experiments.

  • Mixing Technique: When adding the Dorsomorphin stock to the medium, add it dropwise while gently swirling the medium to ensure rapid and even dispersion.

  • Filter Sterilization: After supplementing the medium with Dorsomorphin, it is good practice to filter it through a 0.2 µm low-protein binding filter.[1]

Question 3: What is the best solvent for Dorsomorphin?

Answer:

The choice of solvent depends on the desired stock concentration and the experimental application.

  • Dimethyl sulfoxide (DMSO): This is the most common solvent for preparing high-concentration stock solutions of Dorsomorphin.[3][4] However, care must be taken when diluting into aqueous media to avoid precipitation.

  • Water: Dorsomorphin dihydrochloride, a salt form of the compound, is soluble in water.[5][6] This can be a good option if you need to avoid organic solvents. However, aqueous solutions are not recommended for long-term storage.[7][8]

  • Ethanol and Dimethylformamide (DMF): Dorsomorphin is also soluble in ethanol and DMF, though to a lesser extent than in DMSO.[7]

Question 4: How should I store my Dorsomorphin stock solutions?

Answer:

Proper storage is critical to maintain the stability and activity of Dorsomorphin.

  • Lyophilized Powder: Store the solid compound at -20°C, desiccated.[3][7] In this form, it is stable for several years.[3][8]

  • DMSO Stock Solutions: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[1][3] Store these aliquots at -20°C or -80°C.[9][10] Once in solution, it is recommended to use it within 3 to 6 months.[3][9]

  • Aqueous Solutions: It is not recommended to store aqueous solutions of Dorsomorphin for more than one day.[7][8]

Data Presentation

Table 1: Solubility of Dorsomorphin in Various Solvents

SolventFormConcentrationNotesReference(s)
DMSOFree Base~4 mg/mLWarming may be required.[3]
DMSOFree Base5 mg/mL (12.51 mM)Warming to 50°C and ultrasonication can aid dissolution. Use fresh, moisture-free DMSO.[2]
DMSODihydrochloride20 mMGentle warming may be required.[5]
WaterDihydrochloride100 mM[5]
Water (PBS, pH 7.2)Dihydrochloride~1 mg/mLNot recommended for storage beyond one day.[8]
EthanolFree Base~0.14 mg/mL[7]
DMFFree Base~2.5 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Dorsomorphin Stock Solution in DMSO

  • Materials: Dorsomorphin powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: Determine the required mass of Dorsomorphin for your desired volume of 10 mM stock solution (Molecular Weight of Dorsomorphin free base is ~399.5 g/mol ; Dorsomorphin dihydrochloride is ~472.4 g/mol ).

  • Dissolution: a. Allow the Dorsomorphin vial to equilibrate to room temperature before opening to prevent condensation. b. Add the calculated volume of anhydrous DMSO to the vial containing the Dorsomorphin powder. c. To facilitate dissolution, you can gently warm the solution to 37°C for 3-5 minutes and vortex or sonicate.[1] d. Visually inspect the solution to ensure all the powder has dissolved.

  • Aliquoting and Storage: a. Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. b. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1][3]

Protocol 2: Preparation of Dorsomorphin Working Solution in Cell Culture Medium

  • Materials: 10 mM Dorsomorphin stock solution in DMSO, pre-warmed sterile cell culture medium, sterile tubes.

  • Preparation: a. Thaw an aliquot of the 10 mM Dorsomorphin stock solution at 37°C.[1] b. Pre-warm the required volume of cell culture medium to 37°C.[1] c. To minimize precipitation, it is recommended to perform an intermediate dilution. For example, dilute the 10 mM stock 1:10 in pre-warmed medium to get a 1 mM solution. d. Add the required volume of the Dorsomorphin solution (stock or intermediate dilution) to the pre-warmed cell culture medium dropwise while gently swirling. e. Ensure the final DMSO concentration is below 0.5%.[1] f. Filter the final working solution through a 0.2 µm sterile, low-protein binding filter before adding it to your cells.[1]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Dorsomorphin Powder dissolve Dissolve in DMSO (Warm/Sonicate if needed) start->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot for Storage (-20°C or -80°C) stock->aliquot thaw Thaw Stock Aliquot (37°C) aliquot->thaw add Add Stock to Media (Dropwise with Swirling) thaw->add prewarm Pre-warm Media (37°C) prewarm->add filter Sterile Filter (0.2 µm) add->filter final Final Working Solution filter->final experiment Cell-based Assay final->experiment Add to Cells

Caption: Experimental workflow for preparing and using Dorsomorphin solutions.

troubleshooting_precipitation cluster_prevention Preventative Measures start Precipitation Observed in Media? check_stock Is stock fully dissolved? start->check_stock check_temp Was media pre-warmed? check_stock->check_temp Yes dissolve_stock Action: Ensure complete dissolution of stock (warm/sonicate). check_stock->dissolve_stock No check_dmso Is final DMSO% < 0.5%? check_temp->check_dmso Yes warm_media Action: Pre-warm media to 37°C before adding Dorsomorphin. check_temp->warm_media No check_mix Was it added dropwise while swirling? check_dmso->check_mix Yes lower_dmso Action: Reduce final DMSO concentration or use serial dilutions in DMSO. check_dmso->lower_dmso No improve_mix Action: Improve mixing technique during addition. check_mix->improve_mix No success Problem Solved check_mix->success Yes dissolve_stock->start Retry warm_media->start Retry lower_dmso->start Retry improve_mix->start Retry

Caption: Troubleshooting decision tree for Dorsomorphin precipitation.

signaling_pathways cluster_bmp BMP Signaling Pathway cluster_ampk AMPK Signaling Pathway bmp BMP Ligand bmpr2 BMP Type II Receptor bmp->bmpr2 bmpr1 BMP Type I Receptor (ALK2, ALK3, ALK6) bmpr2->bmpr1 Activates smad Smad1/5/8 bmpr1->smad Phosphorylates smad4 Smad4 smad->smad4 complex Smad Complex smad4->complex nucleus Nucleus complex->nucleus transcription Gene Transcription nucleus->transcription amp AMP/ATP Ratio ↑ ampk AMPK amp->ampk Activates downstream Downstream Targets (e.g., ACC, mTORC1) ampk->downstream Phosphorylates dorsomorphin Dorsomorphin (Compound C) dorsomorphin->bmpr1 dorsomorphin->ampk

Caption: Dorsomorphin inhibits both the BMP and AMPK signaling pathways.

References

Optimizing Dorsomorphin C Dosage for Cell-Based Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Dorsomorphin, also known as Compound C, in cell-based experiments. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is Dorsomorphin (Compound C) and what is its primary mechanism of action?

Dorsomorphin (Compound C) is a cell-permeable small molecule that functions as a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK).[1][2][3][4] It is widely used in research to investigate the roles of AMPK in various cellular processes. However, it is crucial to note that Dorsomorphin also exhibits significant off-target effects, most notably the inhibition of Bone Morphogenetic Protein (BMP) type I receptors (ALK2, ALK3, and ALK6).[2][5][6][7]

Q2: What is a typical effective concentration range for Dorsomorphin in cell culture experiments?

The effective concentration of Dorsomorphin can vary depending on the cell type and the specific experimental goals. However, a general working concentration range for in vitro studies is between 4 µM and 40 µM.[8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare and store Dorsomorphin stock solutions?

Dorsomorphin is soluble in DMSO but insoluble in water and ethanol.[8][9][10] To prepare a stock solution, dissolve the lyophilized powder in DMSO; for example, a 10 mM stock can be made by reconstituting 5 mg of powder in 1.25 ml of DMSO.[1][3][4] Gentle warming (to 37°C) and sonication can aid in dissolution.[8][10] Store the lyophilized powder at -20°C. Once in solution, it is recommended to aliquot and store at -20°C for up to 3 months to avoid repeated freeze-thaw cycles and potential loss of potency.[1][4]

Q4: What are the known off-target effects of Dorsomorphin?

Beyond its primary target, AMPK, Dorsomorphin is a well-documented inhibitor of BMP signaling by targeting type I receptors ALK2, ALK3, and ALK6.[2][5][6][7] It has also been shown to inhibit the VEGF type-2 receptor, which can impact angiogenesis.[11][12] Furthermore, some studies indicate that Dorsomorphin can affect the Akt/mTOR pathway independently of AMPK.[13][14] These off-target effects necessitate the inclusion of rigorous experimental controls.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity or unexpected cell death.

  • Possible Cause: The concentration of Dorsomorphin may be too high. Cytotoxicity is often observed at concentrations greater than 40 µM.[8]

  • Solution:

    • Perform a Dose-Response Curve: Titrate the concentration of Dorsomorphin to find the optimal balance between target inhibition and cell viability. A typical starting point for titration is 10 µM.[8]

    • Assess Cell Viability: Use a standard cell viability assay, such as MTT or CCK-8, to determine the cytotoxic threshold for your specific cell line.

    • Include a Vehicle Control: Always include a DMSO-only control to ensure that the observed effects are not due to the solvent.

Issue 2: Inconsistent or no observable effect on the target pathway.

  • Possible Cause 1: Suboptimal concentration of Dorsomorphin.

  • Solution: As with cytotoxicity, perform a dose-response experiment to identify the effective concentration for your cell line.

  • Possible Cause 2: Degradation of the Dorsomorphin stock solution.

  • Solution: Prepare fresh stock solutions of Dorsomorphin. Avoid long-term storage of solutions and repeated freeze-thaw cycles.[1][4]

  • Possible Cause 3: The cellular process being investigated is not primarily regulated by AMPK.

  • Solution: Consider the known off-target effects of Dorsomorphin. Your observations may be due to the inhibition of BMP, VEGF, or other signaling pathways.[11][12][15]

Issue 3: Difficulty in attributing the observed effects specifically to AMPK inhibition.

  • Possible Cause: The multifaceted nature of Dorsomorphin, with its significant off-target activities.

  • Solution:

    • Use Genetic Controls: The most rigorous approach is to use genetic models, such as siRNA or shRNA knockdown of AMPK, to validate that the observed phenotype is indeed AMPK-dependent.[8]

    • Employ Structurally Unrelated Inhibitors: Compare the effects of Dorsomorphin with other AMPK inhibitors that have different chemical structures and off-target profiles.

    • Rescue Experiments: If possible, perform rescue experiments by activating AMPK through alternative mechanisms (e.g., with AICAR) in the presence of Dorsomorphin.

Quantitative Data Summary

ParameterValueNotes
Primary Target AMP-activated protein kinase (AMPK)ATP-competitive inhibitor.[1][2][3][4]
Ki (for AMPK) 109 nMIn the absence of AMP.[1][2][3]
IC50 (for AMPK) 234.6 nMFor AMPK activity.[5]
Off-Targets BMP type I receptors (ALK2, ALK3, ALK6), VEGF type-2 receptor, Akt/mTOR pathway[2][5][6][7][11][12][13][14][15]
IC50 (for BMP signaling) 0.47 µMFor BMP4-induced SMAD phosphorylation.[8][10]
In Vitro Working Concentration 4 - 40 µMCell type and assay dependent.[8]
In Vivo Dosage 10 mg/kgIntraperitoneal injection in rodent models.[8][10]
Solubility Soluble in DMSOInsoluble in water and ethanol.[8][9][10]

Experimental Protocols

Protocol 1: Determining the Optimal Dorsomorphin Concentration using a Cell Viability Assay
  • Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis.

  • Dorsomorphin Preparation: Prepare a series of dilutions of Dorsomorphin in your cell culture medium. A suggested range is 0 µM (vehicle control), 1 µM, 2.5 µM, 5 µM, 10 µM, 20 µM, and 40 µM.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared Dorsomorphin dilutions.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Use a standard cell viability reagent such as MTT or CCK-8. For CCK-8, add 10 µL of the solution to each well and incubate for 2-3 hours at 37°C in the dark.[16]

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader.[16] Plot cell viability against Dorsomorphin concentration to determine the IC50 value and the optimal non-toxic concentration range.

Protocol 2: Validating AMPK Inhibition by Western Blot
  • Cell Treatment: Plate cells and treat with the determined optimal concentration of Dorsomorphin for the desired time. Include positive and negative controls (e.g., untreated cells, and cells treated with an AMPK activator like AICAR).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against the phosphorylated form of an AMPK downstream target, such as Phospho-Acetyl-CoA Carboxylase (p-ACC). Also, probe for total ACC, Phospho-AMPKα (Thr172), and total AMPKα as markers of pathway activity.[1] A loading control like β-actin or GAPDH should also be used.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation of the target protein in response to Dorsomorphin treatment.

Visualizations

Signaling_Pathways_of_Dorsomorphin cluster_Dorsomorphin Dorsomorphin (Compound C) cluster_AMPK Primary Target cluster_Off_Target Off-Targets cluster_Downstream Downstream Effects Dorsomorphin Dorsomorphin AMPK AMPK Dorsomorphin->AMPK BMPR BMP Receptors (ALK2, ALK3, ALK6) Dorsomorphin->BMPR VEGFR VEGF Receptor 2 Dorsomorphin->VEGFR Akt_mTOR Akt/mTOR Pathway Dorsomorphin->Akt_mTOR Metabolism Metabolic Regulation AMPK->Metabolism Autophagy Autophagy AMPK->Autophagy Cell_Growth Cell Growth AMPK->Cell_Growth Differentiation Cell Differentiation BMPR->Differentiation Angiogenesis Angiogenesis VEGFR->Angiogenesis Akt_mTOR->Cell_Growth

Caption: Dorsomorphin's primary and off-target signaling pathways.

Experimental_Workflow start Start Experiment prep_stock Prepare Dorsomorphin Stock (in DMSO) start->prep_stock dose_response Dose-Response Assay (e.g., MTT/CCK-8) prep_stock->dose_response determine_optimal Determine Optimal Concentration (Non-toxic, effective range) dose_response->determine_optimal Analyze Viability main_experiment Perform Main Experiment (with optimal concentration) determine_optimal->main_experiment controls Include Controls: - Vehicle (DMSO) - Positive/Negative Controls - Genetic Controls (siRNA) main_experiment->controls data_analysis Data Analysis (e.g., Western Blot, etc.) main_experiment->data_analysis interpretation Interpret Results (Consider off-target effects) data_analysis->interpretation conclusion Conclusion interpretation->conclusion

Caption: Workflow for optimizing Dorsomorphin C dosage.

Troubleshooting_Logic start Problem Encountered high_cytotoxicity High Cytotoxicity? start->high_cytotoxicity no_effect No/Inconsistent Effect? high_cytotoxicity->no_effect No solution_cytotoxicity Lower Concentration Perform Dose-Response high_cytotoxicity->solution_cytotoxicity Yes ambiguous_results Ambiguous Results? no_effect->ambiguous_results No solution_no_effect Check Stock Solution Verify Concentration Consider Off-Targets no_effect->solution_no_effect Yes solution_ambiguous Use Genetic Controls (siRNA) Use Unrelated Inhibitors Perform Rescue Experiments ambiguous_results->solution_ambiguous Yes end Problem Resolved ambiguous_results->end No solution_cytotoxicity->end solution_no_effect->end solution_ambiguous->end

Caption: Troubleshooting decision tree for Dorsomorphin C experiments.

References

Dorsomorphin C Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Dorsomorphin C (also known as Compound C) in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the effective use of Dorsomorphin C in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Dorsomorphin C stock solutions?

A1: The recommended solvent for preparing Dorsomorphin C stock solutions is dimethyl sulfoxide (DMSO).[1][2][3][4] Dorsomorphin is readily soluble in DMSO, allowing for the preparation of concentrated stock solutions.[5]

Q2: How should I store Dorsomorphin C powder and stock solutions?

A2: Dorsomorphin C as a solid powder should be stored at -20°C, protected from light, and is stable for at least two years.[1] Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to several months, or at -80°C for longer-term storage (up to 2 years).[2][6]

Q3: What is the solubility of Dorsomorphin C in aqueous solutions?

A3: Dorsomorphin C has low solubility in aqueous media.[1] The dihydrochloride salt of Dorsomorphin is more soluble in water and PBS (pH 7.2) at approximately 1 mg/mL.[7] For the free base, it is sparingly soluble in aqueous buffers. To achieve a working concentration in aqueous solutions like cell culture media, it is recommended to first dissolve Dorsomorphin C in DMSO to make a concentrated stock, which is then further diluted into the aqueous buffer.[1]

Q4: How stable is Dorsomorphin C in aqueous solutions like cell culture media or PBS?

A4: There is limited quantitative data on the half-life of Dorsomorphin C in aqueous solutions. However, it is generally recommended to prepare fresh dilutions in aqueous buffers for each experiment and not to store them for more than one day.[1][7] This suggests that the compound may degrade or precipitate out of solution over time.

Q5: I observed precipitation when adding my Dorsomorphin C stock solution to the cell culture medium. What should I do?

A5: Precipitation is a common issue due to the low aqueous solubility of Dorsomorphin C. Please refer to the troubleshooting guide below for detailed steps to prevent and address this issue.

Troubleshooting Guide

This guide addresses common issues encountered when working with Dorsomorphin C in aqueous solutions.

Issue 1: Precipitation upon dilution in aqueous media
  • Cause: The low solubility of Dorsomorphin C in aqueous solutions can cause it to precipitate when the DMSO stock solution is diluted into cell culture media or buffers.

  • Solution:

    • Pre-warm the media: Before adding the Dorsomorphin C stock solution, warm your cell culture media or buffer to 37°C.[4]

    • Gradual addition and mixing: Add the DMSO stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even distribution.

    • Use a final DMSO concentration of <0.5%: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%.[4]

    • Filter the final solution: After dilution, filter the media containing Dorsomorphin C through a 0.2 µm low-protein binding filter to remove any micro-precipitates.[4]

    • Use the dihydrochloride form: If precipitation persists, consider using the more water-soluble dihydrochloride salt of Dorsomorphin.

Issue 2: Inconsistent experimental results
  • Cause: Inconsistent results can arise from the degradation of Dorsomorphin C in aqueous solutions or variability in the preparation of working solutions.

  • Solution:

    • Prepare fresh working solutions: Always prepare fresh dilutions of Dorsomorphin C in your aqueous buffer or media immediately before each experiment. Avoid storing working solutions.[1]

    • Protect from light: Store the solid compound and stock solutions protected from light to prevent photodegradation.[4]

    • Aliquot stock solutions: To maintain the integrity of your DMSO stock, aliquot it into single-use volumes to avoid multiple freeze-thaw cycles.[4]

    • Verify stock solution concentration: If you suspect issues with your stock solution, its concentration can be verified using techniques like UV-Vis spectrophotometry.

Data Presentation: Solubility and Storage of Dorsomorphin C

ParameterDorsomorphin (Free Base)Dorsomorphin DihydrochlorideCitations
Form Crystalline solidCrystalline solid[1][7]
Recommended Solvent DMSO, DMFWater, DMSO[1][5][7]
Solubility in DMSO ≥8.49 mg/mL (with gentle warming)Soluble[2]
Solubility in Water Sparingly soluble~1 mg/mL in PBS (pH 7.2)[1][7]
Storage (Solid) -20°C, protected from light (≥2 years)-20°C (≥4 years)[1][7]
Storage (DMSO Stock) -20°C (months) or -80°C (up to 2 years)-20°C or -80°C[2][6]
Aqueous Solution Stability Use fresh, do not store > 1 dayUse fresh, do not store > 1 day[1][7]

Experimental Protocols

Protocol 1: Preparation of Dorsomorphin C Stock Solution in DMSO
  • Bring the vial of Dorsomorphin C powder to room temperature before opening.

  • To prepare a 10 mM stock solution, add the appropriate volume of pure DMSO to the vial. For example, to a 5 mg vial of Dorsomorphin C (MW: 399.49 g/mol ), add 1.25 mL of DMSO.

  • To facilitate dissolution, warm the vial at 37°C for 3-5 minutes and vortex or sonicate.[2][4]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.[6]

Protocol 2: Preparation of Working Solution in Cell Culture Media
  • Thaw an aliquot of the Dorsomorphin C DMSO stock solution at 37°C.[4]

  • Pre-warm the required volume of cell culture medium to 37°C.[4]

  • Dilute the DMSO stock solution into the pre-warmed medium to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%.

  • Mix the solution gently but thoroughly.

  • (Optional) Filter the final working solution through a 0.2 µm sterile filter.[4]

  • Use the freshly prepared medium immediately for your experiment.

Protocol 3: General Protocol to Assess Dorsomorphin C Stability in a Specific Aqueous Solution

This protocol provides a framework for researchers to determine the stability of Dorsomorphin C in their specific experimental buffer or medium.

  • Prepare a fresh solution of Dorsomorphin C in the aqueous solution of interest at the desired final concentration.

  • Divide the solution into several aliquots.

  • Store the aliquots under the same conditions as your experiment (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot and analyze the concentration of Dorsomorphin C.

  • Analysis can be performed using High-Performance Liquid Chromatography (HPLC) with UV detection. This will allow for the quantification of the parent compound and the potential detection of degradation products.

  • Plot the concentration of Dorsomorphin C versus time to determine its degradation profile and half-life under your specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use A Dorsomorphin Powder B Dissolve in DMSO (10 mM Stock) A->B C Aliquot & Store (-20°C / -80°C) B->C D Thaw Aliquot C->D For each experiment E Dilute in Pre-warmed Aqueous Medium D->E F Add to Cells E->F

Caption: Workflow for preparing and using Dorsomorphin C solutions.

troubleshooting_precipitation cluster_solutions Preventative Measures start Precipitation Observed in Aqueous Medium prewarm Pre-warm Medium to 37°C start->prewarm Action dilute Gradual Dilution with Mixing prewarm->dilute dmso Keep Final DMSO < 0.5% dilute->dmso filter Filter Final Solution (0.2 µm filter) dmso->filter result Clear Solution for Experiment filter->result Outcome

Caption: Troubleshooting steps to avoid Dorsomorphin C precipitation.

signaling_pathway BMP BMP Ligand BMPR BMP Type I Receptors (ALK2, ALK3, ALK6) BMP->BMPR SMAD SMAD 1/5/8 BMPR->SMAD phosphorylates pSMAD pSMAD 1/5/8 SMAD->pSMAD Nucleus Nucleus pSMAD->Nucleus translocates to Gene Target Gene Transcription Nucleus->Gene Dorsomorphin Dorsomorphin C Dorsomorphin->BMPR inhibits

Caption: Dorsomorphin C inhibits the BMP signaling pathway.

References

Technical Support Center: Dorsomorphin (Compound C)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dorsomorphin, also known as Compound C. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of this inhibitor, with a particular focus on understanding and mitigating its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is Dorsomorphin (Compound C) and what is its primary target?

Dorsomorphin (6-[4-(2-Piperidin-1-yl-ethoxy)-phenyl)]-3-pyridin-4-yl-pyrazolo[1,5-a]-pyrimidine), commonly known as Compound C, is a cell-permeable, ATP-competitive, and reversible inhibitor of AMP-activated protein kinase (AMPK).[1][2][3] It was one of the first small molecules identified as an AMPK inhibitor and has been widely used in research to probe the function of this key energy sensor.[4] The reported Ki value for AMPK inhibition is approximately 109 nM in the absence of AMP.[1][2]

Q2: What are the known major off-target effects of Dorsomorphin C?

While widely used as an AMPK inhibitor, Dorsomorphin C is known to have significant off-target effects.[4][5][6] Researchers should be aware that many of its biological effects may be independent of AMPK inhibition.[4][7][8] The major off-targets include:

  • Bone Morphogenetic Protein (BMP) Type I Receptors: Dorsomorphin C potently inhibits BMP type I receptors ALK2, ALK3, and ALK6, which can disrupt BMP signaling pathways.[2][7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR/Flk1): It inhibits VEGFR2, a key receptor in angiogenesis, and has been shown to disrupt vascular development in zebrafish models.[5][9]

  • Other Kinases: Kinase profiling studies have revealed that Dorsomorphin C can inhibit a number of other kinases with similar or greater potency than AMPK.[4][7]

Q3: How can I be sure that the observed effects in my experiment are due to AMPK inhibition and not off-target effects?

This is a critical consideration when using Dorsomorphin C. To attribute an observed effect specifically to AMPK inhibition, a combination of the following control experiments is highly recommended:

  • Use of Structurally Unrelated AMPK Inhibitors: Employing another AMPK inhibitor with a different chemical scaffold can help confirm that the observed phenotype is not due to off-target effects of Dorsomorphin C. SBI-0206965 is a newer, more specific AMPK inhibitor that could be considered.[10]

  • Genetic Approaches: The most rigorous method is to use genetic models where AMPK is knocked down (e.g., using shRNA or siRNA) or knocked out.[4][8] If the phenotype observed with Dorsomorphin C is recapitulated in these genetic models, it provides strong evidence for on-target action.

  • Use of Analogs with Different Selectivity Profiles: Utilize analogs of Dorsomorphin C that have different selectivity profiles. For example, LDN-193189 is an analog that is more selective for BMP receptors and has weaker activity against AMPK.[7][11] Comparing the effects of Dorsomorphin C and LDN-193189 can help to dissect the involvement of BMP signaling.

  • Rescue Experiments: If possible, perform rescue experiments by overexpressing a constitutively active form of AMPK to see if it can reverse the effects of Dorsomorphin C.

Troubleshooting Guide

Issue 1: I am observing unexpected or contradictory results when using Dorsomorphin C.

  • Possible Cause: The observed phenotype may be due to one of its known off-target effects, such as inhibition of BMP or VEGFR signaling.[5][11]

  • Troubleshooting Steps:

    • Review the literature: Check if the observed phenotype aligns with known consequences of inhibiting BMP, VEGFR, or other potential off-targets.

    • Perform control experiments: As outlined in FAQ 3, use genetic knockdown of AMPK or a more specific inhibitor to confirm the role of AMPK.

    • Dose-response curve: Perform a dose-response experiment. Off-target effects may occur at different concentrations than on-target effects.

    • Use a more selective inhibitor: Consider using a more specific AMPK inhibitor like SBI-0206965 to see if the phenotype is reproduced.[10]

Issue 2: My results with Dorsomorphin C are not consistent with published data.

  • Possible Cause: Experimental conditions can significantly influence the activity and off-target effects of Dorsomorphin C.

  • Troubleshooting Steps:

    • Check Compound Quality and Storage: Ensure the Dorsomorphin C powder is of high purity and has been stored correctly (lyophilized at -20°C, desiccated).[1][12] Once in solution (typically in DMSO), it should be stored at -20°C and used within 3 months to avoid loss of potency.[1][12] Aliquoting is recommended to avoid multiple freeze-thaw cycles.[1][12]

    • Verify Working Concentration: The effective concentration can vary between cell types and experimental setups. It is advisable to perform a titration to determine the optimal concentration for your specific system.

    • Cell Culture Conditions: Be aware that factors in the cell culture medium can influence results. For example, the effects of Dorsomorphin C can be dependent on glucose availability.[7]

Data Presentation

Table 1: Kinase Inhibitory Profile of Dorsomorphin (Compound C)

Target KinaseKi or IC50Notes
AMP-activated protein kinase (AMPK)Ki: 109 nM (in the absence of AMP)[1][2]Primary intended target.
ALK2 (BMP type I receptor)IC50: ~1.5 µMPotent off-target.
ALK3 (BMP type I receptor)IC50: ~0.5 µMPotent off-target.
ALK6 (BMP type I receptor)IC50: ~0.5 µMPotent off-target.
VEGFR2 (Flk1/KDR)Significant inhibition observedPotent off-target, disrupts angiogenesis.[5]
Other kinases (e.g., ZAPK, SYK, PKCθ, PKA, JAK3)No significant inhibition reported[1]Shows some selectivity over these kinases.

Note: IC50 and Ki values can vary depending on the assay conditions. The values presented here are for comparative purposes.

Experimental Protocols

Protocol 1: Control Experiment Using shRNA-mediated Knockdown of AMPK

This protocol provides a general workflow to validate that an effect observed with Dorsomorphin C is indeed mediated by AMPK.

  • shRNA Design and Lentiviral Production:

    • Design or obtain validated shRNA constructs targeting the alpha subunit of AMPK (AMPKα1 and/or AMPKα2).

    • Produce lentiviral particles containing the AMPK shRNA or a non-targeting control shRNA.

  • Cell Transduction:

    • Transduce your target cells with the lentiviral particles.

    • Select for transduced cells using an appropriate selection marker (e.g., puromycin).

  • Validation of Knockdown:

    • After selection, expand the cells and validate the knockdown of AMPK protein expression by Western blot analysis.

  • Phenotypic Assay:

    • Perform your primary phenotypic assay on the AMPK knockdown cells and the non-targeting control cells.

    • Compare the phenotype of the AMPK knockdown cells to the phenotype observed when treating wild-type cells with Dorsomorphin C. A similar phenotype provides strong evidence for an on-target effect.

Visualizations

Signaling_Pathways cluster_Dorsomorphin Dorsomorphin (Compound C) cluster_Targets Molecular Targets cluster_Cellular_Effects Cellular Effects Dorsomorphin Dorsomorphin (Compound C) AMPK AMPK (On-Target) Dorsomorphin->AMPK BMPR BMP Receptors (ALK2, ALK3, ALK6) Dorsomorphin->BMPR VEGFR2 VEGFR2 Dorsomorphin->VEGFR2 Metabolism Energy Metabolism AMPK->Metabolism CellGrowth Cell Growth AMPK->CellGrowth Autophagy Autophagy AMPK->Autophagy BMP_Signaling BMP Signaling BMPR->BMP_Signaling Angiogenesis Angiogenesis VEGFR2->Angiogenesis

Caption: On-target and off-target effects of Dorsomorphin C.

Experimental_Workflow Start Observe Phenotype with Dorsomorphin C Question Is the effect on-target (AMPK-mediated)? Start->Question Control1 Genetic Knockdown of AMPK (shRNA) Question->Control1 Control Strategy 1 Control2 Use More Specific AMPK Inhibitor Question->Control2 Control Strategy 2 Control3 Use Analog with Different Selectivity (e.g., LDN-193189) Question->Control3 Control Strategy 3 Result1 Phenotype is likely AMPK-dependent Control1->Result1 Phenotype replicated Result2 Phenotype is likely off-target Control1->Result2 Phenotype not replicated Control2->Result1 Phenotype replicated Control2->Result2 Phenotype not replicated Control3->Result2 Phenotype not observed

Caption: Workflow for validating the on-target effects of Dorsomorphin C.

References

refining analytical methods for dorsmanin C quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical quantification of Dorsmanin C.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for quantifying this compound?

A1: The most common and reliable methods for the quantification of this compound, a flavonoid, are High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices like biological samples.[2]

Q2: What are the typical solvents for dissolving this compound?

A2: this compound is a flavonoid and, like many similar compounds, is generally soluble in organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO). For analytical purposes, it is recommended to dissolve the standard and samples in the mobile phase to be used for the HPLC or LC-MS analysis to ensure compatibility and good peak shape.

Q3: What are the key parameters to consider for developing an HPLC method for this compound?

A3: Key parameters for HPLC method development for this compound include:

  • Column: A C18 reversed-phase column is a common choice for flavonoid analysis.[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small percentage of acid like formic or acetic acid to improve peak shape) and an organic phase (e.g., acetonitrile or methanol) is typically employed.[1][3]

  • Detection Wavelength: The UV-Vis detection wavelength should be set at the absorption maximum of this compound. A wavelength scan of a standard solution will help determine the optimal wavelength. For many flavonoids, this is in the range of 254 nm to 370 nm.

  • Flow Rate and Column Temperature: These should be optimized to achieve good separation and peak shape. A typical flow rate is 0.5-1.0 mL/min, and the column temperature is often set around 25-30°C to ensure reproducibility.[4]

Q4: How can I ensure the stability of this compound during sample preparation and analysis?

A4: Flavonoids can be susceptible to degradation by factors like light, high temperature, and pH changes.[5] To ensure stability:

  • Protect samples and standards from light by using amber vials.

  • Avoid high temperatures during sample preparation.

  • Prepare fresh solutions and analyze them promptly.

  • If storage is necessary, keep solutions at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage).

  • The stability of flavonoids can be affected by the presence of other compounds, such as ascorbic acid, which can act as a stabilizer in some cases.[6]

Troubleshooting Guides

HPLC and LC-MS/MS Troubleshooting

This guide addresses common issues encountered during the quantification of this compound using HPLC and LC-MS/MS.

Problem Potential Cause Troubleshooting Steps
No Peak or Very Small Peak - Injection issue (e.g., air bubble in the syringe, clogged injector).- Detector issue (e.g., lamp off, incorrect wavelength).- Compound degradation.- Insufficient sample concentration.- Purge the injection system. Check for leaks.- Ensure the detector lamp is on and the correct wavelength is set.- Prepare fresh standards and samples.- Concentrate the sample or inject a larger volume.
Peak Tailing or Fronting - Column overload.- Inappropriate mobile phase pH.- Column contamination or degradation.- Sample solvent incompatible with the mobile phase.- Dilute the sample.- Adjust the pH of the mobile phase with a suitable acid (e.g., formic acid).- Wash the column with a strong solvent or replace it.- Dissolve the sample in the initial mobile phase.
Split Peaks - Clogged frit or void in the column.- Sample injection in a solvent much stronger than the mobile phase.- Reverse-flush the column (if recommended by the manufacturer) or replace it.- Dissolve the sample in a weaker solvent or the mobile phase.
Retention Time Shifts - Change in mobile phase composition.- Fluctuation in column temperature.- Column aging.- Leak in the system.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.[4]- Equilibrate the column sufficiently before analysis. Replace the column if necessary.- Check for any leaks in the pump, injector, and connections.
High Backpressure - Blockage in the system (e.g., guard column, column frit, tubing).- Particulate matter in the sample.- Replace the guard column or column frit.- Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter.- Flush the system with an appropriate solvent.
Poor Signal Intensity (LC-MS/MS) - Inefficient ionization.- Contaminated ion source.- Incorrect MS parameters.- Optimize mobile phase additives (e.g., formic acid for positive mode, ammonium hydroxide for negative mode).- Clean the ion source, capillary, and lenses.- Optimize MS parameters such as spray voltage, gas flows, and collision energy.[7][8]
High Background Noise (LC-MS/MS) - Contaminated mobile phase or sample.- Leaks in the LC system introducing air.- Electrical interference.- Use high-purity solvents and reagents.[9]- Check for and fix any leaks.- Ensure proper grounding of the instrument.

Experimental Protocols

Representative HPLC-UV Method for this compound Quantification

This protocol provides a general procedure that should be optimized and validated for specific applications.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or DAD detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10-90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 270 nm (This should be optimized based on the UV spectrum of this compound).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: The extraction method will depend on the matrix. For plant material, a common method is extraction with methanol or ethanol, followed by filtration. For biological fluids, protein precipitation or solid-phase extraction (SPE) may be necessary. The final extract should be dissolved in the mobile phase.

  • Method Validation:

    • The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[10][11]

Data Presentation: Representative Quantitative Data

The following tables present hypothetical but realistic data for a validated HPLC-UV method for this compound.

Table 1: HPLC Method Validation Parameters

ParameterResult
Retention Time 15.8 ± 0.2 min
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
LOD 0.2 µg/mL
LOQ 0.7 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (RSD%) < 2%

Table 2: LC-MS/MS Parameters for this compound

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) [M+H]⁺ 505.2
Product Ions (m/z) 353.1, 297.1
Collision Energy Optimized for each transition
Dwell Time 100 ms

Signaling Pathway and Workflow Diagrams

Experimental Workflow for this compound Quantification

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Biological or Plant Sample Extraction Extraction with Organic Solvent Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC HPLC Separation Filtration->HPLC Injection LCMS LC-MS/MS Analysis Filtration->LCMS Injection UV UV-Vis Detection HPLC->UV MS Mass Spectrometry Detection LCMS->MS Quant Quantification UV->Quant MS->Quant Cal Calibration Curve Generation Quant->Cal Conc Concentration Calculation Quant->Conc Cal->Conc Report Reporting Conc->Report

Caption: Workflow for this compound quantification.

Potential Interaction of this compound with the PI3K/Akt Signaling Pathway

Flavonoids have been reported to interact with various signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[12][13][14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation Transcription Gene Transcription (Cell Survival, Proliferation) Akt->Transcription DorsmaninC This compound DorsmaninC->PI3K Modulation

Caption: PI3K/Akt signaling pathway modulation.

Potential Interaction of this compound with the AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a key regulator of cellular energy homeostasis.[15][16][17] Flavonoids can influence this pathway.

G cluster_cytoplasm Cytoplasm AMP_ATP Increased AMP/ATP Ratio LKB1 LKB1 AMP_ATP->LKB1 Activation AMPK AMPK LKB1->AMPK Phosphorylation (Activation) Anabolic Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolic Inhibition Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolic Activation DorsmaninC This compound DorsmaninC->AMPK Modulation

Caption: AMPK signaling pathway modulation.

References

Technical Support Center: Overcoming Low Bioavailability of Dorsomorphin C In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Dorsomorphin C (also known as Compound C) in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of this potent AMPK and BMP signaling inhibitor.

Troubleshooting Guides

This section offers solutions to common problems encountered during in vivo experiments with Dorsomorphin C.

Problem 1: Limited or No Observable Phenotypic Effect After Oral Administration

Possible Cause: Poor oral absorption and high first-pass metabolism of Dorsomorphin C. The compound has low aqueous solubility and is susceptible to rapid clearance in the liver.

Solutions:

  • Alternative Administration Routes:

    • Intraperitoneal (IP) Injection: This is the most common and effective method to bypass first-pass metabolism and ensure systemic exposure. Studies in mice have shown efficacy with IP injections at doses around 10 mg/kg.[1]

    • Intravenous (IV) Injection: For precise dose control and immediate systemic availability, IV administration can be used, though it may result in a shorter half-life.

  • Formulation Strategies:

    • Co-solvent Systems: Dorsomorphin C is soluble in DMSO.[1][2] For in vivo use, a stock solution in DMSO can be further diluted in a vehicle such as saline or polyethylene glycol (PEG) to minimize toxicity. However, the final DMSO concentration should be kept low (typically <5%) to avoid adverse effects.

    • Lipid-Based Formulations: For oral administration, consider formulating Dorsomorphin C in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS). These formulations can enhance the solubility and absorption of lipophilic drugs.[3][4]

Problem 2: High Variability in Experimental Results Between Animals

Possible Cause: Inconsistent drug exposure due to formulation instability or variable metabolism between individual animals.

Solutions:

  • Standardized Formulation Preparation: Ensure your Dorsomorphin C formulation is prepared consistently for each experiment. If using a suspension, ensure it is homogenous before each administration.

  • Use of Analogs with Improved Pharmacokinetics: Consider using a Dorsomorphin C analog with enhanced metabolic stability, such as DMH1 or LDN-193189.[5][6] These analogs were designed to have improved selectivity and in vivo properties.

  • Pharmacokinetic Pilot Study: If feasible, conduct a small-scale pharmacokinetic study to determine the plasma concentration-time profile of Dorsomorphin C in your specific animal model and administration route. This will help in optimizing the dosing regimen.

Problem 3: Off-Target Effects Obscuring Experimental Outcomes

Possible Cause: Dorsomorphin C is known to inhibit other kinases besides AMPK and BMP receptors, which can lead to off-target effects.[7][8]

Solutions:

  • Dose-Response Studies: Perform a dose-response study to identify the minimum effective dose that elicits the desired phenotype, which can help minimize off-target effects.

  • Use of More Selective Analogs: Analogs like DMH1 have been shown to be more selective for BMP signaling over VEGF signaling compared to the parent compound.[5][6]

  • Control Experiments: Include appropriate control groups in your experimental design. This may involve using a structurally related but inactive compound or employing genetic models (e.g., AMPK knockout) to confirm the specificity of the observed effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and vehicle for in vivo administration of Dorsomorphin C?

A1: Dorsomorphin C is soluble in DMSO.[1][2] For in vivo use, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it with a suitable vehicle like saline, PBS, or a mixture of PEG and saline. It is crucial to keep the final concentration of DMSO low (ideally below 5%) to avoid solvent-related toxicity. For oral gavage, lipid-based formulations can be explored to improve absorption.[3][4]

Q2: Is there any available pharmacokinetic data for Dorsomorphin C?

Q3: What are some alternative compounds to Dorsomorphin C with better in vivo properties?

A3: Several analogs of Dorsomorphin C have been developed to improve selectivity and metabolic stability.

  • DMH1: A selective inhibitor of the BMP pathway with no significant activity against VEGF signaling.[5][6][10][11][12]

  • LDN-193189: A potent and selective inhibitor of BMP type I receptors ALK2 and ALK3.[13][14][15] It has been shown to be effective in animal models.

Q4: Can I use Dorsomorphin C for long-term studies?

A4: The use of Dorsomorphin C in long-term studies can be challenging due to its potential for off-target effects and the need for frequent administration. The development of more stable analogs or the use of advanced drug delivery systems like nanoparticles could potentially address these limitations.

Quantitative Data Summary

While specific pharmacokinetic data for Dorsomorphin C is limited, the following table presents representative data from a study on a pyrazolopyrimidine-based MALT1 inhibitor, which shares a similar core structure. This data can serve as a general reference for what can be achieved with this class of compounds.

Table 1: Representative In Vivo Pharmacokinetic Properties of a Pyrazolopyrimidine Analog in Mice and Rats [9]

ParameterMouseRat
Dose (IV) 1 mg/kg1 mg/kg
Clearance (mL/min/kg) LowLow
Half-life (t½) (h) 3.78.5
Dose (PO) 3 mg/kg3 mg/kg
Oral Bioavailability (%) HighHigh

Experimental Protocols

This section provides detailed methodologies for preparing advanced formulations to potentially enhance the in vivo bioavailability of Dorsomorphin C.

Protocol 1: Preparation of Liposomal Dorsomorphin C via Thin-Film Hydration

This protocol is adapted from methods for encapsulating hydrophobic small molecules into liposomes.[16][17][18][19]

Materials:

  • Dorsomorphin C

  • Phosphatidylcholine (e.g., from soybean or egg yolk)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve Dorsomorphin C, phosphatidylcholine, and cholesterol in a 10:2:1 molar ratio in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvents under vacuum at a temperature above the lipid transition temperature (e.g., 40-50°C) until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask gently. The volume of PBS should be chosen to achieve the desired final lipid concentration (e.g., 10-20 mg/mL).

    • This process will result in the formation of multilamellar vesicles (MLVs).

  • Sonication:

    • To reduce the size of the liposomes, sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator until the suspension becomes translucent.

  • Extrusion:

    • For a more uniform size distribution, subject the sonicated liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-15 times.

  • Purification:

    • Remove any unencapsulated Dorsomorphin C by dialysis against fresh PBS or by size exclusion chromatography.

Protocol 2: Preparation of Dorsomorphin C-Loaded PLGA Nanoparticles via Single Emulsion-Solvent Evaporation

This protocol is based on established methods for encapsulating hydrophobic kinase inhibitors into polymeric nanoparticles.[20][21][22]

Materials:

  • Dorsomorphin C

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve Dorsomorphin C and PLGA in DCM. The ratio of drug to polymer can be varied to optimize drug loading (e.g., 1:10 w/w).

  • Emulsification:

    • Add the organic phase dropwise to the aqueous PVA solution while stirring vigorously on a magnetic stirrer.

    • Sonicate the resulting mixture using a probe sonicator on ice to form a fine oil-in-water (o/w) emulsion. The sonication time and power should be optimized to achieve the desired nanoparticle size.

  • Solvent Evaporation:

    • Continue stirring the emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by centrifugation at high speed (e.g., 15,000 rpm) for 20-30 minutes.

    • Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the washing step two more times.

  • Lyophilization (Optional):

    • For long-term storage, the nanoparticle pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., sucrose or trehalose) and then lyophilized to obtain a dry powder.

Visualizations

Signaling Pathways of Dorsomorphin C

G cluster_0 AMPK Signaling cluster_1 BMP Signaling AMPKK AMPKK (e.g., LKB1, CaMKKβ) AMPK AMPK AMPKK->AMPK Activates ACC ACC AMPK->ACC Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits ULK1 ULK1 AMPK->ULK1 Activates FattyAcid Fatty Acid Synthesis ACC->FattyAcid Autophagy Autophagy mTORC1->Autophagy Inhibits ULK1->Autophagy Initiates BMP BMP Ligand BMPRII BMPR-II BMP->BMPRII BMPRI BMPR-I (ALK2/3/6) BMPRII->BMPRI Recruits & Phosphorylates SMAD SMAD1/5/8 BMPRI->SMAD Phosphorylates SMAD4 SMAD4 SMAD->SMAD4 Forms complex Nucleus Nucleus SMAD4->Nucleus Gene Gene Transcription Nucleus->Gene DorsomorphinC Dorsomorphin C DorsomorphinC->AMPK DorsomorphinC->BMPRI

Caption: Dorsomorphin C inhibits both AMPK and BMP signaling pathways.

Experimental Workflow for Improving In Vivo Bioavailability

G cluster_workflow Workflow for Enhancing Dorsomorphin C Bioavailability Start Start: Low In Vivo Efficacy Formulation Formulation Strategy Start->Formulation Liposomes Liposomal Encapsulation Formulation->Liposomes Option 1 Nanoparticles Polymeric Nanoparticles Formulation->Nanoparticles Option 2 Analog Use Structural Analog (e.g., DMH1) Formulation->Analog Option 3 Admin In Vivo Administration Liposomes->Admin Nanoparticles->Admin Analog->Admin PK Pharmacokinetic Analysis Admin->PK Efficacy Efficacy Study Admin->Efficacy End End: Improved Bioavailability and Efficacy PK->End Efficacy->End

Caption: Decision workflow for addressing low in vivo bioavailability.

Logical Relationship of Bioavailability Challenges and Solutions

G cluster_challenges Challenges with Dorsomorphin C cluster_solutions Solutions Solubility Poor Aqueous Solubility Formulation Advanced Formulation (Liposomes, Nanoparticles) Solubility->Formulation Metabolism Rapid First-Pass Metabolism Route Alternative Routes (IP, IV) Metabolism->Route Analogs Use of Analogs (DMH1, LDN-193189) Metabolism->Analogs OffTarget Off-Target Effects OffTarget->Analogs

Caption: Mapping challenges to potential solutions for Dorsomorphin C.

References

Dorsomorphin C (Compound C) Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Dorsomorphin C during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store lyophilized Dorsomorphin C?

For optimal stability, store lyophilized Dorsomorphin C at -20°C in a desiccated environment.[1] Under these conditions, the compound is stable for at least two to four years.[1][2][3]

Q2: How should I store Dorsomorphin C once it is in solution?

Dorsomorphin C solutions, typically prepared in DMSO, should be stored at -20°C.[1][4] To prevent loss of potency, it is recommended to use the solution within three months.[1] For longer-term storage of solutions, some suppliers recommend storing at -80°C for up to one year.[5] It is best practice to aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[1]

Q3: My Dorsomorphin C solution appears to have precipitated. What should I do?

Precipitation can occur, especially with solutions in DMSO. If you observe crystals, you can gently warm the tube to 37°C for about 10 minutes and/or use an ultrasonic bath to help redissolve the compound.[4][6]

Q4: Is Dorsomorphin C sensitive to light?

Yes, some suppliers indicate that Dorsomorphin C is light-sensitive. It is advisable to store solutions in the dark to prevent photodegradation.

Q5: Can I store aqueous solutions of Dorsomorphin C?

It is not recommended to store aqueous solutions of Dorsomorphin C for more than one day.[2] If you need to work with an aqueous solution, it is best to prepare it fresh before each experiment. For applications requiring an aqueous solution, consider using the more water-soluble Dorsomorphin dihydrochloride salt.[5][7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results or loss of compound activity. Degradation of Dorsomorphin C due to improper storage.- Ensure lyophilized powder is stored at -20°C under desiccated conditions.[1] - For solutions, store at -20°C (short-term) or -80°C (long-term) in single-use aliquots.[1][5] - Avoid repeated freeze-thaw cycles.[1] - Check the age of the stock solution; it is recommended to use within 3 months when stored at -20°C.[1]
Difficulty dissolving Dorsomorphin C. Low solubility in the chosen solvent.- Dorsomorphin C is soluble in DMSO (up to 10 mM) and ethanol (up to 5 mM), often requiring gentle heating.[7] - For aqueous applications, use Dorsomorphin dihydrochloride, which is more water-soluble.[2][8]
Precipitate forms in the stock solution upon storage. Compound crystallization out of solution.- Gently warm the solution to 37°C and use sonication to redissolve the compound before use.[4][6]
Observed degradation even with proper temperature storage. Exposure to light or air (oxidation).- Store solutions in amber vials or tubes wrapped in foil to protect from light. - Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.[2]

Experimental Protocols

Protocol 1: Preparation of Dorsomorphin C Stock Solution

Objective: To prepare a stable stock solution of Dorsomorphin C for use in cell-based assays.

Materials:

  • Dorsomorphin C (lyophilized powder)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Pipettors and sterile tips

  • Vortex mixer

  • Water bath or heat block set to 37°C (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Allow the lyophilized Dorsomorphin C vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock of Dorsomorphin with a molecular weight of 399.5 g/mol , dissolve 5 mg in 1.25 ml of DMSO).[1]

  • Add the calculated volume of anhydrous DMSO to the vial of Dorsomorphin C.

  • Vortex the solution thoroughly to dissolve the compound.

  • If complete dissolution is not achieved, gently warm the solution at 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes.[4][6]

  • Once fully dissolved, aliquot the stock solution into single-use, light-protected (amber) sterile tubes.

  • Store the aliquots at -20°C for up to 3 months or at -80°C for up to 1 year.[1][5]

Protocol 2: Forced Degradation Study of Dorsomorphin C

Objective: To investigate the stability of Dorsomorphin C under various stress conditions to understand its degradation profile.

Materials:

  • Dorsomorphin C

  • DMSO

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC or UPLC system with a UV or PDA detector

  • LC-MS/MS system for identification of degradation products

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of Dorsomorphin C in DMSO. Dilute this stock with the respective stressor solutions (acid, base, peroxide, and a neutral control in water or buffer) to a final concentration suitable for analysis.

  • Acid Hydrolysis: Mix the Dorsomorphin C solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C). Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Mix the Dorsomorphin C solution with 0.1 M NaOH and incubate under the same conditions as the acid hydrolysis study. Collect and neutralize samples at the same time points.

  • Oxidative Degradation: Mix the Dorsomorphin C solution with 3% H₂O₂ and keep it at room temperature. Collect samples at various time points.

  • Thermal Degradation: Expose a solid sample of Dorsomorphin C to dry heat in an oven (e.g., 105°C) for a specified period. Also, expose a solution to elevated temperatures. Analyze the samples at different time points.

  • Photodegradation: Expose a solution of Dorsomorphin C to UV light in a photostability chamber.[9] Wrap a control sample in aluminum foil to protect it from light. Analyze both samples at various time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC/UPLC method. The method should be able to separate the parent Dorsomorphin C peak from all degradation product peaks.[10]

  • Characterization of Degradants: Use LC-MS/MS to identify the mass of the degradation products to help elucidate their structures and the degradation pathway.

Visualizations

Potential Degradation Pathways for Dorsomorphin C Dorsomorphin_C Dorsomorphin C Hydrolysis Hydrolysis (Acid/Base) Dorsomorphin_C->Hydrolysis Oxidation Oxidation (Air/Peroxide) Dorsomorphin_C->Oxidation Photodegradation Photodegradation (UV Light) Dorsomorphin_C->Photodegradation Degradation_Product_1 Ether Bond Cleavage Products Hydrolysis->Degradation_Product_1 Degradation_Product_2 Oxidized Products (e.g., N-oxides) Oxidation->Degradation_Product_2 Degradation_Product_3 Photolytic Products Photodegradation->Degradation_Product_3

Caption: Potential degradation pathways for Dorsomorphin C.

Experimental Workflow for Dorsomorphin C Stability Testing cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis HPLC HPLC/UPLC Analysis (Purity Assessment) Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS/MS Analysis (Degradant Identification) HPLC->LCMS Stability Stability Profile HPLC->Stability Pathway Degradation Pathway Elucidation LCMS->Pathway Dorsomorphin_C Dorsomorphin C Sample Dorsomorphin_C->Acid Dorsomorphin_C->Base Dorsomorphin_C->Oxidation Dorsomorphin_C->Thermal Dorsomorphin_C->Photo

Caption: Workflow for Dorsomorphin C stability testing.

References

Navigating the Nuances of Dorsomorphin (Compound C): A Technical Guide to Consistent Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth resource for researchers, scientists, and drug development professionals to troubleshoot and standardize experiments involving the inhibitor, Dorsomorphin (Compound C).

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to address common inconsistencies in experimental results obtained using Dorsomorphin, a widely used but notoriously complex small molecule inhibitor. By understanding its polypharmacology and adhering to rigorous experimental practices, researchers can enhance the reproducibility and reliability of their findings.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing variable effects on AMPK phosphorylation with Dorsomorphin?

A1: Inconsistent inhibition of AMP-activated protein kinase (AMPK) is a frequent issue. Several factors can contribute to this variability:

  • Indirect AMPK Inhibition: Dorsomorphin is an ATP-competitive inhibitor, and its potency can be influenced by cellular ATP levels. Changes in cell confluence, media glucose concentration, and overall metabolic state can alter the intracellular ATP:AMP ratio, thereby affecting the apparent inhibitory activity of Dorsomorphin on AMPK.

  • Off-Target Effects: Dorsomorphin is not a highly specific AMPK inhibitor.[1] It inhibits a range of other kinases, some more potently than AMPK, which can indirectly influence AMPK signaling or lead to confounding downstream effects.[1]

  • Cell Type-Specific Responses: Different cell lines exhibit varying sensitivities to Dorsomorphin due to differences in kinase expression profiles and metabolic wiring.

Q2: My cell viability results with Dorsomorphin are not consistent. What could be the cause?

A2: Discrepancies in cell viability assays are common and can stem from several sources:

  • Solubility and Stability: Dorsomorphin has limited solubility in aqueous solutions and can precipitate in culture media, especially at higher concentrations or after prolonged incubation.[2][3][4] This leads to a lower effective concentration and thus variable results. Ensure complete solubilization in DMSO before diluting in pre-warmed media.[5] Stock solutions in DMSO should be stored at -20°C and are typically stable for up to three months, though fresh preparations are always recommended.[1][6]

  • Concentration and Exposure Time: The cytotoxic effects of Dorsomorphin are highly dependent on the dose and duration of treatment. A slight variation in either can lead to significant differences in cell death.

  • Off-Target Cytotoxicity: Observed cell death may not be solely due to AMPK inhibition. Dorsomorphin's inhibition of other kinases, such as those involved in cell survival pathways, can contribute to its cytotoxic effects.[7]

Q3: I am observing unexpected effects on angiogenesis in my model. Is this related to Dorsomorphin's activity?

A3: Yes, this is a known "off-target" effect. Dorsomorphin is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. This can lead to anti-angiogenic effects in cellular and animal models that are independent of its action on AMPK or Bone Morphogenetic Protein (BMP) signaling.

Q4: How can I be sure that the phenotype I observe is due to AMPK inhibition and not an off-target effect?

A4: This is a critical consideration. To increase confidence in your results, the following controls are recommended:

  • Use a Structurally Unrelated AMPK Inhibitor: Comparing the effects of Dorsomorphin with another AMPK inhibitor that has a different chemical structure can help to confirm that the observed phenotype is on-target.

  • Genetic Knockdown/Knockout: The most rigorous approach is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of AMPK subunits and see if this recapitulates the phenotype observed with Dorsomorphin.

  • Use a More Selective Analog: For targeting BMP signaling, more selective inhibitors like DMH1 or LDN-193189 have been developed with reduced off-target effects on AMPK and VEGFR2.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active form of AMPK to see if it can reverse the effects of Dorsomorphin.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of Downstream Targets (e.g., p-ACC)
Possible Cause Troubleshooting Step
Suboptimal Dorsomorphin Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Incorrect Timing of Treatment Optimize the incubation time with Dorsomorphin. The kinetics of target inhibition can vary between cell types.
Variable Cellular ATP Levels Standardize cell seeding density and ensure consistent media composition and volume. Harvest cells at a consistent confluence.
Reagent Instability Prepare fresh dilutions of Dorsomorphin from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5]
Issue 2: High Background or Non-Specific Bands in Western Blots
Possible Cause Troubleshooting Step
Antibody Specificity Validate your primary antibody using positive and negative controls (e.g., cell lysates with known target expression, knockout/knockdown cell lines).
Insufficient Washing Increase the number and duration of wash steps after primary and secondary antibody incubations.
Blocking Inefficiency Optimize the blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and blocking time.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for Dorsomorphin to aid in experimental design and interpretation.

Table 1: Inhibitory Activity of Dorsomorphin Against Various Kinases

KinaseIC50 / KiSpeciesAssay Type
AMPK Ki: 109 nMRat LiverCell-free
ALK2 (BMPR1A) IC50: ~108 nMHumanCell-free
ALK3 (BMPR1B) -Human-
ALK6 (BMPR1C) -Human-
VEGFR2 (KDR) IC50: <250 nMHumanCell-free
PDGFRβ IC50: >30 µMHumanCell-free
ZAPK No significant inhibition--
SYK No significant inhibition--
PKCθ No significant inhibition--
PKA No significant inhibition--
JAK3 No significant inhibition--

Data compiled from multiple sources. Actual values may vary depending on assay conditions.

Table 2: Recommended Working Concentrations of Dorsomorphin

ApplicationCell/Animal ModelConcentration RangeReference
AMPK Inhibition Various cell lines5 - 20 µM[5]
BMP Signaling Inhibition Zebrafish Embryos2 - 10 µM
Cardiomyogenesis Mouse Embryonic Stem Cells2 µM
Anti-proliferative Effects HeLa, HCT116 cellsIC50: ~10-11 µM[8]
In vivo (mice) Intraperitoneal injection10 mg/kg[3]

Detailed Experimental Protocols

Protocol 1: Western Blot for Phospho-AMPK and Phospho-Smad1/5/8
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluence at the time of the experiment.

  • Serum Starvation (Optional): For some experiments, particularly those investigating BMP signaling, serum-starve cells for 18-24 hours prior to treatment.

  • Dorsomorphin Treatment: Prepare a fresh dilution of Dorsomorphin in pre-warmed culture medium from a DMSO stock. Treat cells for the desired time and concentration (e.g., 10 µM for 1-24 hours). Include a DMSO vehicle control.

  • Ligand Stimulation (if applicable): For BMP pathway analysis, stimulate cells with a BMP ligand (e.g., 50 ng/mL BMP4) for 30 minutes prior to lysis. For AMPK activation, AICAR (e.g., 2mM for 24 hours) can be used as a positive control.[1]

  • Cell Lysis: Wash cells once with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibody (e.g., anti-phospho-AMPKα (Thr172), anti-phospho-Smad1/5/8) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with antibodies against total AMPKα and total Smad1. A loading control such as β-actin or GAPDH should also be used.

Protocol 2: In Vitro Kinase Assay
  • Reaction Buffer: Prepare a kinase reaction buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 0.8 mM EDTA, 5 mM MgCl2, 0.025% BSA, and 0.8 mM DTT).[9][10]

  • Substrate and ATP: Prepare a reaction mixture containing the kinase substrate (e.g., 50 µM SAMS peptide for AMPK) and ATP (e.g., 100 µM, often including radiolabeled [γ-³³P]ATP).[9][10]

  • Dorsomorphin Dilutions: Prepare serial dilutions of Dorsomorphin in the reaction buffer. Include a DMSO vehicle control.

  • Kinase Reaction:

    • Add the purified kinase to the reaction mixture.

    • Add the Dorsomorphin dilutions.

    • Initiate the reaction by adding the ATP mixture.

    • Incubate at 30°C for a defined period (e.g., 30 minutes).[9][10]

  • Stopping the Reaction: Stop the reaction by adding a solution such as 1% phosphoric acid.[9][10]

  • Detection: Transfer the reaction mixture to a filter plate (e.g., 96-well MultiScreen plate), wash to remove unincorporated ATP, and quantify the incorporated radioactivity using a scintillation counter.[9][10]

  • Data Analysis: Calculate the percentage of inhibition for each Dorsomorphin concentration and determine the IC50 value by non-linear regression.

Protocol 3: Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.[8]

  • Dorsomorphin Treatment: Treat cells with a range of Dorsomorphin concentrations for the desired duration (e.g., 24 hours). Include a DMSO vehicle control and a positive control for cell death.

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[8]

  • Incubation: Incubate the plate at 37°C for 2-3 hours in the dark.[8]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[8]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizing Key Concepts

To further clarify the complexities of Dorsomorphin's activity and aid in experimental design, the following diagrams illustrate key signaling pathways and workflows.

AMPK_Pathway AMP_ATP High AMP/ATP Ratio LKB1 LKB1 AMP_ATP->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates CaMKKb CaMKKβ CaMKKb->AMPK Phosphorylates pAMPK p-AMPK (Active) Downstream Downstream Targets (e.g., ACC, ULK1) pAMPK->Downstream Phosphorylates Dorsomorphin Dorsomorphin (Compound C) Dorsomorphin->pAMPK Inhibits Metabolic_Effects Metabolic Regulation (e.g., ↑Fatty Acid Oxidation, ↓Protein Synthesis) Downstream->Metabolic_Effects Leads to

Caption: The AMPK signaling pathway and the inhibitory action of Dorsomorphin.

Dorsomorphin_Off_Target Dorsomorphin Dorsomorphin (Compound C) AMPK AMPK Dorsomorphin->AMPK Inhibits BMP_Receptors BMP Type I Receptors (ALK2, ALK3, ALK6) Dorsomorphin->BMP_Receptors Inhibits VEGFR2 VEGFR2 (KDR) Dorsomorphin->VEGFR2 Inhibits Other_Kinases Other Kinases Dorsomorphin->Other_Kinases Inhibits

Caption: Polypharmacology of Dorsomorphin, illustrating its multiple kinase targets.

Troubleshooting_Workflow Start Inconsistent Results Check_Reagent Check Reagent (Freshness, Solubility) Start->Check_Reagent Check_Protocol Review Protocol (Concentration, Time) Start->Check_Protocol Optimize_Assay Optimize Assay (Antibodies, Controls) Start->Optimize_Assay Consider_Off_Target Consider Off-Target Effects Check_Reagent->Consider_Off_Target Check_Protocol->Consider_Off_Target Optimize_Assay->Consider_Off_Target Use_Controls Implement Controls (Genetic, Orthogonal Inhibitor) Consider_Off_Target->Use_Controls Consistent_Results Consistent Results Use_Controls->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent experimental results with Dorsomorphin.

References

Validation & Comparative

Dorsmanin C: A Comparative Analysis of its Bioactivity Against Other Dorstenia Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the genus Dorstenia represents a rich source of bioactive compounds with therapeutic potential. Among these, dorsmanin C, a prenylated flavonoid, has garnered significant interest. This guide provides a comparative analysis of this compound's performance in various bioassays against other compounds isolated from Dorstenia, supported by experimental data and detailed protocols.

I. Comparative Bioactivity Data

The following tables summarize the quantitative data from various bioassays, offering a direct comparison of this compound with other notable Dorstenia compounds.

Antimicrobial Activity

The antimicrobial potential of this compound and its analogs has been evaluated against a range of pathogenic microbes. The minimum inhibitory concentration (MIC) is a key metric for this activity, with lower values indicating greater potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Dorstenia Compounds Against Various Microorganisms

CompoundPseudomonas aeruginosa PA01 (μg/mL)Escherichia coli ATCC strain (μg/mL)Candida albicans (μg/mL)
This compound 4[1]--
Dorsmanin A---
Dorsmanin B---
Dorsmanin D---
Dorsmanin E-->1024[1]
Dorsmanin F-4[1]4[1]
Dorsmanin G4[1]--
6,8-diprenyleriodictyol---

Note: '-' indicates data not available in the cited sources.

Antioxidant Activity

The antioxidant capacity of Dorstenia compounds is crucial for their potential role in mitigating oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, where a lower EC50 value signifies stronger antioxidant potential.

Table 2: Antioxidant Activity (DPPH Radical Scavenging) of Dorstenia Compounds

CompoundEC50 (μM)
This compound Potent scavenger[2]
Dorsmanin FPotent scavenger[2]
6,8-diprenyleriodictyolPotent scavenger[2]
Butylated hydroxytoluene (BHT) (Control)Less potent than the tested compounds[3]

Note: Specific EC50 values were not provided in the source, but the relative potency was indicated.

Cytotoxic Activity

Several flavonoids from Dorstenia have been investigated for their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is used to quantify the cytotoxicity of these compounds against various cancer cell lines.

Table 3: Cytotoxicity (IC50) of Dorstenia Flavonoids Against Cancer Cell Lines

CompoundCCRF-CEM (Leukemia) (µM)MDA-MB-231-BCRP (Breast Cancer) (µM)
Dorsmanin F 5.34[4]33.30[4]
Poinsettifolin B1.94[4]28.92[4]
Gancaonin Q<20[5]-
4-hydroxylonchocarpin<4[5]-
6-prenylapigenin<20[5]-
6,8-diprenyleriodictyol<4[5]-
Doxorubicin (Control)0.20[4]-

Note: '-' indicates data not available in the cited sources.

II. Experimental Protocols

Broth Microdilution Assay for Antimicrobial Susceptibility

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a suitable broth to a turbidity equivalent to the 0.5 McFarland standard.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under conditions optimal for the growth of the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Microbial Culture D Inoculation with Microbial Suspension A->D Standardized Inoculum B Compound Stock Solution C Serial Dilution in 96-well Plate B->C Test Compound C->D E Incubation D->E F Visual Inspection for Growth E->F G Determine MIC F->G

Experimental workflow for the broth microdilution assay.
DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Preparation of Solutions: A solution of DPPH in methanol is prepared. The test compounds are dissolved in a suitable solvent.

  • Reaction Mixture: The test compound solution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). The EC50 value is then determined.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (around 570 nm).

  • Calculation of IC50: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

III. Signaling Pathway Analysis

Caspase-Dependent Apoptosis

Several flavonoids from Dorstenia, including those structurally related to this compound, have been shown to induce apoptosis in cancer cells through the activation of caspases.[5] The activation of effector caspases, such as caspase-3 and caspase-7, is a key event in the execution phase of apoptosis.

G cluster_initiator Initiation cluster_cascade Cascade cluster_execution Execution Dorstenia Flavonoids Dorstenia Flavonoids Cellular Stress Cellular Stress Dorstenia Flavonoids->Cellular Stress Pro-caspase-9 Pro-caspase-9 Cellular Stress->Pro-caspase-9 Activates Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Cleavage Pro-caspase-3/7 Pro-caspase-3/7 Caspase-9->Pro-caspase-3/7 Activates Caspase-3/7 Caspase-3/7 Pro-caspase-3/7->Caspase-3/7 Cleavage Substrate Cleavage Substrate Cleavage Caspase-3/7->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Simplified overview of the caspase-dependent apoptosis pathway.

This pathway highlights the role of initiator caspases (e.g., caspase-9) which, upon activation by cellular stress (potentially induced by the Dorstenia compounds), cleave and activate effector caspases (caspase-3 and -7). These effector caspases then orchestrate the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis. The ability of certain Dorstenia compounds to activate this pathway underscores their potential as pro-apoptotic agents in cancer therapy.

References

Unraveling the Molecular Targets of Kinase Inhibitors: A Comparative Guide to Dorsomorphin and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of a compound's molecular targets is paramount. This guide provides a comprehensive comparison of the widely used but non-specific AMP-activated protein kinase (AMPK) inhibitor, Dorsomorphin (also known as Compound C), with more selective alternatives. It also clarifies the distinction between Dorsomorphin and the natural compound Dorsmanin C, a crucial point of potential confusion.

Initially, it is vital to address a common misconception. "this compound" is a naturally occurring flavone isolated from Dorstenia mannii[1]. In contrast, "Dorsomorphin" (Compound C) is a synthetic pyrazolopyrimidine that has been extensively studied as an inhibitor of AMPK and other kinases[2][3][4]. The two are distinct chemical entities with different molecular structures. This guide will focus on the molecular target validation of Dorsomorphin and its more specific alternatives due to the extensive research available on these compounds in the context of kinase inhibition.

Dorsomorphin (Compound C): The Promiscuous Inhibitor

Dorsomorphin has been widely utilized in biological research as an ATP-competitive inhibitor of AMPK, a key regulator of cellular energy homeostasis[3][5][6][7][8]. However, its utility is significantly hampered by its lack of specificity. Numerous studies have revealed that Dorsomorphin inhibits a range of other kinases, some with greater potency than its intended target, AMPK[9]. This promiscuity can lead to misinterpretation of experimental results, as observed effects may be independent of AMPK inhibition[10][11][12][13].

Off-Target Effects of Dorsomorphin

Beyond AMPK, Dorsomorphin has been demonstrated to inhibit several other kinases, including:

  • Bone Morphogenetic Protein (BMP) type I receptors (ALK2, ALK3, and ALK6): This inhibition is potent and has been utilized in studies of developmental biology and disease[3][5][7][8].

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of this receptor can impact angiogenesis[12].

  • Akt/mTOR pathway: Dorsomorphin can inhibit this critical signaling pathway, which is involved in cell growth, proliferation, and survival, independent of its effects on AMPK[12][13].

  • Other kinases: Screening studies have shown that Dorsomorphin inhibits a wide array of kinases, complicating its use as a specific AMPK inhibitor[9][14].

The Rise of Selective AMPK Inhibitors: SBI-0206965 and BAY-3827

The limitations of Dorsomorphin spurred the development of more selective AMPK inhibitors. Among these, SBI-0206965 and BAY-3827 have emerged as valuable research tools.

  • SBI-0206965: Initially identified as an inhibitor of ULK1, a kinase involved in autophagy, SBI-0206965 was later found to be a potent AMPK inhibitor[14][15][16][17]. While it also inhibits ULK1 and ULK2, it demonstrates significantly greater selectivity for AMPK compared to Dorsomorphin[14][18].

  • BAY-3827: This compound is a highly potent and selective AMPK inhibitor[19][20][21][22]. Kinase screening has revealed superior selectivity for AMPK over a broad panel of other kinases when compared to both Dorsomorphin and SBI-0206965[14].

Quantitative Comparison of Kinase Inhibitors

The following table summarizes the key quantitative data for Dorsomorphin and its more selective alternatives. IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are crucial metrics for comparing the potency of inhibitors.

CompoundTargetIC50KiReference
Dorsomorphin (Compound C) AMPK234.6 nM109 nM[3][5]
ALK2, ALK3, ALK6Potent inhibition (specific IC50/Ki often not reported in direct comparison)-[3][5]
SBI-0206965 AMPK~300 nM-[14]
ULK1108 nM-[15][17]
ULK2711 nM-[15][17]
BAY-3827 AMPK (low ATP)1.4 nM-[19][22]
AMPK (high ATP)15 nM-[19][22]

Experimental Protocols for Target Validation

Validating the molecular targets of a compound is a multi-faceted process involving both in vitro and cellular assays.

In Vitro Kinase Assays
  • Objective: To determine the direct inhibitory effect of a compound on the activity of a purified kinase.

  • Methodology:

    • Purified recombinant kinase is incubated with a specific substrate (e.g., a peptide) and ATP (often radiolabeled, e.g., [γ-³²P]ATP).

    • The inhibitor compound is added at varying concentrations.

    • The kinase reaction is allowed to proceed for a defined period.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity or using specific antibodies in an ELISA or Western blot format.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cellular Assays for Target Engagement
  • Objective: To confirm that the inhibitor engages and inhibits its target within a cellular context.

  • Methodology (Western Blotting for Phospho-protein levels):

    • Cells are treated with the inhibitor at various concentrations and for different durations.

    • Cells are often stimulated with an activator of the signaling pathway of interest (e.g., AICAR or metformin to activate AMPK).

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • Proteins are transferred to a membrane and probed with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., phospho-ACC for AMPK).

    • Total protein levels of the substrate and the target kinase are also measured as loading controls.

    • A decrease in the phosphorylation of the downstream substrate indicates target engagement and inhibition by the compound.

Visualizing Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the AMPK signaling pathway, the workflow for target validation, and the comparative selectivity of the inhibitors.

cluster_0 AMPK Signaling Pathway AMPK AMPK ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inactivates ULK1 ULK1 AMPK->ULK1 Activates mTORC1 mTORC1 AMPK->mTORC1 Inactivates Biosynthesis Anabolic Processes (e.g., Fatty Acid & Protein Synthesis) ACC->Biosynthesis Inhibits Autophagy Autophagy ULK1->Autophagy Initiates mTORC1->Biosynthesis Promotes

Caption: Simplified AMPK signaling pathway.

cluster_1 Target Validation Workflow A In Vitro Kinase Assay (IC50/Ki Determination) B Cellular Target Engagement (e.g., Western Blot for p-ACC) A->B C Phenotypic Assays (e.g., Proliferation, Autophagy) B->C E Validated Target B->E D Off-Target Profiling (Kinase Panel Screening) C->D Correlate phenotype with on/off-target effects D->E

Caption: General workflow for molecular target validation.

cluster_2 Inhibitor Selectivity Comparison cluster_Dorsomorphin Dorsomorphin cluster_SBI SBI-0206965 cluster_BAY BAY-3827 D_AMPK AMPK D_BMPR BMP Receptors D_VEGFR2 VEGFR2 D_Others Other Kinases S_AMPK AMPK S_ULK1_2 ULK1/2 B_AMPK AMPK

Caption: Comparative selectivity of kinase inhibitors.

References

A Comparative Analysis of Dorsomorphin C and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Dorsomorphin (also known as Compound C), a widely used research compound, and established inhibitors targeting key signaling pathways in cellular regulation and disease: Rapamycin for the mTOR pathway and Sunitinib for the VEGFR pathway. This analysis is supported by experimental data to objectively evaluate their performance and mechanisms of action.

Introduction to the Inhibitors

Dorsomorphin (Compound C) is a synthetic small molecule initially identified as a potent, ATP-competitive, and reversible inhibitor of AMP-activated protein kinase (AMPK). Subsequent research has revealed its broader specificity, with significant inhibitory activity against other kinases, including bone morphogenetic protein (BMP) receptors and vascular endothelial growth factor receptor 2 (VEGFR2). Its polypharmacology necessitates careful interpretation of experimental results, as its effects can be AMPK-independent.

Rapamycin is a macrolide compound that is a highly specific and potent allosteric inhibitor of the mechanistic target of rapamycin (mTOR), specifically the mTORC1 complex. It achieves this by forming a gain-of-function complex with the intracellular receptor FKBP12. Rapamycin is a cornerstone tool for studying mTOR signaling and is clinically used as an immunosuppressant and anti-cancer agent.

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of various cancers. Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), as well as c-KIT. By inhibiting these RTKs, Sunitinib potently blocks tumor angiogenesis and cell proliferation.

Comparative Performance Data

The following tables summarize the in vitro and cellular inhibitory activities of Dorsomorphin, Rapamycin, and Sunitinib against their primary and key off-targets.

InhibitorTarget KinaseAssay TypeIC50 / Ki ValueCitation
Dorsomorphin AMPKIn vitro (cell-free)Ki: 109 nM[1][2]
AMPKIn vitro (cell-free)IC50: 234.6 nM[3]
VEGFR2 (KDR)In vitro (cell-free)IC50: 25.1 nM[4]
ALK2 (BMPR-I)In vitro (cell-free)IC50: 148 nM
Rapamycin mTOR (in cells)CellularIC50: ~0.1 nM (HEK293 cells)[5]
mTOR (in cells)CellularIC50: 2 nM (T98G cells)[5]
mTOR (in cells)CellularIC50: 1 µM (U87-MG cells)[5]
Sunitinib VEGFR2 (Flk-1)In vitro (cell-free)IC50: 80 nM[4][6]
VEGFR2 (Flk-1)Cellular (phosphorylation)IC50: 10 nM[6]
PDGFRβIn vitro (cell-free)IC50: 2 nM[4][6]
PDGFRβCellular (phosphorylation)IC50: 10 nM[6]
c-KitIn vitro (cell-free)IC50: 42 nM (unactivated)[7]
FLT3In vitro (cell-free)IC50: 30-50 nM[4]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by Dorsomorphin, Rapamycin, and Sunitinib.

AMPK_mTOR_Pathway cluster_Dorsomorphin Dorsomorphin Inhibition cluster_Rapamycin Rapamycin Inhibition AMPK AMPK mTORC1_d mTORC1 AMPK->mTORC1_d Inhibits Protein_Synthesis_d Protein Synthesis & Cell Growth mTORC1_d->Protein_Synthesis_d Promotes Dorsomorphin Dorsomorphin Dorsomorphin->AMPK Inhibits Dorsomorphin->mTORC1_d Inhibits (AMPK-independent) mTORC1_r mTORC1 Protein_Synthesis_r Protein Synthesis & Cell Growth mTORC1_r->Protein_Synthesis_r Promotes Rapamycin Rapamycin Rapamycin->mTORC1_r Inhibits

Figure 1. Inhibition of the AMPK-mTOR pathway by Dorsomorphin and Rapamycin.

VEGFR_Pathway cluster_Sunitinib Sunitinib Inhibition cluster_Dorsomorphin_VEGF Dorsomorphin Off-Target Inhibition VEGFR2_s VEGFR2 Downstream_Signaling_s Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2_s->Downstream_Signaling_s Activates Sunitinib Sunitinib Sunitinib->VEGFR2_s Inhibits VEGFR2_d VEGFR2 Downstream_Signaling_d Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2_d->Downstream_Signaling_d Activates Dorsomorphin Dorsomorphin Dorsomorphin->VEGFR2_d Inhibits VEGF VEGF VEGF->VEGFR2_s VEGF->VEGFR2_d Angiogenesis_s Angiogenesis & Cell Proliferation Downstream_Signaling_s->Angiogenesis_s Promotes Angiogenesis_d Angiogenesis & Cell Proliferation Downstream_Signaling_d->Angiogenesis_d Promotes Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor dilutions Start->Prepare_Reagents Incubate Incubate kinase, substrate, and inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate reaction with ATP/Mg2+ Incubate->Initiate_Reaction Stop_Reaction Stop reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect signal (e.g., phosphorylation) Stop_Reaction->Detect_Signal Analyze_Data Analyze data and calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Treat_Cells Treat cells with inhibitor dilutions Seed_Cells->Treat_Cells Incubate_Cells Incubate for a defined period (e.g., 24-72h) Treat_Cells->Incubate_Cells Add_MTT Add MTT reagent to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours to allow formazan formation Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals with DMSO or SDS Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance (e.g., at 570 nm) Solubilize->Measure_Absorbance Analyze_Data Analyze data and calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Unraveling the Structure-Activity Relationship of Dorsomorphin C Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dorsomorphin, also known as Compound C, was initially identified as a potent inhibitor of AMP-activated protein kinase (AMPK). However, subsequent research revealed its significant "off-target" effects, most notably the inhibition of bone morphogenetic protein (BMP) type I receptors, including ALK2, ALK3, and ALK6, as well as vascular endothelial growth factor receptor 2 (VEGFR2). This multifaceted inhibitory profile has made dorsomorphin and its derivatives valuable tools for dissecting various signaling pathways. However, the lack of selectivity can be a significant drawback for therapeutic applications. This has spurred extensive research into the structure-activity relationship (SAR) of dorsomorphin C derivatives to develop more potent and selective inhibitors for specific targets. This guide provides a comparative analysis of key dorsomorphin C derivatives, summarizing their inhibitory activities and providing detailed experimental protocols for their evaluation.

Comparative Inhibitory Activity of Dorsomorphin C Derivatives

The inhibitory potency and selectivity of dorsomorphin and its key derivatives against their primary targets are summarized below. The data is primarily derived from a comprehensive in vivo SAR study by Hao et al. (2010), which utilized a zebrafish model to assess the effects of 63 synthesized analogs on developmental processes governed by BMP and VEGF signaling.[1]

CompoundALK2 (BMPRI) IC50 (nM)KDR (VEGFR2) IC50 (nM)AMPK IC50 (nM)In Vivo Zebrafish Dorsalization (BMP Inhibition) EC50 (µM)In Vivo Zebrafish Angiogenesis (VEGF Inhibition) EC50 (µM)
Dorsomorphin (Compound C) 148.125.1234.6210
LDN-193189 40.7214.71122.0Not Reported20
DMH1 107.9>30,000No Inhibition0.5>50
DMH2 42.82418.03527.00.1>50
DMH3 26.72062.01940.00.1>50
DMH4 3558.0161.08038.0>500.5

Key SAR Observations:

  • Selectivity for BMP vs. VEGF: The substitution at the C-3 position of the pyrazolo[1,5-a]pyrimidine core is a critical determinant of selectivity between BMP and VEGF receptor inhibition.[1]

  • Potent and Selective BMP Inhibition: Analogs like DMH1 , DMH2 , and DMH3 demonstrate significantly improved selectivity for the BMP pathway over VEGFR and AMPK. DMH1, in particular, shows remarkable selectivity for ALK2 with no significant inhibition of KDR or AMPK.[1][2][3][4]

  • Potent and Selective VEGF Inhibition: Conversely, DMH4 exhibits potent and selective inhibition of KDR (VEGFR2) with minimal activity against ALK2 and AMPK.[1]

  • AMPK Inhibition: While dorsomorphin is a potent AMPK inhibitor, many of its derivatives, particularly those optimized for BMP or VEGF inhibition, show significantly reduced activity against AMPK.[1]

  • In Vivo Correlation: The in vivo zebrafish assays for dorsalization (a hallmark of BMP inhibition) and intersomitic vessel formation (dependent on VEGF signaling) correlate well with the in vitro kinase inhibition data, highlighting the utility of this model for SAR studies.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by dorsomorphin C derivatives and the general workflow used in their structure-activity relationship studies.

G cluster_BMP BMP Signaling cluster_VEGF VEGF Signaling cluster_AMPK AMPK Signaling BMP BMP Ligand BMPRII BMPR-II BMP->BMPRII ALK2_3_6 ALK2/3/6 (BMPR-I) BMPRII->ALK2_3_6 recruits & phosphorylates SMAD1_5_8 p-SMAD1/5/8 ALK2_3_6->SMAD1_5_8 phosphorylates SMAD4 SMAD4 SMAD1_5_8->SMAD4 forms complex Gene_Expression Target Gene Expression SMAD4->Gene_Expression translocates to nucleus Dorsomorphin_Derivatives_BMP Dorsomorphin Derivatives (e.g., DMH1) Dorsomorphin_Derivatives_BMP->ALK2_3_6 inhibit VEGF VEGF Ligand VEGFR2 VEGFR2 (KDR) VEGF->VEGFR2 Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream autophosphorylation & activation Angiogenesis Angiogenesis Downstream->Angiogenesis Dorsomorphin_Derivatives_VEGF Dorsomorphin Derivatives (e.g., DMH4) Dorsomorphin_Derivatives_VEGF->VEGFR2 inhibit AMP_ATP ↑ AMP/ATP Ratio AMPK AMPK AMP_ATP->AMPK activates Metabolic_Pathways Metabolic Pathways AMPK->Metabolic_Pathways phosphorylates targets Dorsomorphin Dorsomorphin (Compound C) Dorsomorphin->AMPK inhibits

Caption: Targeted signaling pathways of dorsomorphin C derivatives.

G cluster_workflow SAR Experimental Workflow start Synthesis of Dorsomorphin Derivatives invivo In Vivo Zebrafish Assays start->invivo invitro In Vitro Kinase Assays start->invitro dorsalization Dorsalization Assay (BMP Inhibition) invivo->dorsalization angiogenesis Angiogenesis Assay (VEGF Inhibition) invivo->angiogenesis sar Structure-Activity Relationship Analysis dorsalization->sar angiogenesis->sar alk2_assay ALK2 Kinase Assay invitro->alk2_assay kdr_assay KDR (VEGFR2) Kinase Assay invitro->kdr_assay ampk_assay AMPK Kinase Assay invitro->ampk_assay alk2_assay->sar kdr_assay->sar ampk_assay->sar

Caption: Experimental workflow for SAR studies of dorsomorphin derivatives.

Experimental Protocols

In Vitro Kinase Inhibition Assays

A generalized protocol for determining the in vitro kinase inhibitory activity of dorsomorphin C derivatives is described below. Specific conditions for each kinase (ALK2, KDR, AMPK) may vary.

1. Reagents and Materials:

  • Purified recombinant human kinases: ALK2 (ACVR1), KDR (VEGFR2), AMPK (e.g., α1/β1/γ1 complex).

  • Kinase-specific peptide substrate (e.g., casein for ALK2, Poly(Glu,Tyr) 4:1 for KDR, SAMS peptide for AMPK).

  • ATP (including radiolabeled [γ-³³P]ATP or [γ-³²P]ATP for radiometric assays).

  • Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA at appropriate pH).

  • Test compounds (dorsomorphin derivatives) dissolved in DMSO.

  • 96-well or 384-well assay plates.

  • Apparatus for detecting kinase activity (e.g., scintillation counter for radiometric assays, luminometer for ATP-Glo™ assays).

2. Assay Procedure (Radiometric Filter Binding Assay Example):

  • Prepare serial dilutions of the test compounds in DMSO. A common starting concentration is 30 µM with 3-fold serial dilutions.

  • In a microplate, combine the kinase assay buffer, the respective kinase, and the peptide substrate.

  • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (e.g., a known potent inhibitor like staurosporine). The final DMSO concentration should typically not exceed 1%.

  • Initiate the kinase reaction by adding ATP (a common concentration is 10 µM, including the radiolabeled ATP).

  • Incubate the plate at 30°C for a specified time (e.g., 30-45 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or streptavidin-coated for biotinylated substrates).

  • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.

Alternative Non-Radiometric Assays:

  • ADP-Glo™ Kinase Assay (Promega): This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, and the light produced by a luciferase reaction is proportional to the kinase activity.

  • LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific): This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of the test compound to the kinase.

In Vivo Zebrafish Embryo Assays

1. Zebrafish Husbandry and Embryo Collection:

  • Maintain adult zebrafish (e.g., wild-type AB strain or transgenic lines like Tg(fli1a:EGFP) for visualizing vasculature) under standard conditions.

  • Collect freshly fertilized eggs and raise them in embryo medium at 28.5°C.

2. Dorsalization Assay (BMP Inhibition):

  • At 3 hours post-fertilization (hpf), manually dechorionate the embryos.

  • Array the embryos in a 96-well plate, one embryo per well, containing embryo medium.

  • Add the test compounds at various concentrations (e.g., from 0.01 µM to 50 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the embryos at 28.5°C.

  • At 24 and 48 hpf, score the embryos for dorsalization phenotypes under a dissecting microscope. Dorsalization is characterized by an expansion of dorsal tissues and a reduction or loss of ventral structures, leading to a graded series of phenotypes from mild to severe.

  • Determine the effective concentration 50 (EC50) for dorsalization.

3. Angiogenesis Assay (VEGF Inhibition):

  • Use transgenic zebrafish embryos with fluorescently labeled vasculature (e.g., Tg(fli1a:EGFP)).

  • At 12 hpf, array the dechorionated embryos in a 96-well plate with embryo medium.

  • Add the test compounds at various concentrations.

  • Incubate the embryos at 28.5°C.

  • At 48 hpf, anesthetize the embryos and mount them for fluorescence microscopy.

  • Image the trunk vasculature and assess the formation of the intersomitic vessels (ISVs).

  • Score the embryos for angiogenesis defects, such as incomplete or absent ISVs.

  • Determine the EC50 for the inhibition of angiogenesis.

References

Comparative Analysis of Dorsomorphin (Compound C) in Elucidating Anticancer Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial query requested information on "Dorsmanin C." However, publicly available scientific literature predominantly details the anticancer activities of "Dorsomorphin," also widely known as "Compound C." Dorsomorphin is a well-characterized AMP-activated protein kinase (AMPK) inhibitor. Given the similarity in nomenclature, this guide will focus on the established anticancer mechanisms of Dorsomorphin (Compound C), which is likely the intended subject of inquiry.

This guide provides a comparative overview of Dorsomorphin (Compound C), detailing its mechanisms of action, effects on key signaling pathways, and its performance relative to other kinase inhibitors in cancer research. Experimental data and detailed protocols for key assays are provided to support further investigation.

Mechanism of Action

Dorsomorphin (Compound C) is a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), with a Ki of 109 nM in cell-free assays.[1][2] While it is widely used as an AMPK inhibitor, numerous studies have demonstrated that its anticancer effects are often independent of AMPK inhibition.[3][4] Dorsomorphin also selectively inhibits bone morphogenetic protein (BMP) type I receptors ALK2, ALK3, and ALK6.[2][5]

The anticancer activity of Dorsomorphin is multifaceted and includes:

  • Induction of Apoptosis and Autophagy: Dorsomorphin has been shown to induce programmed cell death (apoptosis) and autophagy in various cancer cell lines.[3][6][7]

  • Inhibition of Proliferation: It effectively reduces the viability and proliferation of cancer cells.[3]

  • Cell Cycle Arrest: Some studies indicate that Compound C can cause a G2/M cell cycle block.[3]

  • Sensitization to other therapies: Dorsomorphin can enhance the efficacy of other anticancer agents, such as HSP90 and proteasome inhibitors, by suppressing the expression of heat shock proteins (HSPs).[8]

Impact on Signaling Pathways

Dorsomorphin influences several critical signaling pathways involved in cancer progression:

  • Akt/mTOR Pathway: Dorsomorphin can induce autophagy and inhibit cancer cell proliferation by downregulating the Akt/mTOR signaling pathway, independent of AMPK inhibition.[4][7]

  • HSF1 Signaling: It has been identified as an inhibitor of Heat Shock Factor 1 (HSF1), reducing the expression of HSPs and thereby promoting cancer cell apoptosis.[8]

  • TGF-β/Smad Pathway: Dorsomorphin has been shown to inhibit the TGF-β1/Smad2/3 signaling pathway, which can reduce epithelial-mesenchymal transition (EMT) and metastasis in some cancers.[9]

The following diagram illustrates the primary signaling pathways affected by Dorsomorphin (Compound C).

cluster_0 AMPK-Independent Mechanisms Dorsomorphin Dorsomorphin (Compound C) Akt Akt Dorsomorphin->Akt Inhibits HSF1 HSF1 Dorsomorphin->HSF1 Inhibits Nuclear Translocation TGF_beta TGF-β/Smad Dorsomorphin->TGF_beta Inhibits BMP BMP Receptors (ALK2, ALK3, ALK6) Dorsomorphin->BMP Inhibits AMPK AMPK Dorsomorphin->AMPK mTOR mTOR Akt->mTOR Activates Proliferation Proliferation mTOR->Proliferation Promotes Survival Survival mTOR->Survival Promotes HSPs Heat Shock Proteins HSF1->HSPs Induces EMT Epithelial-Mesenchymal Transition TGF_beta->EMT Promotes Osteogenic_Differentiation Osteogenic_Differentiation BMP->Osteogenic_Differentiation Promotes Apoptosis Apoptosis HSPs->Apoptosis Inhibits AMPK->mTOR Inhibits

Signaling pathways modulated by Dorsomorphin (Compound C).

Comparative Data

While Dorsomorphin is often used as a standard AMPK inhibitor, its off-target effects are notable. The following table summarizes its inhibitory activity and provides a comparison with other kinase inhibitors where data is available.

CompoundPrimary Target(s)Ki or IC50Cell Line Example (Effect)Reference
Dorsomorphin (Compound C) AMPK, ALK2, ALK3, ALK6Ki = 109 nM (AMPK)Glioma cells (induces apoptosis and autophagy)[1][3]
Doxorubicin Topoisomerase II, AMPKVariesVarious cancer cells (induces apoptosis)[6]
GSK690693 Akt kinases, AMPKIC50 = ~10 nM (Akt)Various cancer cells (inhibits proliferation)[6]
Metformin Indirect AMPK activatorN/AVarious cancer cells (inhibits proliferation)[6]

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the anticancer effects of Dorsomorphin (Compound C).

Cell Viability Assay (MTS Assay)

This protocol assesses the effect of Dorsomorphin on cancer cell proliferation.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Dorsomorphin (Compound C)

  • MTS reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of Dorsomorphin in culture medium.

  • Remove the medium from the wells and add 100 µL of the Dorsomorphin dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis

This protocol is used to determine the effect of Dorsomorphin on the expression and phosphorylation of proteins in key signaling pathways.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Dorsomorphin (Compound C)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-Akt, anti-Akt, anti-LC3B, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of Dorsomorphin for the desired time.

  • Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.

  • Scrape the cells and collect the lysate. Centrifuge at 12,000 rpm for 20 minutes at 4°C.

  • Determine the protein concentration of the supernatant.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Dorsomorphin (Compound C)

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Dorsomorphin for the desired time.

  • Collect both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge at 670 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

The following diagram provides a general workflow for these experimental procedures.

cluster_0 Cell Viability Assay cluster_1 Western Blot Analysis cluster_2 Apoptosis Assay Start Cancer Cell Culture Treatment Treat with Dorsomorphin (Compound C) (Varying concentrations and time points) Start->Treatment Harvest Harvest Cells Treatment->Harvest Viability_Assay MTS/MTT Assay Harvest->Viability_Assay Lysis Cell Lysis & Protein Quantification Harvest->Lysis Staining Annexin V/PI Staining Harvest->Staining Viability_Readout Measure Absorbance (Plate Reader) Viability_Assay->Viability_Readout Viability_Analysis Calculate IC50 Viability_Readout->Viability_Analysis SDS_PAGE SDS-PAGE & Transfer Lysis->SDS_PAGE Immunoblot Immunoblotting with Specific Antibodies SDS_PAGE->Immunoblot Detection Chemiluminescent Detection Immunoblot->Detection Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Apoptosis_Quant Quantify Apoptotic Population Flow_Cytometry->Apoptosis_Quant

General experimental workflow.

References

A Cross-Validation of Dorsomorphin C's Efficacy and Mechanism in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dorsomorphin C's performance across various cell lines, supported by experimental data and detailed protocols. Dorsomorphin C, also known as Compound C, is a widely utilized small molecule inhibitor with dual activity against AMP-activated protein kinase (AMPK) and Bone Morphogenetic Protein (BMP) signaling pathways.

This guide synthesizes data from multiple studies to offer a comprehensive overview of its effects on cell viability, apoptosis, and differentiation, highlighting its therapeutic potential and off-target effects.

Quantitative Analysis of Dorsomorphin C Activity

The inhibitory effects of Dorsomorphin C vary significantly across different cell lines and molecular targets. The following tables summarize the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) values, providing a quantitative comparison of its potency.

Table 1: Inhibitory Potency (IC50/Kᵢ) of Dorsomorphin C on Key Signaling Molecules

TargetAssay TypeValueCitation
AMPKCell-free kinase assay (Kᵢ)109 nM[1][2]
AMPKCell-based activity assay234.6 nM[1]
BMP4-induced SMAD1/5/8 phosphorylationCell-based assay0.47 µM[3]

Table 2: Cytotoxic Effects (IC50) of Dorsomorphin C on Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Citation
HeLaCervical Cancer10.71[4]
HCT116Colon Carcinoma11.34[4]
92-1Uveal Melanoma6.526[5]
MP46Uveal Melanoma10.13[5]
OMM2.5Uveal Melanoma31.45[5]
Mel270Uveal Melanoma8.39[5]
A2780Ovarian Cancer0.9[2]

Signaling Pathways Modulated by Dorsomorphin C

Dorsomorphin C's biological effects are primarily attributed to its inhibition of the AMPK and BMP signaling pathways. Understanding these pathways is crucial for interpreting experimental outcomes.

Dorsomorphin C Signaling Pathway Inhibition cluster_AMPK AMPK Pathway cluster_BMP BMP Pathway AMPK AMPK ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC phosphorylates mTORC1 mTORC1 AMPK->mTORC1 inhibits ULK1 ULK1 mTORC1->ULK1 inhibits Proliferation Cell Proliferation mTORC1->Proliferation Autophagy Autophagy ULK1->Autophagy induces BMP BMP Ligand BMPR BMP Receptor (ALK2/3/6) BMP->BMPR SMAD SMAD1/5/8 BMPR->SMAD phosphorylates Gene_Transcription Gene Transcription SMAD->Gene_Transcription Differentiation Osteogenic Differentiation Gene_Transcription->Differentiation Dorsomorphin_C Dorsomorphin C Dorsomorphin_C->AMPK Dorsomorphin_C->BMPR

Dorsomorphin C inhibits both the AMPK and BMP signaling pathways.

Experimental Workflow for Assessing Dorsomorphin C Effects

A standardized workflow is essential for the reproducible evaluation of Dorsomorphin C's effects in different cell lines.

Experimental Workflow for Dorsomorphin C Evaluation cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Line Seeding & Culture Treatment Incubate Cells with Dorsomorphin C (Varying Concentrations & Durations) Cell_Culture->Treatment Dorsomorphin_Prep Dorsomorphin C Stock Preparation Dorsomorphin_Prep->Treatment Viability Cell Viability Assay (e.g., MTT, CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V Staining) Treatment->Apoptosis Western_Blot Western Blot (p-AMPK, p-SMAD, Cleaved PARP) Treatment->Western_Blot Differentiation Differentiation Assay (e.g., Alkaline Phosphatase Staining) Treatment->Differentiation IC50_Calc IC50 Calculation Viability->IC50_Calc Statistical_Analysis Statistical Analysis Apoptosis->Statistical_Analysis Pathway_Analysis Pathway Interpretation Western_Blot->Pathway_Analysis Differentiation->Statistical_Analysis IC50_Calc->Pathway_Analysis Statistical_Analysis->Pathway_Analysis

A typical workflow for evaluating the effects of Dorsomorphin C.

Detailed Experimental Protocols

To ensure the reproducibility of the findings, detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Dorsomorphin C (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for Phosphorylated SMAD1/5/8
  • Cell Lysis: After treatment with Dorsomorphin C and/or BMP ligand, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated SMAD1/5/8 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control such as GAPDH or β-actin.

Osteogenic Differentiation Assay (Alkaline Phosphatase Staining)
  • Cell Culture and Treatment: Culture C2C12 myoblast cells in DMEM with 10% FBS. Upon reaching confluence, switch to a differentiation medium (DMEM with 2% horse serum) containing a BMP ligand (e.g., BMP4) with or without Dorsomorphin C (e.g., 4 µM).[6]

  • Staining: After 5-7 days of differentiation, wash the cells with PBS and fix them with 4% paraformaldehyde for 10 minutes.

  • Alkaline Phosphatase Staining: Stain the cells with a solution containing NBT/BCIP (nitro-blue tetrazolium chloride/5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) according to the manufacturer's instructions until a purple color develops.

  • Imaging and Quantification: Capture images of the stained cells and quantify the alkaline phosphatase activity, for example, by measuring the stained area or by using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.[6]

References

Synergistic Effects of Dorsomorphin (Compound C) in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dorsomorphin, also known as Compound C, is a well-established inhibitor of AMP-activated protein kinase (AMPK) and bone morphogenetic protein (BMP) signaling pathways.[1] While its standalone therapeutic potential has been explored, a growing body of evidence highlights its significant synergistic effects when combined with other anticancer agents. This guide provides a comparative overview of the synergistic interactions of Dorsomorphin with various drug classes, supported by experimental data, detailed protocols, and signaling pathway visualizations to inform preclinical and clinical research.

I. Synergistic Combinations with Dorsomorphin

Dorsomorphin has demonstrated synergistic or sensitizing effects with several classes of anticancer drugs, primarily by targeting distinct but complementary cellular pathways. The key combination strategies investigated include its use with HSP90 inhibitors, proteasome inhibitors, and conventional chemotherapeutic agents, particularly in the context of overcoming multidrug resistance.

Dorsomorphin and HSP90 Inhibitors (e.g., 17-AAG)

Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous oncoproteins. HSP90 inhibitors, such as 17-AAG, are a promising class of anticancer drugs. However, their efficacy can be limited by the compensatory upregulation of heat shock proteins, a process mediated by Heat Shock Factor 1 (HSF1). Dorsomorphin has been shown to inhibit HSF1, thereby preventing this resistance mechanism and synergistically enhancing the efficacy of HSP90 inhibitors.

Quantitative Data Summary

Cell LineDrug CombinationEffectReference
HeLa, HCT116Dorsomorphin + 17-AAGSynergistically reduced cell viability and induced apoptosis. Dorsomorphin inhibited 17-AAG-induced HSP70 expression.[2]
HCT116 XenograftDorsomorphin (10 mg/kg) + 17-AAG (50 mg/kg)Synergistically suppressed tumor growth and inhibited 17-AAG-induced HSP70 expression in tumor tissues.[2]

Signaling Pathway

cluster_0 HSP90 Inhibition cluster_1 Dorsomorphin Action 17-AAG 17-AAG HSP90 HSP90 17-AAG->HSP90 inhibits HSF1 HSF1 17-AAG->HSF1 activates Apoptosis_Synergy Synergistic Apoptosis 17-AAG->Apoptosis_Synergy Oncogenic Client Proteins Oncogenic Client Proteins HSP90->Oncogenic Client Proteins stabilizes HSP90->HSF1 sequesters (inactive state) Apoptosis_HSP90 Apoptosis Oncogenic Client Proteins->Apoptosis_HSP90 inhibits Dorsomorphin Dorsomorphin Dorsomorphin->HSF1 inhibits nuclear translocation Dorsomorphin->Apoptosis_Synergy HSP70 HSP70 HSF1->HSP70 induces transcription Drug Resistance Drug Resistance HSP70->Drug Resistance promotes

Caption: Dorsomorphin and 17-AAG Synergy Pathway. Max Width: 760px.
Dorsomorphin and Drugs Overcoming ABCG2-Mediated Multidrug Resistance (e.g., Mitoxantrone, Doxorubicin)

The ATP-binding cassette transporter G2 (ABCG2) is a major contributor to multidrug resistance (MDR) in cancer by actively effluxing chemotherapeutic drugs. Dorsomorphin has been identified as a potent inhibitor of ABCG2 transporter activity, thereby restoring the sensitivity of cancer cells to ABCG2 substrates like mitoxantrone and doxorubicin.[2][3]

Quantitative Data Summary

Cell LineDrug CombinationIC50 (µM) ± SDFold ReversalReference
S1-M1-80 vector (ABCG2-overexpressing)Mitoxantrone31.407 ± 3.215-
Mitoxantrone + Dorsomorphin (0.3 µM)10.153 ± 1.0123.1
Mitoxantrone + Dorsomorphin (1 µM)4.312 ± 0.5217.3
Doxorubicin25.316 ± 2.631-
Doxorubicin + Dorsomorphin (0.3 µM)8.167 ± 0.9153.1
Doxorubicin + Dorsomorphin (1 µM)3.512 ± 0.4327.2

Signaling Pathway

cluster_cell Cancer Cell Chemotherapy Mitoxantrone / Doxorubicin Intracellular Drug Concentration Intracellular Drug Concentration Chemotherapy->Intracellular Drug Concentration enters cell Dorsomorphin Dorsomorphin ABCG2 ABCG2 Transporter Dorsomorphin->ABCG2 inhibits ABCG2->Chemotherapy pumps out Intracellular Drug Concentration->ABCG2 effluxed by Apoptosis Apoptosis Intracellular Drug Concentration->Apoptosis induces

Caption: Dorsomorphin Reversal of ABCG2-Mediated MDR. Max Width: 760px.
Dorsomorphin and Proteasome Inhibitors (e.g., Bortezomib)

Proteasome inhibitors block the degradation of pro-apoptotic proteins, leading to cancer cell death. Similar to HSP90 inhibitors, their efficacy can be compromised by the HSF1-mediated stress response. Dorsomorphin's inhibition of HSF1 is expected to synergize with proteasome inhibitors. While specific combination index values for Dorsomorphin and bortezomib were not found in the initial literature search, studies indicate a synergistic enhancement of cancer cell apoptosis.[2]

Signaling Pathway

cluster_0 Proteasome Inhibition cluster_1 Dorsomorphin Action Bortezomib Bortezomib Proteasome Proteasome Bortezomib->Proteasome inhibits HSF1_PI HSF1 Bortezomib->HSF1_PI activates Synergistic_Apoptosis_PI Synergistic Apoptosis Bortezomib->Synergistic_Apoptosis_PI Pro-apoptotic Proteins Pro-apoptotic Proteins Proteasome->Pro-apoptotic Proteins degrades Apoptosis_PI Apoptosis Pro-apoptotic Proteins->Apoptosis_PI induces Dorsomorphin Dorsomorphin Dorsomorphin->HSF1_PI inhibits Dorsomorphin->Synergistic_Apoptosis_PI HSP70_PI HSP70 HSF1_PI->HSP70_PI induces Drug_Resistance_PI Drug Resistance HSP70_PI->Drug_Resistance_PI promotes

Caption: Dorsomorphin and Proteasome Inhibitor Synergy. Max Width: 760px.
Dorsomorphin and Taxanes (e.g., Docetaxel)

In the context of androgen-independent prostate cancer, Dorsomorphin has been proposed to have synergistic potential with taxane-based chemotherapy like docetaxel. The rationale is that Dorsomorphin may counteract the epithelial-mesenchymal transition (EMT) induced by chemotherapy, a process that contributes to drug resistance and metastasis.[4]

II. Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the studies of Dorsomorphin's synergistic effects.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of single agents and their combinations.

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with various concentrations of Dorsomorphin, the combination drug, or both in combination for a specified period (e.g., 48-72 hours). Include a vehicle-treated control group.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. IC50 values (the concentration of a drug that inhibits cell growth by 50%) are determined from dose-response curves. For combination studies, the Combination Index (CI) is calculated using software like CompuSyn, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5][6]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following drug treatment.

Protocol:

  • Cell Treatment: Culture cells and treat them with the drugs of interest as described for the cell viability assay.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[7]

Western Blotting

Objective: To detect the expression levels of specific proteins involved in the signaling pathways of interest (e.g., HSF1, HSP70, cleaved PARP).

Protocol:

  • Protein Extraction: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression.[8][9]

III. Conclusion and Future Directions

The synergistic combination of Dorsomorphin with various anticancer agents presents a promising strategy to enhance therapeutic efficacy and overcome drug resistance. The ability of Dorsomorphin to inhibit HSF1 and ABCG2 transporter activity are key mechanisms underlying its synergistic potential. The provided data and protocols offer a foundation for further investigation into these and other potential synergistic combinations.

Future research should focus on:

  • Expanding the scope of combination studies: Investigating the synergy of Dorsomorphin with a broader range of targeted therapies and immunotherapies.

  • In vivo validation: Translating the promising in vitro findings into well-designed animal models to assess efficacy and toxicity.

  • Biomarker discovery: Identifying predictive biomarkers to select patient populations most likely to benefit from Dorsomorphin-based combination therapies.

By elucidating the mechanisms of synergy and conducting rigorous preclinical and clinical evaluations, the full therapeutic potential of Dorsomorphin in combination cancer therapy can be realized.

References

Independent Verification of Dorsomorphin C's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dorsomorphin C, also widely known as Compound C, is a well-documented small molecule inhibitor used extensively in biomedical research. Initially identified as a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), subsequent studies have revealed a more complex pharmacological profile.[1][2][3][4] This guide provides an objective comparison of Dorsomorphin C's biological activity with alternative compounds, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate tool for their studies.

Unraveling the Multifaceted Activity of Dorsomorphin C

Dorsomorphin C's primary mode of action is the inhibition of AMPK, a crucial cellular energy sensor.[3][4] However, a significant body of evidence demonstrates that many of its observed biological effects, particularly its anti-cancer properties, are independent of AMPK inhibition.[1] This is attributed to its activity against other kinases, most notably bone morphogenetic protein (BMP) type I receptors, including ALK2, ALK3, and ALK6.[3][4][5][6] This off-target activity has led to the development of more selective inhibitors for both the AMPK and BMP pathways. Furthermore, Dorsomorphin C has been reported to affect other signaling cascades, including VEGF, PI3K/Akt/mTOR, and NFκB pathways, highlighting the need for careful interpretation of experimental results.[6][7]

Comparative Analysis of Inhibitor Potency

To facilitate the selection of the most appropriate inhibitor, the following table summarizes the in vitro potency of Dorsomorphin C and its alternatives against their respective primary targets.

InhibitorPrimary Target(s)IC50 / KiOff-Target(s) of NoteReference(s)
Dorsomorphin C AMPKKi: 109 nMALK2, ALK3, ALK6, VEGFR2[3][4]
BMP Type I Receptors (ALK2, ALK3, ALK6)IC50: ~0.5 µM (cellular assay)AMPK, VEGFR2[8]
SBI-0206965 ULK1/AMPKIC50: 108 nM (ULK1)Other kinases (NUAK1, MARK3/4)[9][10][11][12]
LDN-193189 ALK2, ALK3IC50: 5 nM (ALK2), 30 nM (ALK3)Weakly inhibits ALK4, ALK5, ALK7[13][14]
DMH1 ALK2, ALK3More selective for BMPR1 than DorsomorphinDoes not inhibit VEGFR or AMPK signaling[15]
K02288 ALK1, ALK2IC50: 1-2 nM300-fold selectivity for ALK2 over ALK5[8]

Key Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the inhibitory activity of a compound against a specific kinase.

1. Reagents and Materials:

  • Purified recombinant kinase (e.g., AMPK, ALK2)

  • Kinase-specific substrate (e.g., SAMS peptide for AMPK)

  • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence-based assays)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (Dorsomorphin C and alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or ADP-Glo™ Kinase Assay kit for luminescence-based assays)

2. Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 20-60 minutes).

  • Stop the reaction.

  • Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cellular Assay for BMP Signaling Inhibition (Alkaline Phosphatase Activity)

This cell-based assay is commonly used to assess the inhibition of BMP-induced osteogenic differentiation.

1. Reagents and Materials:

  • C2C12 myoblast cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant BMP ligand (e.g., BMP4)

  • Test compounds (Dorsomorphin C and alternatives)

  • Alkaline phosphatase (ALP) substrate (e.g., p-nitrophenyl phosphate)

  • Cell lysis buffer

  • 96-well plates

  • Plate reader

2. Procedure:

  • Seed C2C12 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for a specific duration.

  • Stimulate the cells with a BMP ligand (e.g., BMP4) to induce osteogenic differentiation.

  • Culture the cells for several days, replacing the medium with fresh medium containing the test compounds and BMP ligand as needed.

  • After the incubation period, lyse the cells.

  • Measure the ALP activity in the cell lysates by adding the ALP substrate and measuring the absorbance at a specific wavelength.

  • Determine the concentration of the inhibitor that reduces BMP-induced ALP activity by 50%.

Visualizing the Molecular Pathways and Experimental Design

To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated.

BMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand TypeII_R BMP Type II Receptor BMP_ligand->TypeII_R Binds TypeI_R BMP Type I Receptor (ALK2/3/6) TypeII_R->TypeI_R Phosphorylates Smad158 Smad1/5/8 TypeI_R->Smad158 Phosphorylates Inhibitors Dorsomorphin C LDN-193189 DMH1, K02288 Inhibitors->TypeI_R Inhibit Complex Smad1/5/8-Smad4 Complex Smad158->Complex Smad4 Smad4 Smad4->Complex Target_Genes Target Gene Transcription Complex->Target_Genes Regulates

Figure 1. Simplified BMP signaling pathway and points of inhibition.

Kinase_Inhibition_Assay_Workflow start Start reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions start->reagents plate_prep Add Kinase, Substrate, and Inhibitor to 96-well Plate reagents->plate_prep reaction Initiate Reaction with ATP plate_prep->reaction incubation Incubate at 30°C reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect Kinase Activity (e.g., Radioactivity, Luminescence) stop_reaction->detection analysis Data Analysis: Calculate IC50 Values detection->analysis end End analysis->end

Figure 2. General workflow for an in vitro kinase inhibition assay.

Dorsomorphin_C_Activity_Profile cluster_primary_target Primary Target cluster_off_targets Off-Targets cluster_cellular_effects Cellular Effects Dorsomorphin_C Dorsomorphin C (Compound C) AMPK AMPK Dorsomorphin_C->AMPK Inhibits BMPR BMP Receptors (ALK2/3/6) Dorsomorphin_C->BMPR Inhibits VEGFR2 VEGFR2 Dorsomorphin_C->VEGFR2 Inhibits PI3K_Akt PI3K/Akt Pathway Dorsomorphin_C->PI3K_Akt Affects NFkB NFκB Pathway Dorsomorphin_C->NFkB Affects Anti_cancer Anti-cancer Activity (often AMPK-independent) AMPK->Anti_cancer BMPR->Anti_cancer Inhibit_Osteogenesis Inhibition of Osteogenesis BMPR->Inhibit_Osteogenesis Anti_angiogenic Anti-angiogenic Effects VEGFR2->Anti_angiogenic

Figure 3. Overview of Dorsomorphin C's target profile and cellular effects.

Conclusion

Dorsomorphin C remains a valuable tool for studying various biological processes. However, its off-target effects necessitate careful experimental design and the consideration of more selective alternatives. For researchers specifically investigating AMPK signaling, compounds like SBI-0206965 may offer improved specificity, although their full kinase profiles should be considered.[10][11][12] For studies focused on the BMP pathway, inhibitors such as LDN-193189, DMH1, and K02288 provide more targeted inhibition with reduced AMPK-related effects.[8][13][14][15] This guide provides a starting point for the independent verification of Dorsomorphin C's biological activity and the selection of appropriate comparative inhibitors to ensure the generation of robust and reproducible scientific data.

References

Safety Operating Guide

Proper Disposal of Dorsomorphin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Dorsomorphin C, also known as Compound C, is a widely used small molecule inhibitor in biomedical research. As with any laboratory chemical, its proper disposal is crucial for ensuring personnel safety and environmental protection. This guide provides essential information on the safe handling and disposal of Dorsomorphin C waste.

Immediate Safety and Handling Precautions

Before handling Dorsomorphin C, it is imperative to consult the substance's Safety Data Sheet (SDS). While classifications may vary between suppliers, Dorsomorphin C should be treated as a hazardous substance. It can be harmful if ingested, inhaled, or comes into contact with skin.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear suitable chemical-resistant gloves.

  • Lab Coat: A lab coat or other protective clothing should be worn.[1]

  • Eye Protection: Safety glasses or goggles are necessary to protect from dust or splashes.

  • Respiratory Protection: If there is a risk of generating dust, use appropriate respiratory protection.[2]

Step-by-Step Disposal Procedure

The recommended method for the disposal of Dorsomorphin C is to use an approved waste disposal service.[1] Adherence to local, regional, and national regulations is mandatory for the disposal of chemical waste.[2]

  • Waste Collection:

    • Collect all solid Dorsomorphin C waste, including empty vials and contaminated consumables (e.g., pipette tips, tubes), in a designated and clearly labeled hazardous waste container.

    • For solutions of Dorsomorphin C in solvents such as DMSO or dimethylformamide,[3][4] collect them in a designated container for flammable liquid waste. Do not mix with aqueous waste streams.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and list the contents, including "Dorsomorphin C" and any solvents.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]

  • Spill Management:

    • In the event of a spill, prevent further leakage if it is safe to do so.[1][2]

    • Wear appropriate PPE and avoid creating dust.[1][2]

    • Carefully sweep or scoop up the solid material and place it in the designated hazardous waste container.[1][2]

    • Clean the spill area thoroughly.[2]

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company. Follow your institution's specific procedures for waste pickup.

Summary of Safety and Disposal Information

AspectGuidelineSource
Hazard Class Harmful if swallowed, in contact with skin, or inhaled.[1]
PPE Gloves, lab coat, eye protection. Respiratory protection if dusting occurs.[1][2]
Solid Waste Collect in a labeled hazardous waste container.[1][2]
Liquid Waste Collect in a labeled flammable liquid waste container (for organic solvent solutions).
Disposal Method Via an approved and licensed waste disposal service.[1]
Regulations Comply with all local, regional, and national environmental regulations.[1][2]

Dorsomorphin C Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of Dorsomorphin C waste in a laboratory setting.

cluster_0 Dorsomorphin C Waste Disposal Workflow start Identify Dorsomorphin C Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (in Solvent) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Secure Area collect_solid->storage collect_liquid->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal

Caption: Workflow for Dorsomorphin C Waste Disposal.

References

Essential Safety and Operational Guidance for Handling Dorsmanin C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of Dorsmanin C, a flavonoid compound. The following procedural guidance is designed to answer key operational questions and establish best practices for laboratory safety.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource
Molecular Formula C₃₀H₃₂O₇PubChem[1]
Molecular Weight 504.6 g/mol PubChem[1]
Physical State SolidAssumed
Appearance White (Assumed based on similar compounds)General Knowledge
Solubility Insoluble in waterGeneral Knowledge
Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following PPE is recommended:

  • Protective Clothing: A lab coat or a chemical-resistant suit should be worn to protect the skin. Long-sleeved shirts and long pants are advisable to cover all exposed skin.

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory.[2][3] Avoid using latex, leather, or fabric gloves as they may not offer adequate protection.[3]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect the eyes from dust particles or splashes.[2]

  • Respiratory Protection: If there is a risk of inhaling dust, a respirator or a dust mask should be used.[4] Work should ideally be conducted in a chemical fume hood to minimize inhalation risks.[5]

  • Footwear: Closed-toe shoes, preferably chemical-resistant boots, should be worn to protect the feet from spills.[2][6]

Operational Plan: Handling and Storage

Handling:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[5]

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the area where this compound is being handled.

  • Wash hands thoroughly after handling the compound.[7]

Storage:

  • Store this compound in a tightly closed container.

  • Keep the container in a cool, dry, and well-ventilated place, away from direct sunlight.[5]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous chemical waste.

  • Solid Waste: Collect any solid waste, including contaminated PPE (such as gloves and disposable lab coats), in a designated, labeled hazardous waste container.

  • Liquid Waste: If this compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container for liquid chemical waste.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Fume Hood B->C Proceed to Handling D Weigh and Prepare this compound Solution C->D E Decontaminate Work Area D->E Experiment Complete F Dispose of Waste in Labeled Containers E->F G Remove PPE F->G H Wash Hands Thoroughly G->H

Caption: Workflow for the safe laboratory handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.